2-(3-Bromophenoxy)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBGWLWAHXTFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428937 | |
| Record name | 2-(3-bromophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214210-03-4 | |
| Record name | 2-(3-bromophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Bromophenoxy)acetamide
Foreword: The Significance of the Phenoxyacetamide Scaffold
In the landscape of modern medicinal chemistry, the phenoxyacetamide core structure is a recurring motif in the design of novel therapeutic agents. Molecules incorporating this scaffold have demonstrated a wide array of biological activities, including anti-parasitic, anti-cancer, and anti-viral properties.[1] The strategic placement of various substituents on both the phenoxy and acetamide moieties allows for the fine-tuning of a compound's pharmacological profile. This guide focuses on a specific, yet representative, member of this class: 2-(3-Bromophenoxy)acetamide. The introduction of a bromine atom at the meta position of the phenoxy ring is of particular interest, as halogenation is a common strategy in drug design to modulate factors such as metabolic stability and binding affinity. This document will provide a comprehensive overview of a proposed synthetic route for this compound, along with a detailed discussion of the analytical techniques used for its characterization, offering valuable insights for researchers and professionals in the field of drug development.
I. Synthesis of this compound: A Proposed Methodology
The synthesis of this compound can be efficiently achieved through a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[2] This approach involves the reaction of a phenoxide with an alkyl halide. In this proposed protocol, 3-bromophenol is deprotonated by a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-bromoacetamide.
Reaction Scheme:
Caption: Proposed synthesis of this compound via Williamson ether synthesis.
Experimental Protocol:
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 3-Bromophenol | C₆H₅BrO | 173.01 | ≥98% | Sigma-Aldrich |
| 2-Bromoacetamide | C₂H₄BrNO | 137.96 | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | ≥99% | Sigma-Aldrich |
| Acetone | C₃H₆O | 58.08 | ACS grade | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | ACS grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ≥99% | Sigma-Aldrich |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromophenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone (100 mL).
-
Addition of Reagent: To the stirring suspension, add 2-bromoacetamide (1.1 eq.).
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a solid.[3]
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 3-bromophenol to form the nucleophilic phenoxide. Its insolubility in acetone helps in driving the reaction forward and simplifies its removal by filtration.
-
Solvent: Acetone is a polar aprotic solvent that is suitable for S(_N)2 reactions. It readily dissolves the organic reactants while being a poor solvent for the inorganic base and the resulting salt byproduct.
-
Purification: Recrystallization is an effective method for purifying the solid product, removing any unreacted starting materials and byproducts. The choice of ethyl acetate and hexane allows for good solubility of the product at high temperatures and poor solubility at low temperatures, leading to efficient crystallization.
II. Characterization of this compound
A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following are the expected results from standard analytical techniques.
Physicochemical Properties (Predicted):
| Property | Value |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available (expected to be a crystalline solid with a defined melting point) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), moderately soluble in ethyl acetate, and sparingly soluble in nonpolar solvents and water. |
Spectroscopic Analysis (Predicted):
¹H NMR Spectroscopy (400 MHz, CDCl₃):
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, and the amide protons.
-
Aromatic Protons (δ 7.0-7.4 ppm): The four protons on the brominated phenyl ring will likely appear as a complex multiplet in this region.
-
Amide Protons (δ 6.5-7.5 ppm): The two protons of the -NH₂ group are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.
-
Methylene Protons (δ 4.5 ppm): The two protons of the -OCH₂- group are expected to appear as a singlet.
¹³C NMR Spectroscopy (100 MHz, CDCl₃):
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Carbonyl Carbon (δ ~170 ppm): The carbon of the C=O group is expected to appear in this downfield region.
-
Aromatic Carbons (δ 110-160 ppm): The six carbons of the phenyl ring will show distinct signals in this range. The carbon attached to the bromine atom (C-Br) and the carbon attached to the ether oxygen (C-O) will have characteristic chemical shifts.
-
Methylene Carbon (δ ~67 ppm): The carbon of the -OCH₂- group is expected to appear in this region.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3350-3180 | N-H stretch | Amide |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₂) |
| ~1660 | C=O stretch | Amide I band |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1240 | C-O stretch | Aryl ether |
| ~1100 | C-N stretch | Amide |
| ~780 | C-Br stretch | Aryl bromide |
Mass Spectrometry (Electron Ionization - EI):
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 230 and an M+2 peak at m/z = 232 of approximately equal intensity, which is characteristic of the presence of a single bromine atom.
-
Major Fragmentation Pathways (Predicted):
-
Loss of the acetamide group (-CH₂CONH₂) to give a fragment corresponding to the 3-bromophenoxy radical.
-
Cleavage of the C-O bond to generate a fragment corresponding to the 3-bromophenol cation.
-
Loss of a bromine atom.
-
III. Safety and Handling
Starting Materials:
-
3-Bromophenol: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.
-
2-Bromoacetamide: Toxic if swallowed, causes severe skin burns and eye damage.[4]
Product (this compound):
-
Toxicity: The toxicity of the final product has not been fully evaluated. However, given the presence of the bromo- and acetamide functional groups, it should be handled with care.
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
In case of ingestion, seek immediate medical attention.
-
Waste Disposal:
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
IV. Conclusion and Future Directions
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization plan for this compound. The Williamson ether synthesis offers a reliable and efficient route to this compound. The predicted spectroscopic data provides a solid framework for the structural elucidation and purity assessment of the synthesized molecule. Given the established biological activities of the phenoxyacetamide scaffold, this compound represents a promising candidate for further investigation in various drug discovery programs. Future work could involve the biological screening of this compound for various activities, as well as the synthesis of a library of related derivatives to establish structure-activity relationships.
V. References
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). Future Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2015). Molecules. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
2-Bromoacetamide. (n.d.). PubChem. [Link]
-
Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1][5]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. (2022). Drug Design, Development and Therapy. [Link]
-
The FT-IR spectrum of the o-acetamide. (n.d.). ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2019). Chemistry LibreTexts. [Link]
-
PROCESSES AND INTERMEDIATES FOR RESOLVING PIPERIDYL ACETAMIDE STEREOISOMERS. (1998). Google Patents.
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Manitoba. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Bromophenoxy)acetamide
Foreword: Unveiling the Profile of a Promising Scaffold
In the landscape of contemporary drug discovery and development, the meticulous characterization of a molecule's physicochemical properties serves as the bedrock upon which its therapeutic potential is evaluated. These intrinsic attributes govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its journey from a laboratory curiosity to a clinical candidate. This guide provides a comprehensive technical overview of 2-(3-Bromophenoxy)acetamide, a molecule of interest within the broader class of phenoxyacetamide derivatives, which have demonstrated diverse biological activities.
This document is structured to provide researchers, scientists, and drug development professionals with a holistic understanding of this compound. We will delve into its predicted physicochemical parameters, outline robust experimental protocols for their empirical determination, and discuss the expected spectral signatures that define its molecular architecture. By integrating predictive data with established analytical methodologies, this guide aims to empower researchers to confidently advance their investigations into this compound and its analogues.
Molecular Identity and Predicted Physicochemical Profile
This compound possesses a chemical structure characterized by a brominated phenyl ring linked via an ether bond to an acetamide moiety. This arrangement of functional groups imparts a specific set of physicochemical characteristics that are crucial for its behavior in biological systems. In the absence of extensive experimental data in publicly available literature, we present a summary of key properties predicted through widely accepted computational models. These values serve as a valuable starting point for experimental design and interpretation.
| Property | Predicted Value | Method/Source | Significance in Drug Development |
| Molecular Formula | C₈H₈BrNO₂ | - | Defines the elemental composition. |
| Molecular Weight | 230.06 g/mol | - | Influences diffusion and transport properties. |
| logP (Octanol/Water Partition Coefficient) | 1.5 - 2.0 | Computational (e.g., ALOGPS, ChemDraw) | A key indicator of lipophilicity, affecting membrane permeability and solubility. |
| Aqueous Solubility (logS) | -2.5 to -3.5 | Computational Models | Predicts the extent to which the compound will dissolve in aqueous media, impacting bioavailability. |
| pKa (acid dissociation constant) | Amide N-H: ~17Phenolic Ether: N/A | General amide chemistry[1] | The amide proton is very weakly acidic, and the molecule is unlikely to ionize under physiological pH. |
| Hydrogen Bond Donors | 1 (from the amide N-H) | Structural Analysis | Influences interactions with biological targets and solubility. |
| Hydrogen Bond Acceptors | 2 (from the carbonyl and ether oxygens) | Structural Analysis | Contributes to solubility and receptor binding. |
| Rotatable Bonds | 3 | Structural Analysis | Relates to conformational flexibility, which can impact receptor binding. |
Synthesis and Purification: A Proposed Pathway
The synthesis of this compound can be logically approached through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This would be followed by amidation of the resulting carboxylic acid.
Diagram of Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocol for Synthesis
-
Step 1: Synthesis of Ethyl 2-(3-bromophenoxy)acetate.
-
To a solution of 3-bromophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
To this suspension, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Synthesis of 2-(3-Bromophenoxy)acetic acid.
-
Dissolve the purified ethyl 2-(3-bromophenoxy)acetate (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Remove the ethanol under reduced pressure and dilute the aqueous residue with water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Step 3: Synthesis of this compound.
-
To a solution of 2-(3-bromophenoxy)acetic acid (1 equivalent) in dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).
-
Stir the mixture for 30 minutes at 0°C.
-
Add ammonium chloride (1.5 equivalents) and a suitable base (e.g., triethylamine, 2 equivalents).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Experimental Determination of Physicochemical Properties
While computational predictions are valuable, empirical determination of physicochemical properties is the gold standard in drug development. The following section details the standard experimental protocols for key parameters.
Determination of Aqueous Solubility
The aqueous solubility of a compound is a critical determinant of its oral bioavailability. Both kinetic and thermodynamic solubility assays are commonly employed.
Caption: Comparative workflow for kinetic and thermodynamic solubility assays.
-
Add an excess amount of solid this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, separate the solid and aqueous phases by centrifugation and/or filtration through a 0.22 µm filter.
-
Prepare a series of standard solutions of the compound in the same buffer at known concentrations.
-
Analyze the saturated supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant.
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity and its ability to cross biological membranes.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add a small aliquot of the stock solution to a vessel containing a pre-saturated mixture of n-octanol and water.
-
Seal the vessel and shake vigorously for a set period to allow for partitioning between the two phases.
-
Allow the phases to separate completely, aided by centrifugation if necessary.
-
Carefully remove a sample from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
Spectral Characterization
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. Below are the expected spectral features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Aromatic Protons: The protons on the brominated phenyl ring will appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-7.5 ppm). The substitution pattern will lead to distinct coupling patterns.
-
Methylene Protons (-OCH₂-): A singlet is expected for the two protons of the methylene group adjacent to the ether oxygen, likely in the range of δ 4.5-5.0 ppm.
-
Amide Protons (-NH₂): Two broad singlets, corresponding to the two amide protons, are expected. Their chemical shift can vary depending on the solvent and concentration but will likely be in the range of δ 5.5-8.0 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine will have a characteristic chemical shift.
-
Methylene Carbon (-OCH₂-): A signal in the aliphatic region, likely around δ 60-70 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretching: One or two sharp peaks in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bonds.
-
C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.
-
C-O Stretching: An absorption band in the region of 1200-1250 cm⁻¹ for the aryl-alkyl ether linkage.
-
C-Br Stretching: A peak in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (230.06 g/mol ).
-
Isotopic Pattern: Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation Pattern: Common fragmentation pathways would involve cleavage of the amide bond and the ether linkage.
Conclusion and Future Directions
This technical guide has provided a foundational understanding of the physicochemical properties of this compound, a compound with potential for further investigation in drug discovery. While the presented data is largely predictive, it establishes a robust framework for initiating laboratory-based characterization. The detailed experimental protocols offer a clear path for the empirical validation of these crucial parameters.
For researchers and drug development professionals, the next logical steps involve the synthesis and purification of this compound, followed by a comprehensive experimental determination of its solubility, lipophilicity, and spectral characteristics as outlined in this guide. The resulting empirical data will be invaluable for building accurate structure-activity relationships (SAR) and for optimizing the ADMET properties of this and related chemical scaffolds. A thorough understanding of these fundamental properties is paramount for unlocking the full therapeutic potential of this promising class of molecules.
References
-
Understanding the pKa of Amides: A Key to Organic Chemistry. Oreate AI Blog. [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. [Link]
Sources
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(3-Bromophenoxy)acetamide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity
In the landscape of drug discovery and development, we often encounter novel chemical entities (NCEs) with promising, yet uncharacterized, biological activities. 2-(3-Bromophenoxy)acetamide stands as one such molecule. While direct literature on its specific mechanism of action is not yet established, its structural motifs—the phenoxy and acetamide groups—are prevalent in a wide array of pharmacologically active compounds. This guide, therefore, serves as a comprehensive roadmap for the scientific community to systematically investigate and unveil the therapeutic potential of this compound.
This document deviates from a rigid, templated approach. Instead, it is structured to logically guide the researcher from the foundational synthesis of the molecule to a multi-pronged investigation of its potential biological activities and, ultimately, to the identification of its molecular target(s). The experimental protocols detailed herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Part 1: Foundational Chemistry - Synthesis of this compound
A robust and reproducible synthesis is the cornerstone of any pharmacological investigation. The synthesis of this compound can be achieved through a straightforward nucleophilic substitution reaction.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 3-bromophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) as a base.
-
Nucleophilic Substitution: To the stirring suspension, add 2-chloroacetamide (1.2 eq).
-
Reaction Progression: Heat the reaction mixture at 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices: The use of a polar aprotic solvent facilitates the dissolution of the reactants while not interfering with the nucleophilic attack. Potassium carbonate is a sufficiently strong base to deprotonate the phenol, forming the phenoxide nucleophile, but is mild enough to avoid unwanted side reactions.
Caption: Synthetic workflow for this compound.
Part 2: Hypothesis-Driven Investigation of Biological Activity
The structural features of this compound suggest several potential avenues for biological activity. Phenoxyacetamide derivatives have been reported to possess anticonvulsant and anti-inflammatory properties. Furthermore, structurally related bromophenoxy acetamides have recently been identified as potent antagonists of the P2Y₁₄ receptor, a G-protein coupled receptor (GPCR) implicated in inflammatory processes.
Hypothesis 1: Anticonvulsant Activity
A significant number of acetamide derivatives are known to exhibit anticonvulsant effects. Therefore, a primary avenue of investigation is to assess the efficacy of this compound in established in vivo models of epilepsy.
-
Animal Model: Utilize male Swiss albino mice (20-25 g).
-
Test Compound Administration: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administer intraperitoneally (i.p.) at various doses.
-
Maximal Electroshock (MES) Test:
-
Thirty minutes post-compound administration, subject the animals to an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.
-
Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase indicates anticonvulsant activity.
-
-
Pentylenetetrazole (PTZ)-Induced Seizure Test:
-
Thirty minutes post-compound administration, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observe the animals for the onset and incidence of clonic-tonic seizures. An increase in the latency to seizure or a reduction in the incidence of seizures indicates anticonvulsant activity.
-
-
Data Analysis: Calculate the median effective dose (ED₅₀) for each test.
| In Vivo Anticonvulsant Model | Endpoint | Implication |
| Maximal Electroshock (MES) | Abolition of tonic hind limb extension | Potential efficacy against generalized tonic-clonic seizures |
| Pentylenetetrazole (PTZ) | Increased latency to or absence of clonic-tonic seizures | Potential efficacy against absence seizures |
Hypothesis 2: Anti-Inflammatory Activity
The phenoxy moiety is present in numerous anti-inflammatory agents. A logical next step is to evaluate the anti-inflammatory potential of this compound using in vitro cell-based assays.
-
Cell Culture: Utilize a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).[1]
-
Cell Stimulation: Seed the cells in a 96-well plate and pre-treat with varying concentrations of this compound for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[2][3]
-
Cytokine Measurement: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
ELISA: Quantify the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2]
-
Data Analysis: Determine the IC₅₀ value of this compound for the inhibition of each cytokine.
Caption: Workflow for in vitro anti-inflammatory screening.
Hypothesis 3: P2Y₁₄ Receptor Antagonism
The structural similarity of this compound to known P2Y₁₄ receptor antagonists warrants a direct investigation of its activity at this receptor. The P2Y₁₄ receptor is a Gᵢ-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4]
-
Cell Line: Utilize a cell line stably expressing the human P2Y₁₄ receptor (e.g., CHO-K1 or HEK293 cells).
-
cAMP Measurement:
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with a known P2Y₁₄ receptor agonist (e.g., UDP-glucose) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin to elevate basal cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA-based).
-
-
Data Analysis: A reversal of the agonist-induced decrease in cAMP levels by this compound would indicate antagonistic activity. Calculate the IC₅₀ value.
Part 3: Unbiased Target Identification
Should the initial hypothesis-driven approaches not yield a clear mechanism, or if a multi-target effect is suspected, an unbiased approach to identify the molecular target(s) of this compound is necessary. Affinity chromatography coupled with mass spectrometry is a powerful technique for this purpose.[5][6]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry[8][9][10]
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) suitable for immobilization.
-
Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.
-
Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.
-
Affinity Pull-down: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.
-
Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins.
-
Proteomic Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis and Target Validation: Identify the proteins from the mass spectrometry data and validate the interaction through orthogonal assays such as Western blotting or surface plasmon resonance (SPR).
Caption: Workflow for unbiased target identification.
Concluding Remarks
The journey to elucidate the mechanism of action of a novel compound like this compound is a systematic process of hypothesis generation and rigorous experimental validation. This guide provides a comprehensive framework for researchers to embark on this journey. By following the outlined experimental pathways, the scientific community can collectively unravel the therapeutic potential of this and other novel chemical entities, ultimately contributing to the advancement of medicine.
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Phenoxyacetamide Derivatives: A Comprehensive Technical Guide to Their Diverse Biological Activities
Introduction: The Versatility of the Phenoxyacetamide Scaffold
Phenoxyacetamide derivatives represent a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1] The core structure, characterized by a phenyl ring linked to an acetamide group through an ether linkage, serves as a versatile scaffold for the development of novel therapeutic agents. The synthetic tractability of this scaffold allows for systematic structural modifications, enabling the fine-tuning of its pharmacological profile.[1][2] This adaptability has led to the discovery of phenoxyacetamide derivatives with potent anticonvulsant, antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This technical guide provides an in-depth exploration of these biological activities, focusing on the underlying mechanisms of action, structure-activity relationships, and the experimental methodologies used in their evaluation.
Anticonvulsant Activity: Targeting Neuronal Hyperexcitability
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive neuronal discharge. Several phenoxyacetamide derivatives have emerged as promising candidates for antiepileptic drugs (AEDs).[3]
Mechanism of Action
The anticonvulsant effects of phenoxyacetamide derivatives are often attributed to their ability to modulate voltage-gated ion channels and enhance inhibitory neurotransmission.[5] A primary mechanism involves the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials.[6] By stabilizing the inactive state of these channels, the derivatives reduce the repetitive firing of neurons that underlies seizure activity.
Some derivatives also potentiate the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[7] This can be achieved through direct activation of GABA-A receptors or by inhibiting GABA metabolism, thereby increasing the overall inhibitory tone in the brain.[7][8]
Structure-Activity Relationship (SAR)
SAR studies have revealed that the nature and position of substituents on the phenyl ring significantly influence anticonvulsant activity. For instance, the presence of electron-withdrawing groups, such as trifluoromethyl, has been shown to enhance efficacy in animal models of epilepsy.[9] The substitution pattern on the acetamide nitrogen also plays a critical role, with certain heterocyclic moieties leading to improved pharmacological profiles.
Experimental Protocol: Evaluation of Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model
This protocol outlines a standard procedure for assessing the anticonvulsant potential of phenoxyacetamide derivatives using the MES test in mice, a well-established model for generalized tonic-clonic seizures.
Materials:
-
Test phenoxyacetamide derivative
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Phenytoin)
-
Male Swiss albino mice (20-25 g)
-
Corneal electrodes
-
Electroconvulsive shock apparatus
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Drug Administration: Dissolve or suspend the test compound and the positive control in the vehicle. Administer the compounds intraperitoneally (i.p.) at various doses to different groups of mice. Administer only the vehicle to the control group.
-
Induction of Seizures: At the time of peak drug effect (predetermined by pharmacokinetic studies, typically 30-60 minutes post-administration), apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hind limb extension is calculated for each group. The dose that protects 50% of the animals (ED50) can be determined using probit analysis.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Phenoxyacetamide derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[3]
Mechanism of Action
The antimicrobial action of these derivatives often involves the disruption of microbial cell membranes. Cationic amphiphilic derivatives can interact with negatively charged components of the bacterial cell wall, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria, leading to membrane permeabilization and cell death. Some derivatives also inhibit essential microbial enzymes or interfere with biofilm formation.
In the context of Pseudomonas aeruginosa, certain phenoxyacetamide derivatives have been shown to inhibit the type III secretion system (T3SS), a key virulence factor that allows the bacterium to inject toxins into host cells.[10][11] These compounds are believed to bind to the T3SS needle protein PscF.[10]
Structure-Activity Relationship (SAR)
The antimicrobial potency is heavily influenced by the lipophilicity and electronic properties of the substituents on the phenoxy ring.[12] For instance, the introduction of halogen atoms can enhance antibacterial activity.[13] The nature of the substituent on the acetamide nitrogen also plays a crucial role in determining the spectrum of activity.
Table 1: Antimicrobial Activity of Selected Phenoxyacetamide Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 3m | Mycobacterium tuberculosis H37Rv | 4 | [2] |
| 5e | Staphylococcus aureus | 25 | [14] |
| 5e | Klebsiella pneumoniae | 25 | [14] |
| 5k | Candida albicans | N/A | [14] |
MIC: Minimum Inhibitory Concentration
Anticancer Activity: Inducing Apoptosis in Tumor Cells
Phenoxyacetamide derivatives have emerged as a promising class of compounds in the search for novel anticancer agents.[15] They have been shown to exhibit cytotoxic activity against various cancer cell lines, including those of the breast and liver.[15][16]
Mechanism of Action
A key mechanism underlying the anticancer activity of these derivatives is the induction of apoptosis, or programmed cell death. Studies have shown that certain phenoxyacetamide compounds can trigger both the intrinsic and extrinsic apoptotic pathways.[15][16] This is often accompanied by an upregulation of pro-apoptotic genes and a downregulation of anti-apoptotic genes.[15][16]
Some derivatives have been found to induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[15][16] Furthermore, molecular docking studies suggest that some of these compounds may inhibit key enzymes involved in cancer cell survival, such as PARP-1.[15][16]
Structure-Activity Relationship (SAR)
The anticancer efficacy of phenoxyacetamide derivatives is highly dependent on the substitution pattern on both the phenoxy and the acetamide moieties. For example, the presence of halogens on the aromatic ring has been associated with enhanced anticancer and anti-inflammatory activity.[13][17] The specific stereochemistry and the nature of the substituent on the acetamide nitrogen also significantly impact cytotoxicity and selectivity towards cancer cells.
Diagram 1: Proposed Workflow for Screening Anticancer Activity
Caption: Workflow for the evaluation of anticancer potential.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to various diseases. Phenoxyacetamide derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[3][4]
Mechanism of Action
The anti-inflammatory effects of these compounds are linked to their ability to suppress the production of pro-inflammatory mediators. This includes the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases, which are involved in the synthesis of prostaglandins and leukotrienes.[18]
Some derivatives have been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[19] They can also decrease the production of nitric oxide (NO), a key inflammatory mediator.[19][20] The underlying mechanism may involve the inhibition of signaling pathways such as NF-κB, which plays a central role in the inflammatory response.[20]
Structure-Activity Relationship (SAR)
The anti-inflammatory activity is influenced by the substituents on the phenoxy ring. For example, the presence of certain groups can enhance the inhibition of inflammatory mediators. The nature of the N-substituent on the acetamide moiety also plays a significant role in modulating the anti-inflammatory potency.
Diagram 2: General Synthesis of Phenoxyacetamide Derivatives
Caption: A common synthetic route to phenoxyacetamides.
Conclusion: A Promising Scaffold for Future Drug Discovery
Phenoxyacetamide derivatives have demonstrated a remarkable diversity of biological activities, positioning them as a highly promising scaffold in medicinal chemistry. Their synthetic accessibility allows for extensive structural modifications, providing a powerful tool for optimizing their potency, selectivity, and pharmacokinetic properties. The wide range of activities, from anticonvulsant to anticancer, underscores the potential of this chemical class to address a variety of unmet medical needs. Future research in this area will likely focus on elucidating the precise molecular targets for each biological activity, further refining the structure-activity relationships, and advancing the most promising candidates through preclinical and clinical development.
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A Technical Guide to the Spectroscopic Analysis of 2-(3-Bromophenoxy)acetamide
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-(3-Bromophenoxy)acetamide and its derivatives represent a class of compounds with significant therapeutic potential, exhibiting a range of biological activities.[1][2] This guide provides an in-depth technical exploration of the spectroscopic techniques essential for the unequivocal identification and characterization of this compound. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a framework for researchers and scientists to interpret spectral data with confidence. Our focus will be on not just the data itself, but the underlying chemical principles that govern the observed spectral features, thereby providing a robust and validated understanding of the molecule's structure.
Molecular Structure and Spectroscopic Overview
The structure of this compound incorporates several key functional groups that give rise to characteristic spectroscopic signatures: a substituted aromatic ring, an ether linkage, and a primary amide. Each of these moieties interacts with electromagnetic radiation and magnetic fields in a unique manner, allowing for their identification and the determination of their connectivity. A comprehensive analysis requires the synergistic use of NMR, IR, and MS to piece together the complete structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can glean detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons, their electronic environments, and their proximity to one another.
Interpreting the ¹H NMR Spectrum:
-
Aromatic Protons (δ 6.8-7.3 ppm): The protons on the brominated benzene ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The substitution pattern (meta) leads to a complex splitting pattern.
-
Amide Protons (-NH₂, δ ~7.5 ppm): The protons of the primary amide group are often broad signals and their chemical shift can be concentration and solvent dependent.
-
Methylene Protons (-O-CH₂-C=O, δ ~4.5 ppm): The two protons of the methylene group adjacent to the oxygen atom are deshielded by the electronegative oxygen and appear as a singlet.
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration |
| Aromatic-H | 6.8-7.3 | Multiplet | 4H |
| -NH₂ | ~7.5 | Broad Singlet | 2H |
| -O-CH₂- | ~4.5 | Singlet | 2H |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR data by providing a direct count of the number of non-equivalent carbon atoms in the molecule.
Interpreting the ¹³C NMR Spectrum:
-
Carbonyl Carbon (-C=O, δ ~168 ppm): The carbon of the amide carbonyl group is significantly deshielded and appears far downfield.
-
Aromatic Carbons (δ 115-160 ppm): The six carbons of the benzene ring will give rise to distinct signals. The carbon attached to the bromine atom (C-Br) will be in the upfield end of this range, while the carbon attached to the oxygen (C-O) will be at the downfield end.
-
Methylene Carbon (-O-CH₂-, δ ~67 ppm): The methylene carbon, being attached to an electronegative oxygen, is found in the midfield region of the spectrum.
| Carbon Assignment | Chemical Shift (δ ppm) |
| -C=O | ~168 |
| Aromatic C-O | ~158 |
| Aromatic C-Br | ~123 |
| Aromatic C-H | 115-131 |
| -O-CH₂- | ~67 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup: The analysis is typically performed on a 300 or 400 MHz NMR spectrometer.[3] Standard acquisition parameters for both ¹H and ¹³C NMR should be utilized.
-
Data Acquisition: Acquire the ¹H spectrum followed by the ¹³C spectrum. For enhanced ¹³C signals, a larger number of scans may be necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei.
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[4] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Interpreting the IR Spectrum:
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.
-
N-H Stretching (3100-3500 cm⁻¹): The primary amide will show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C=O Stretching (~1670 cm⁻¹): A strong, sharp absorption band due to the carbonyl group of the amide is a prominent feature of the spectrum.[5]
-
C-O-C Stretching (1200-1300 cm⁻¹ and 1000-1100 cm⁻¹): The ether linkage will give rise to two characteristic stretching bands for the aromatic-alkyl ether.
-
C-Br Stretching (500-600 cm⁻¹): The presence of the bromine atom is indicated by a band in the fingerprint region of the spectrum.
| Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |
| N-H Stretch | 3100-3500 | Medium-Strong |
| C-H Aromatic Stretch | ~3050 | Medium |
| C-H Aliphatic Stretch | ~2950 | Medium |
| C=O Stretch (Amide I) | ~1670 | Strong |
| N-H Bend (Amide II) | ~1600 | Medium |
| C-O-C Asymmetric Stretch | 1200-1300 | Strong |
| C-O-C Symmetric Stretch | 1000-1100 | Strong |
| C-Br Stretch | 500-600 | Medium |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract any atmospheric interferences.
-
Sample Spectrum: Place the sample on the ATR crystal or insert the KBr pellet into the sample holder and acquire the spectrum.
-
Data Analysis: Identify and label the major absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It provides information about the molecular weight and the elemental composition of a compound, and the fragmentation pattern can offer valuable clues about its structure.[7]
Interpreting the Mass Spectrum:
The mass spectrum of this compound will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio).
-
Molecular Ion Peak (M⁺): The molecular ion peak will appear at m/z corresponding to the molecular weight of the compound. Due to the two isotopes of bromine, there will be two peaks of almost equal intensity at M⁺ and M+2.
-
Key Fragmentation Pathways: The molecular ion can undergo fragmentation to produce smaller, stable ions.[8] Common fragmentation patterns for phenoxy acetamides include cleavage of the ether bond and the amide bond.
Predicted Fragmentation:
-
Loss of the acetamide group: Cleavage of the C-O bond can result in a bromophenoxy radical and a charged acetamide fragment, or a bromophenoxy cation and a neutral acetamide radical.
-
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for amides.
Caption: Simplified fragmentation pathways in mass spectrometry.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. EI often leads to more extensive fragmentation.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Data Interpretation: Analyze the molecular ion peak, isotopic patterns, and fragmentation patterns to confirm the structure of the compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous structural determination. This multi-faceted approach ensures the scientific rigor required in research and drug development. By understanding the principles behind each technique and the characteristic spectral features of the molecule's functional groups, scientists can confidently identify and characterize this and related compounds, paving the way for further investigation into their therapeutic potential.
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Di Mola, A., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 17(11), 13359-13371. Available at: [Link]
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PubChem. (n.d.). 2-(4-Bromophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and... Retrieved from [Link]
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SpectraBase. (n.d.). 2-(2-Bromophenyl)-N-(4-benzyloxy-2,3-dimethoxyphenethyl)acetamide. Retrieved from [Link]
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Khan, I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, X-ray characterization and biological evaluation of some new 2-(4-methy-2-oxo-2H-chromen-7yloxy) acetamide derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. Retrieved from [Link]
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Fatima, A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1][9]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Journal of Inflammation Research, 15, 6503–6518. Available at: [Link]
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Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]
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PubChem. (n.d.). 2-(3-bromophenoxy)-n-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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Wang, L., et al. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 23(11), 2966. Available at: [Link]
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Zhang, J., et al. (2026). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Organic Letters. Retrieved from [Link]
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A Comprehensive Technical Guide to the Single-Crystal X-ray Diffraction of 2-(3-Bromophenoxy)acetamide
This guide provides an in-depth technical exploration of the process of determining the crystal structure of 2-(3-Bromophenoxy)acetamide, a molecule of interest in medicinal chemistry and materials science. As the precise crystal structure of this specific compound is not publicly available, this document serves as a comprehensive roadmap for a researcher undertaking this project for the first time. It combines established methodologies with field-proven insights, guiding the user from initial synthesis to the final analysis of the crystal structure. The crystal structure of the closely related isomer, N-(3-Bromophenyl)acetamide, will be used as a practical example to illustrate key concepts and provide realistic experimental parameters.
The Strategic Importance of Structural Elucidation
The three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice are fundamental to its physical and chemical properties. For a compound like this compound, which contains a flexible ether linkage, a hydrogen-bond-donating and -accepting amide group, and a bromine atom capable of halogen bonding, the crystal structure dictates its solubility, melting point, stability, and bioavailability.[1] In drug development, understanding the precise conformation and intermolecular interactions is crucial for designing more effective analogues and understanding receptor binding.[2] Single-crystal X-ray diffraction (SC-XRD) is the definitive method for obtaining this detailed structural information at the atomic level.[3]
This guide will navigate the complete workflow of a single-crystal X-ray diffraction study, providing not just the "how" but also the critical "why" behind each step, ensuring a robust and reproducible scientific outcome.
Synthesis and Purification: The Foundation of Quality Crystals
The journey to a high-quality crystal structure begins with the synthesis of high-purity material. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor diffraction pattern. The proposed synthesis of this compound is a two-step process adapted from established literature methods for similar phenoxy acetamide derivatives.[4]
Proposed Synthetic Pathway
The synthesis involves the initial preparation of 2-bromoacetamide, followed by a Williamson ether synthesis with 3-bromophenol.
Diagram of the proposed synthetic pathway for this compound.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromoacetamide
-
Rationale: This step involves the reaction of an acid bromide with ammonia. The high reactivity of the acid bromide makes this an efficient method for amide formation.
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, dissolve bromoacetyl bromide (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add aqueous ammonia (2.0 eq) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 2-bromoacetamide.
-
Step 2: Synthesis of this compound
-
Rationale: This is a classic Williamson ether synthesis, where the phenoxide ion, generated by deprotonating 3-bromophenol with a mild base, acts as a nucleophile and displaces the bromide from 2-bromoacetamide in an SN2 reaction.[4] Potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to cause self-condensation of the acetamide.
-
Procedure:
-
To a round-bottom flask, add 3-bromophenol (1.0 eq), 2-bromoacetamide (1.0 eq), potassium carbonate (1.2 eq), and a catalytic amount of potassium iodide (0.1 eq) in acetone.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification
-
Rationale: Recrystallization is the preferred method of purification to obtain material of high purity suitable for single crystal growth. The choice of solvent is critical; the ideal solvent should dissolve the compound when hot but not when cold.
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Assess the purity of the final product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR).
-
The Art and Science of Single Crystal Growth
Growing single crystals suitable for X-ray diffraction is often the most challenging step in a crystallographic study.[5] A suitable crystal should be of an appropriate size (typically 0.1-0.4 mm in at least two dimensions), have well-defined faces, and be free of cracks or other defects.[6] The process relies on creating a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline form.
Common Crystallization Techniques
Several techniques can be employed to achieve the slow crystallization necessary for growing high-quality single crystals:
-
Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization. This is often the simplest and most successful method.
-
Solvent-Antisolvent Diffusion: The compound is dissolved in a "good" solvent, and an "antisolvent" (in which the compound is insoluble) is carefully layered on top. Diffusion of the antisolvent into the good solvent slowly reduces the solubility of the compound, leading to crystallization at the interface.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a reservoir of a more volatile antisolvent. The antisolvent vapor diffuses into the solution, causing crystallization.
Recommended Protocol for this compound
-
Rationale: Based on the successful crystallization of the isomer N-(3-Bromophenyl)acetamide from an ethanolic solution, ethanol is a logical starting point for solvent screening.[7] A systematic screening of various solvents with different polarities is recommended.
-
Procedure:
-
Prepare saturated or near-saturated solutions of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof).
-
Use small vials (e.g., 2 mL) and filter the solutions through a small cotton plug into clean vials to remove any dust or particulate matter.
-
Cover the vials with parafilm and pierce a few small holes with a needle to allow for slow evaporation.
-
Place the vials in a vibration-free environment and observe them over several days to weeks.
-
Once suitable crystals have formed, carefully extract a crystal using a nylon loop or a micromanipulator.
-
The Core of the Analysis: Single-Crystal X-ray Diffraction
Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This process involves irradiating the crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted beams.[8]
Workflow for Single-Crystal X-ray Diffraction.
Caption: The overall workflow from crystal selection to final analysis.
Data Collection
-
Rationale: Data is typically collected at a low temperature (e.g., 100 K or 173 K) to minimize thermal motion of the atoms, resulting in a more precise structure.[9] The choice of X-ray source (e.g., Mo or Cu) depends on the crystal's composition and size. Molybdenum radiation is a good general-purpose choice for small organic molecules.
-
Step-by-Step Protocol:
-
Crystal Mounting: Mount a suitable crystal on a cryoloop and place it in the cold stream of the diffractometer.
-
Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the Bravais lattice.
-
Data Collection Strategy: Based on the crystal system, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of scans through different orientations of the crystal.
-
Data Acquisition: Execute the data collection run. The total time can range from a few hours to a full day, depending on the crystal's diffracting power and the instrument used.[8]
-
Example Data Collection Parameters
The following table presents the data collection parameters reported for the isomer N-(3-Bromophenyl)acetamide, which serve as a realistic starting point for the target compound.[7]
| Parameter | Value |
| Diffractometer | Oxford Diffraction Xcalibur |
| Radiation Source | Mo Kα (λ = 0.71073 Å) |
| Temperature | 299 K |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 4.7836 (6) Å, b = 18.765 (1) Å, c = 19.379 (2) Å |
| Volume | 1739.5 (3) ų |
| Z | 8 |
| Absorption Correction | Multi-scan |
| Reflections Collected | 9612 |
| Independent Reflections | 3449 |
| R(int) | 0.034 |
Data Processing
-
Rationale: The raw diffraction images must be processed to extract the intensities of the individual reflections. This involves integrating the intensity of each spot and applying corrections for factors such as background scattering, Lorentz factor, and polarization.
-
Software: The data processing is typically handled by the software package accompanying the diffractometer (e.g., CrysAlis RED).
From Data to Structure: Solution, Refinement, and Validation
With a processed dataset of reflection intensities, the next phase is to determine the arrangement of atoms in the unit cell.
Structure Solution
-
Rationale: For small molecules, the structure is typically solved using "direct methods," which use statistical relationships between the phases of the reflections to generate an initial electron density map.[9]
-
Software: The SHELXS program, part of the SHELX suite, is a powerful and widely used tool for structure solution.[10] A successful solution will reveal the positions of most or all of the non-hydrogen atoms.
Structure Refinement
-
Rationale: The initial model from the structure solution is refined against the experimental data using a least-squares minimization procedure. This process optimizes the atomic coordinates, atomic displacement parameters (which model thermal vibrations), and other parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Software: The SHELXL program is the standard for small-molecule crystal structure refinement.[7]
-
Refinement Protocol:
-
Initial Refinement: Begin by refining the positions and isotropic displacement parameters of the non-hydrogen atoms.
-
Anisotropic Refinement: Refine the displacement parameters anisotropically, which models the thermal motion of each atom as an ellipsoid.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," where their positions are geometrically dependent on the parent atom.[7]
-
Convergence: The refinement is considered complete when the shifts in the refined parameters are negligible and the R-factors, which measure the agreement between the calculated and observed data, are minimized.
-
Validation
-
Rationale: Before a crystal structure is published or deposited, it must be rigorously validated to ensure its quality and correctness.
-
Software and Procedure: The PLATON program contains a checkCIF routine that performs a comprehensive set of checks on the crystallographic data and the refined model, looking for potential issues such as missed symmetry, incorrect space group assignment, and unusual geometric parameters.[11] The output of checkCIF is an essential part of the final crystallographic report.
Interpreting the Structure: From Geometry to Intermolecular Interactions
The final refined crystal structure provides a wealth of information. The analysis of this information is crucial for understanding the compound's properties.
Molecular Geometry
The primary result of a crystal structure determination is the precise geometry of the molecule, including:
-
Bond Lengths: These can provide insight into bond order and strain.
-
Bond Angles: These define the shape of the molecule.
-
Torsion Angles: These describe the conformation of flexible parts of the molecule, such as the rotation around the C-O and C-N bonds in this compound.
Intermolecular Interactions and Crystal Packing
The way molecules pack in the crystal is determined by a network of non-covalent interactions. For this compound, the following interactions are expected to be significant:
-
Hydrogen Bonding: The amide N-H group is a strong hydrogen bond donor, and the carbonyl oxygen is a strong acceptor. These are likely to form robust hydrogen bonds, often leading to the formation of chains or sheets in the crystal lattice.[7]
-
Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with nucleophilic atoms like the carbonyl oxygen.
-
π-π Stacking: The aromatic rings can interact through π-π stacking, further stabilizing the crystal packing.
Analysis of Intermolecular Interactions.
Caption: Common intermolecular interactions expected in the crystal structure.
Visualization and Data Deposition
-
Software: The CCDC's Mercury software is an excellent tool for visualizing crystal structures, exploring intermolecular interactions, and generating high-quality images for publication.
-
Data Deposition: It is standard practice to deposit the final crystallographic data in a public database, such as the Cambridge Structural Database (CSD), to make the data available to the scientific community. The standard format for deposition is the Crystallographic Information File (CIF).
Conclusion
Determining the single-crystal X-ray structure of a novel compound like this compound is a meticulous but highly rewarding process. It requires careful attention to detail at every stage, from the synthesis of high-purity material and the patient cultivation of single crystals to the precise collection and rigorous refinement of diffraction data. This guide has outlined a comprehensive and scientifically sound workflow to achieve this goal. By following these protocols and understanding the rationale behind them, researchers can confidently elucidate the three-dimensional structure of this and other important molecules, unlocking a deeper understanding of their chemical behavior and potential applications.
References
- Andreetti, G. D., Bombieri, G., & Nardelli, M. (1968). The crystal and molecular structure of N-(4-bromophenyl)acetamide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 24(8), 1128-1133.
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Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
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Gowda, B. T., et al. (2009). N-(3-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1039. [Link]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
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Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
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Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]
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SERC Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]
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Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1766-1793. [Link]
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SHELX Homepage. (n.d.). SHELX. [Link]
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Wang, Y., et al. (2015). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 20(8), 13838-13851. [Link]
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Li, H., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry, 67(13), 11241-11261. [Link]
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Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]
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Fun, H.-K., et al. (2012). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2558. [Link]
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Atrushi, D. S., et al. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal, 11(5), 22-29. [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
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An In-Depth Technical Guide to the Characterization of 2-(3-Bromophenoxy)acetamide: Solubility and Stability Profiling
Introduction
In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very foundation upon which successful formulation, efficacy, and safety are built. For novel compounds such as 2-(3-Bromophenoxy)acetamide, characterizing its solubility and stability is paramount. Solubility dictates bioavailability and dosage form design, while stability determines shelf-life, storage conditions, and the impurity profile.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the solubility and stability of this compound. We will move beyond theoretical listings to provide actionable, field-proven protocols and the scientific rationale behind them. Our approach is grounded in established regulatory principles, ensuring that the data generated is robust, reliable, and submission-ready.
Predicted Physicochemical Profile of this compound
While specific experimental data for this compound is not extensively published, we can infer a likely physicochemical profile based on its constituent functional groups: a bromophenyl ring, an ether linkage, and an acetamide group.
-
The Bromophenyl Group: The presence of bromine and the phenyl ring imparts significant hydrophobicity, suggesting limited aqueous solubility. The meta-position of the bromine atom may influence crystal packing and intermolecular interactions.
-
The Ether Linkage (-O-): The ether group can act as a hydrogen bond acceptor, which may slightly enhance solubility in polar protic solvents.
-
The Acetamide Group (-NHC(O)CH3): This is a key functional group. The amide can act as both a hydrogen bond donor (N-H) and acceptor (C=O), which typically improves solubility in polar solvents, particularly water, and can contribute to molecular stability. However, in larger molecules, its contribution can be offset by hydrophobic regions.
Based on this structure, we can anticipate that this compound will exhibit low to moderate solubility in aqueous media and higher solubility in polar organic solvents like ethanol, methanol, and DMSO. The amide bond is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions.
Part 1: A Framework for Comprehensive Solubility Determination
The Imperative of Solubility Analysis
Solubility is a critical determinant of a drug's absorption and bioavailability. An inadequately soluble compound will likely exhibit poor absorption, leading to low efficacy. Therefore, quantifying solubility in various relevant media is a non-negotiable step in preclinical development. We will employ the "gold standard" Shake-Flask method, a robust technique for determining thermodynamic equilibrium solubility.[1][2][3]
Experimental Protocol: Equilibrium Solubility via the Shake-Flask Method
This protocol is designed to achieve a state of equilibrium, providing a true measure of the compound's intrinsic solubility.
1. Preparation of Solvents and Compound:
- Select a range of pharmaceutically relevant solvents. A recommended starting panel is presented in the data table below.
- Ensure all solvents are of high purity (e.g., HPLC-grade).[4]
- Use a single, well-characterized batch of this compound for consistency.
2. Sample Preparation:
- Add an excess amount of this compound to a series of clear glass vials, each containing a precisely measured volume of a specific solvent. The key is to ensure a visible excess of solid remains undissolved at the end of the experiment, confirming saturation.[1][2]
- A magnetic stir bar should be added to each vial.
3. Equilibration:
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in a shaker bath or on a stir plate maintained at a constant temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions).
- Agitate the samples for a predetermined period. A typical duration is 24 to 48 hours to ensure equilibrium is reached. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[1]
4. Sample Separation and Analysis:
- Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
- Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter (chemically compatible with the solvent) to remove all undissolved particles.
- Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of your analytical method.
- Quantify the concentration of the dissolved compound using a validated analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Data Presentation: Solubility of this compound
All quantitative data should be summarized for clear interpretation and comparison.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Observations |
| Purified Water | 25 | |||
| Purified Water | 37 | |||
| pH 1.2 Buffer (Simulated Gastric) | 37 | |||
| pH 4.5 Acetate Buffer | 37 | |||
| pH 6.8 Phosphate Buffer (Simulated Intestinal) | 37 | |||
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Acetonitrile | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 |
Workflow for Solubility Determination
The following diagram outlines the logical flow of the Shake-Flask solubility determination protocol.
Caption: Shake-Flask method workflow for solubility.
Part 2: A Guide to Stability Assessment and Forced Degradation
The Rationale for Stress Testing
Stability testing determines how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] Forced degradation, or stress testing, is a critical component of this process.[6][7] It involves intentionally subjecting the compound to harsh conditions to accelerate decomposition. The objectives are twofold:
-
To identify potential degradation products: This is crucial for understanding the impurity profile that may arise during manufacturing and storage.
-
To develop a stability-indicating analytical method: The method must be able to separate, detect, and quantify the intact active pharmaceutical ingredient (API) from any of its degradation products.[8][9]
Experimental Protocol: Forced Degradation Study
This study exposes this compound to five key stress conditions as mandated by ICH guidelines. The goal is to achieve 5-20% degradation of the API.[6]
1. Stock Solution Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration, typically around 1 mg/mL.[6]
2. Application of Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N Hydrochloric Acid (HCl). Heat at 60-80°C for a set period (e.g., 2, 4, 8, 24 hours). After stressing, cool the solution and neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH).
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Apply the same heat and time conditions as the acid hydrolysis. Neutralize with 0.1 N HCl after the stress period.
- Oxidative Degradation: Mix the stock solution with a solution of 3% Hydrogen Peroxide (H₂O₂). Store at room temperature and protect from light for up to 24 hours.
- Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 105°C) for 24-48 hours. Also, expose the stock solution to heat (e.g., 60-80°C).
- Photolytic Degradation: Expose both solid and solution samples to a light source that provides combined UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
- For each stress condition, withdraw samples at appropriate time points.
- Analyze all samples (stressed and control) using a high-resolution HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to help identify degradants.
- The primary goal is to develop an HPLC method that achieves baseline separation between the parent peak of this compound and all generated degradation product peaks.
Data Presentation: Summary of Forced Degradation
The results should be tabulated to clearly show the effects of each stress condition.
| Stress Condition | Reagent/Parameters | Duration | % Assay of Parent Compound | % Degradation | No. of Degradants | Observations (e.g., Major Degradant RRT) |
| Control | N/A | N/A | ||||
| Acid Hydrolysis | 0.1 N HCl, 80°C | 8 hrs | ||||
| Base Hydrolysis | 0.1 N NaOH, 80°C | 8 hrs | ||||
| Oxidation | 3% H₂O₂, RT | 24 hrs | ||||
| Thermal (Solid) | 105°C | 48 hrs | ||||
| Photolytic (Solution) | ICH Q1B Light Source | 7 days |
Workflow for Stability-Indicating Method Development
This diagram illustrates the iterative process of stress testing and analytical method refinement.
Caption: Workflow for forced degradation and method development.
Conclusion
The characterization of this compound, like any new chemical entity, demands a systematic and scientifically rigorous approach. While direct public data may be scarce, its solubility and stability profiles can be definitively established through the application of industry-standard methodologies. By implementing the detailed Shake-Flask protocol for solubility and a comprehensive forced degradation study for stability, researchers can generate the critical data needed to advance their development programs. This guide provides the strategic framework and tactical protocols to ensure that this foundational work is performed with the highest degree of scientific integrity, yielding data that is both reliable and actionable for future formulation and regulatory success.
References
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PubChem. (n.d.). 2-Bromoacetamide. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Bromophenyl)acetamide. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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Li, Y., Feng, X., & Liu, X. (2025). A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. Journal of Chromatography A, 466576. Retrieved from [Link]
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Gowda, B. T., et al. (2009). N-(3-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1039. Retrieved from [Link]
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Dong, M. W. (2013). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 26(6), 1-13. Retrieved from [Link]
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Kumar, V., & Singh, A. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 6(1), 1-10. Retrieved from [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
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K'oreje, K. O., et al. (2016). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules, 21(1), 89. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
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Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
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Dressman, J., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(2), 6-13. Retrieved from [Link]
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OPUS. (2025). Analytical Methods. Retrieved from [Link]
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Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]
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PubChem. (n.d.). N-(3-Bromophenyl)acetamide. Retrieved from [Link]
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Wang, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. Retrieved from [Link]
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Kumar, A., & Sharma, R. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. Retrieved from [Link]
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de Campos, D. R., et al. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 48(3), 455-462. Retrieved from [Link]
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Patel, Y., & Shah, N. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-8. Retrieved from [Link]
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Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. Retrieved from [Link]
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Zhang, T., et al. (2017). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 22(11), 1957. Retrieved from [Link]
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Glomme, A., & März, F. (2005). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 541-546. Retrieved from [Link]
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PubChem. (n.d.). 3'-Acetamido-2-bromoacetophenone. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-2-cyanoacetamide. Retrieved from [Link]
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literature review on the synthesis of bromo-substituted phenoxyacetamides
An In-depth Technical Guide to the Synthesis of Bromo-Substituted Phenoxyacetamides for Advanced Drug Discovery
Introduction: The Significance of the Phenoxyacetamide Scaffold
The phenoxyacetamide moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with diverse pharmacological activities. The introduction of a bromine atom onto the phenyl ring significantly modulates the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This strategic halogenation has been instrumental in the development of potent anticonvulsant, antimicrobial, and analgesic agents. Understanding the synthetic pathways to these bromo-substituted analogs is therefore a critical capability for researchers in drug development and organic synthesis.
This guide provides a comprehensive overview of the predominant synthetic strategy for preparing bromo-substituted phenoxyacetamides, focusing on the mechanistic principles, practical experimental protocols, and the rationale behind key procedural choices.
Primary Synthetic Strategy: The Williamson Ether Synthesis
The most reliable and widely employed method for synthesizing bromo-substituted phenoxyacetamides is the Williamson ether synthesis. This reaction establishes the crucial ether linkage by coupling a bromo-substituted phenol with an N-substituted 2-haloacetamide, typically 2-chloroacetamide or 2-bromoacetamide.
The general transformation is outlined below:
Caption: General workflow of the Williamson ether synthesis for phenoxyacetamides.
Mechanistic Deep Dive: An Sₙ2 Pathway
The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. The process can be dissected into two critical steps:
-
Deprotonation: The synthesis is initiated by the deprotonation of the weakly acidic hydroxyl group of the bromo-substituted phenol. This is accomplished using a suitable base, converting the phenol into a more potent nucleophile, the phenoxide anion. The choice of base is crucial; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice, offering a good balance of reactivity and handling safety.
-
Nucleophilic Attack: The newly formed phenoxide anion then acts as the nucleophile, attacking the electrophilic carbon atom of the 2-haloacetamide. This carbon is susceptible to attack because it is bonded to a highly electronegative halogen atom (Cl or Br), which polarizes the C-X bond and serves as a good leaving group. The attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral. The halide ion is displaced, forming the desired ether linkage and yielding the final bromo-substituted phenoxyacetamide product.
Caption: The two-step Sₙ2 mechanism for synthesis.
Causality Behind Experimental Choices
-
Choice of Solvent: The ideal solvent for an Sₙ2 reaction is a polar aprotic solvent. Solvents like acetone, dimethylformamide (DMF), and acetonitrile are excellent choices because they can dissolve the ionic phenoxide intermediate while not solvating it so strongly as to hinder its nucleophilicity. Acetone is frequently used due to its effectiveness, cost, and relatively low boiling point, which simplifies product isolation.
-
Role of the Base: As mentioned, anhydrous potassium carbonate is the base of choice in many published procedures. Its solid nature allows for easy removal by filtration after the reaction is complete. The term "anhydrous" is critical; the presence of water can lead to hydrolysis of the haloacetamide and reduce the yield of the desired product.
-
Reaction Temperature: The reaction is often performed at the reflux temperature of the chosen solvent. This provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting decomposition or unwanted side reactions.
Detailed Experimental Protocol: Synthesis of 2-(4-Bromophenoxy)acetamide
The following protocol is a representative example for the synthesis of a mono-bromo-substituted phenoxyacetamide, adapted from established methodologies.
Materials and Reagents:
-
4-Bromophenol (1.0 eq)
-
2-Chloroacetamide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetone (as solvent)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plate and chamber
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (e.g., 10.0 g).
-
Addition of Reagents: Add anhydrous potassium carbonate and 2-chloroacetamide to the flask.
-
Solvent Addition: Add acetone (approx. 100 mL) to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the 4-bromophenol spot indicates the completion of the reaction.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and any other inorganic salts using a Büchner funnel.
-
Solvent Removal: Remove the acetone from the filtrate using a rotary evaporator. This will yield a crude solid or oil.
-
Purification: The crude product is purified by recrystallization. The solid obtained after solvent removal is dissolved in a minimal amount of hot water or an appropriate solvent system (e.g., ethanol/water) and allowed to cool slowly. The pure crystals of 2-(4-bromophenoxy)acetamide will precipitate out.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold water, and dry them in a vacuum oven.
-
Characterization: The identity and purity of the final product should be confirmed by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary: Representative Syntheses
The Williamson ether synthesis is versatile for creating a variety of bromo-substituted phenoxyacetamides. The table below summarizes results from different studies, showcasing the efficiency of the method.
| Phenol Reactant | Haloacetamide | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Bromophenol | 2-Chloroacetamide | K₂CO₃ | Acetone | 24 | 85 | |
| 2-Bromophenol | 2-Chloroacetamide | K₂CO₃ | Acetone | 12 | 89 | |
| 2,4-Dibromophenol | 2-Chloroacetamide | K₂CO₃ | Acetone | 12 | 92 | |
| 4-Bromophenol | 2-Bromoacetamide | K₂CO₃ | DMF | 8 | 90 |
Conclusion
The synthesis of bromo-substituted phenoxyacetamides is reliably achieved through the Williamson ether synthesis, a robust and high-yielding method. The key to a successful synthesis lies in the careful selection of a polar aprotic solvent and a suitable non-nucleophilic base to facilitate the Sₙ2 reaction between a bromo-phenol and a 2-haloacetamide. By understanding the underlying mechanism and optimizing reaction conditions, researchers can efficiently generate a diverse library of these valuable compounds for further investigation in drug discovery and development programs.
References
- Synthesis and Antimicrobial Activity of Some New Phenoxyacetamide and Thiophenoxyacetamide Derivatives. [https://www.researchgate.
- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-(4-SUBSTITUTED PHENOXY)-N-(SUBSTITUTED PHENYL) ACETAMIDE DERIVATIVES. [https://www.jchps.com/issues/Volume%204_Issue%204/jchps%204(4)%2020.pdf]
- Synthesis and anticonvulsant activity of some new N-(substituted-2-phenoxy)-acetamide derivatives. [https://go.gale.com/ps/i.do?id=GALE%7CA222383842&sid=googleScholar&v=2.1&it=r&linkaccess=abs&issn=0250474X&p=AONE&sw=w&userGroupName=anon%7E34597799]
The Pivotal Role of the 3-Bromo Substituent: A Deep Dive into the Structure-Activity Relationship of 2-(3-Bromophenoxy)acetamide Analogs as Potent Anticonvulsant Agents
An In-Depth Technical Guide for Researchers in Medicinal Chemistry and Neurotherapeutics
The quest for novel, more effective, and safer antiepileptic drugs (AEDs) is a continuous endeavor in medicinal chemistry. Among the myriad of scaffolds explored, phenoxyacetamide derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities.[1] This guide delves into the intricate structure-activity relationship (SAR) of a specific subclass: 2-(3-Bromophenoxy)acetamide analogs. As a Senior Application Scientist, this document aims to provide a comprehensive, field-proven perspective on the synthesis, biological evaluation, and mechanistic insights into these potent anticonvulsant agents, empowering researchers to navigate the complexities of their development.
The this compound Scaffold: A Privileged Motif in Anticonvulsant Design
The this compound core represents a strategic starting point for the design of novel anticonvulsant agents. The rationale behind its selection is rooted in established pharmacophoric principles. The phenoxyacetamide moiety serves as a versatile backbone, allowing for systematic modifications to probe its interaction with biological targets. The strategic placement of a bromine atom at the meta-position of the phenoxy ring is a key design element. Halogen atoms, particularly bromine, are known to enhance lipophilicity, which can facilitate passage across the blood-brain barrier—a critical prerequisite for centrally acting drugs.[2] Furthermore, the bromine atom can engage in halogen bonding and other non-covalent interactions within the target protein's binding pocket, potentially increasing binding affinity and modulating biological activity.[3]
Synthetic Strategies: From Conception to Characterization
The synthesis of this compound analogs is typically achieved through a straightforward and adaptable synthetic route. The general approach involves the nucleophilic substitution of a haloacetamide with 3-bromophenol, or the coupling of 2-(3-bromophenoxy)acetic acid with a desired amine.
General Synthetic Protocol
A common and efficient method for the synthesis of N-substituted this compound derivatives involves a two-step process:
-
Synthesis of 2-(3-Bromophenoxy)acetic acid: 3-Bromophenol is reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The resulting ester is then hydrolyzed to the corresponding carboxylic acid.
-
Amide Coupling: The synthesized 2-(3-bromophenoxy)acetic acid is then coupled with a variety of primary or secondary amines using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[4]
Alternatively, direct alkylation of an amine with 2-bromo-N-substituted acetamides can also be employed.[5] The choice of synthetic route often depends on the availability of starting materials and the desired diversity of the analog library.
Characterization of Analogs
Rigorous characterization of the synthesized analogs is paramount to ensure their purity and structural integrity. A combination of spectroscopic techniques is employed for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the molecular structure, confirming the presence of key functional groups, and establishing the connectivity of atoms.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compounds, confirming their elemental composition.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the presence of characteristic functional groups, such as the amide C=O and N-H bonds.[1]
Biological Evaluation: Unveiling Anticonvulsant Potential
The anticonvulsant activity of the synthesized this compound analogs is assessed using a battery of well-established in vivo and in vitro models. This multi-tiered approach allows for a comprehensive evaluation of their efficacy, potency, and potential mechanism of action.[7]
In Vivo Anticonvulsant Screening
The initial screening of novel compounds for anticonvulsant activity is predominantly conducted using rodent models of induced seizures.[4]
-
Maximal Electroshock (MES) Seizure Test: This model is highly predictive of efficacy against generalized tonic-clonic seizures.[8] The test involves inducing a seizure through corneal or auricular electrical stimulation and assessing the ability of the test compound to prevent the tonic hindlimb extension phase.
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: The scPTZ model is considered a primary screen for identifying agents effective against absence seizures.[9] It involves the administration of a convulsant dose of pentylenetetrazole, and the endpoint is the prevention of clonic seizures.
-
6 Hz Psychomotor Seizure Test: This model is particularly useful for identifying compounds that may be effective against pharmacoresistant seizures.[10]
Neurotoxicity Assessment
A crucial aspect of anticonvulsant drug development is the evaluation of potential central nervous system (CNS) side effects. The rotarod test is the most commonly used method to assess motor impairment and neurotoxicity.[9] In this test, animals are placed on a rotating rod, and their ability to maintain balance and stay on the rod for a predetermined time is measured.
Workflow for Anticonvulsant Evaluation
Caption: Workflow for the synthesis and anticonvulsant evaluation of this compound analogs.
Structure-Activity Relationship (SAR) Insights
The systematic modification of the this compound scaffold allows for the elucidation of key structural features that govern anticonvulsant activity and neurotoxicity.
The Role of the Acetamide Moiety
The acetamide linker is a critical component of the pharmacophore. Modifications at the amide nitrogen (N-substitution) have a profound impact on the biological activity.[11]
-
Small, Lipophilic Substituents: Introduction of small alkyl or cycloalkyl groups on the amide nitrogen can enhance anticonvulsant activity. This is likely due to an increase in lipophilicity, which improves brain penetration.[12]
-
Aromatic and Heterocyclic Moieties: The incorporation of substituted phenyl rings or heterocyclic systems can lead to potent anticonvulsant activity. The nature and position of substituents on these rings play a crucial role in modulating efficacy.[3] For instance, electron-withdrawing groups on an N-phenyl ring have been shown to be favorable for activity in some acetamide series.[13]
The Significance of the 3-Bromo Substituent
As previously mentioned, the 3-bromo substituent on the phenoxy ring is a key determinant of activity. Comparative studies with analogs bearing other substituents (or no substituent) on the phenyl ring are essential to precisely define its contribution. The meta-position is often strategic as it can influence the overall conformation of the molecule and its interaction with the binding site.
Quantitative SAR Data
The following table summarizes hypothetical SAR data for a series of N-substituted this compound analogs, illustrating the impact of various substituents on anticonvulsant activity and neurotoxicity.
| Compound ID | N-Substituent (R) | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀ MES) |
| 1a | H | > 100 | > 100 | > 300 | - |
| 1b | Methyl | 75.2 | 98.5 | > 300 | > 4.0 |
| 1c | Ethyl | 62.8 | 85.1 | > 300 | > 4.8 |
| 1d | Phenyl | 45.6 | 68.3 | 250 | 5.5 |
| 1e | 4-Chlorophenyl | 38.2 | 55.7 | 220 | 5.8 |
| 1f | 4-Fluorophenyl | 41.5 | 60.2 | 240 | 5.8 |
| 1g | 4-Methoxyphenyl | 55.9 | 75.4 | 280 | 5.0 |
| Phenytoin | - | 9.5 | Inactive | 68 | 7.2 |
| Carbamazepine | - | 8.8 | Inactive | 75 | 8.5 |
Note: The data presented in this table is illustrative and intended to demonstrate SAR principles. Actual experimental values may vary.
Mechanistic Considerations and In Silico Modeling
While the precise mechanism of action for many novel anticonvulsants is not fully elucidated through initial screening, in silico techniques such as molecular docking can provide valuable insights into potential biological targets.
Potential Molecular Targets
Based on the structural features of the this compound scaffold and the activity profiles observed in preclinical models, several potential molecular targets can be hypothesized:
-
Voltage-Gated Sodium Channels (VGSCs): Many established AEDs, such as phenytoin and carbamazepine, exert their effects by blocking VGSCs.[10] The lipophilic nature of the this compound analogs makes them plausible candidates for interaction with these channels.
-
GABAergic System: Enhancement of GABAergic neurotransmission is another key mechanism of anticonvulsant action. Molecular docking studies can be employed to investigate the potential binding of these analogs to the GABA-A receptor.[14]
-
Carbonic Anhydrase Isozymes: Inhibition of brain-specific carbonic anhydrase isoforms has been identified as a target for some anticonvulsant drugs.[9]
Molecular Docking Workflow
Caption: A typical workflow for molecular docking studies of this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel anticonvulsant agents. The strategic incorporation of a 3-bromo substituent on the phenoxy ring, coupled with systematic modifications of the N-acetamide moiety, allows for the fine-tuning of anticonvulsant activity and the mitigation of neurotoxicity. This in-depth guide has outlined the key synthetic strategies, biological evaluation protocols, and SAR principles that are essential for the rational design of these promising therapeutic candidates.
Future research in this area should focus on:
-
Expansion of the Analog Library: Synthesis of a broader range of N-substituted analogs to further refine the SAR.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular target(s) through a combination of in vitro assays and advanced computational methods.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising lead compounds to assess their drug-likeness.
By leveraging the principles and methodologies outlined in this guide, researchers can accelerate the development of the next generation of this compound-based anticonvulsants, ultimately contributing to improved therapeutic options for individuals with epilepsy.
References
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. 2021-02-01. [Link]
-
Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Semantic Scholar. 2024-09-12. [Link]
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Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. [Link]
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Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. PubMed. 2024-06-27. [Link]
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Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. PMC - PubMed Central. [Link]
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The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. PubMed Central. [Link]
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Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. ResearchGate. 2020-07-08. [Link]
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Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. Journal of Applied Pharmaceutical Science. 2020-07-04. [Link]
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Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. 2024-06-14. [Link]
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Synthesis and anticonvulsant activity of 3-alkoxy-1,2-dihydro-3H-1,4-benzodiazepin-2-ones. ResearchGate. 2025-08-06. [Link]
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The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. ResearchGate. [Link]
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Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids. NIH. 2023-07-17. [Link]
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Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Wiley Online Library. 2025-02-12. [Link]
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Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pak. J. Pharm. Sci.. [Link]
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Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. PMC - NIH. [Link]
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Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers. 2022-06-23. [Link]
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The structure-activity relationship of the 3-oxy site in the anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide. PubMed. 2010-08-12. [Link]
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Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. 2025-08-01. [Link]
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Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Longdom Publishing SL. [Link]
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Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]
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Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide. University of Bristol Research Portal. [Link]
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Synthesis, anti-convulsant activity and molecular docking study of novel thiazole pyridazinone hybrid analogues. PubMed. 2020-01-27. [Link]
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An In-depth Technical Guide on the Safety, Handling, and MSDS for 2-(3-Bromophenoxy)acetamide
A Note to the Researcher: This document has been compiled to provide a comprehensive overview of the safety and handling protocols for 2-(3-Bromophenoxy)acetamide. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following guidance is synthesized from data on structurally analogous compounds, including brominated acetanilides and phenoxyacetamides. This approach provides a robust framework for safe handling, but it is imperative that all laboratory work is preceded by a thorough, compound-specific risk assessment.
Introduction: Understanding the Profile of this compound
This compound is a chemical compound that, due to its structural motifs—a brominated phenyl ring, an ether linkage, and an acetamide group—holds potential as an intermediate in medicinal chemistry and drug development. These functional groups are common in pharmacologically active molecules, suggesting its utility in the synthesis of novel therapeutic agents. However, the same structural features also warrant a careful and informed approach to its handling. The presence of a bromine atom on the aromatic ring can influence the compound's reactivity and toxicological profile, while the acetamide group can be implicated in various biological interactions. This guide provides the foundational knowledge for researchers to handle this compound with the highest degree of safety and scientific integrity.
Hazard Identification and GHS Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and by inference from structurally similar compounds, this compound should be treated as a hazardous substance. The primary hazards are anticipated to be:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
-
Carcinogenicity: Some related acetamide compounds are suspected of causing cancer.
GHS Pictograms:
Signal Word: Warning [2]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H351: Suspected of causing cancer.
Precautionary Statements:
A comprehensive set of precautionary statements is essential for the safe handling of this compound. These include preventative measures, response actions in case of exposure, and guidelines for storage and disposal.[1][2]
Safe Handling and Engineering Controls
A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is critical when working with this compound.
Engineering Controls: The First Line of Defense
The primary principle of handling potent or uncharacterized compounds is to minimize direct exposure. This is most effectively achieved through robust engineering controls.
-
Chemical Fume Hood: All weighing, handling, and experimental manipulations of this compound must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[3]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[1]
Administrative Controls: Standard Operating Procedures
Well-defined Standard Operating Procedures (SOPs) are essential for ensuring consistent and safe laboratory practices.
-
Access Control: Access to areas where this compound is stored and handled should be restricted to authorized and trained personnel.
-
Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][2]
-
Decontamination: All surfaces and equipment that come into contact with the compound should be decontaminated after use.
Personal Protective Equipment (PPE): The Final Barrier
Appropriate PPE is mandatory to protect against accidental skin and eye contact.[1][2]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile rubber gloves. | Provides a barrier against skin contact, which can cause irritation. |
| Body Protection | A lab coat, fully fastened. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for certain operations, such as cleaning up large spills or when engineering controls are not sufficient. | Prevents inhalation of dust or aerosols that can cause respiratory tract irritation. |
Experimental Protocols: A Step-by-Step Approach to Safety
Weighing and Sample Preparation
-
Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, vials, etc.) is clean and readily accessible.
-
Weighing: Perform all weighing operations within the fume hood. To minimize the generation of airborne dust, handle the solid material gently.
-
Dissolution: If the experimental protocol requires a solution, add the solvent to the solid in a closed container within the fume hood.
Risk Assessment Workflow
The following diagram illustrates a logical workflow for conducting a risk assessment before handling this compound.
Sources
Methodological & Application
Laboratory Scale Synthesis of 2-(3-Bromophenoxy)acetamide: An Application Note
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-(3-Bromophenoxy)acetamide, a valuable intermediate in drug discovery and organic synthesis. The synthetic route is based on the robust and well-established Williamson ether synthesis, reacting 3-bromophenol with 2-bromoacetamide in the presence of a weak base. This document offers in-depth insights into the reaction mechanism, experimental setup, purification, and characterization of the final product, tailored for researchers and professionals in chemical and pharmaceutical development.
Introduction
Phenoxyacetamide scaffolds are prevalent in a variety of pharmacologically active compounds. The specific functionalization of the aromatic ring, such as the introduction of a bromine atom, provides a versatile handle for further chemical modifications, making this compound a key building block in the synthesis of more complex molecules. The synthesis protocol detailed herein is designed to be both efficient and scalable for typical laboratory needs, emphasizing safety, reliability, and high purity of the final product.
The core of this synthesis is the Williamson ether synthesis, a classic and widely utilized method for forming ethers.[1] This reaction proceeds via an S_N2 mechanism, where a phenoxide ion, generated in situ from the corresponding phenol and a base, acts as a nucleophile to displace a halide from an alkyl halide.[1]
Reaction Scheme and Mechanism
The synthesis of this compound is achieved by the reaction of 3-bromophenol with 2-bromoacetamide in the presence of potassium carbonate as a base and acetone as the solvent.
Overall Reaction:
The mechanism of this Williamson ether synthesis can be broken down into two key steps:
-
Deprotonation: The weakly basic potassium carbonate deprotonates the acidic phenolic hydroxyl group of 3-bromophenol to form the more nucleophilic 3-bromophenoxide ion.
-
Nucleophilic Substitution (S_N2): The 3-bromophenoxide ion then attacks the electrophilic carbon of 2-bromoacetamide, displacing the bromide ion in a bimolecular nucleophilic substitution (S_N2) reaction to form the desired ether linkage.[1]
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) | Notes |
| 3-Bromophenol | 99% | Sigma-Aldrich | Corrosive, handle with care.[2] |
| 2-Bromoacetamide | 97% | Acros Organics | Toxic and corrosive, handle with care.[3] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Store in a desiccator. |
| Acetone | ACS Grade | VWR | |
| Ethyl Acetate | ACS Grade | VWR | For workup and chromatography. |
| Hexane | ACS Grade | VWR | For chromatography. |
| Deionized Water | For workup. | ||
| Brine (Saturated NaCl) | For workup. | ||
| Anhydrous Sodium Sulfate | Granular | Fisher Scientific | For drying organic layers. |
| Round-bottom flask (250 mL) | |||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle | |||
| Separatory funnel (500 mL) | |||
| Rotary evaporator | |||
| TLC plates (Silica gel 60 F254) | Merck | ||
| UV lamp (254 nm) | For TLC visualization. | ||
| Glass funnel and filter paper | |||
| Beakers and Erlenmeyer flasks |
Experimental Protocol
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromophenol (1.0 eq), 2-bromoacetamide (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add acetone to the flask until the solid reagents are sufficiently submerged and can be stirred effectively (approximately 10 mL per gram of 3-bromophenol).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 6-8 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent (e.g., 1:1 v/v).[4] The disappearance of the 3-bromophenol spot indicates the completion of the reaction.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the solid potassium carbonate and potassium bromide.
-
Wash the solid residue with a small amount of acetone and combine the filtrates.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
To the resulting residue, add deionized water and ethyl acetate.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a white to off-white solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.8 (br s, 1H, NH), ~7.3-7.1 (m, 2H, Ar-H), ~7.0 (m, 1H, Ar-H), ~6.8 (m, 1H, Ar-H), ~4.5 (s, 2H, OCH₂). Note: The amide protons may be broad and their chemical shift can vary. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~168 (C=O), ~158 (Ar-C-O), ~131 (Ar-C), ~124 (Ar-C), ~123 (Ar-C-Br), ~118 (Ar-C), ~113 (Ar-C), ~68 (OCH₂). |
| FT-IR (KBr, cm⁻¹) | ν (cm⁻¹): ~3300-3100 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1580 (N-H bend, Amide II), ~1240 (C-O-C stretch, aryl ether), ~1070 (C-Br stretch).[5] |
| Melting Point | To be determined experimentally. |
Note: The spectral data provided are estimations based on closely related structures and may vary slightly.[5]
Safety and Handling
-
3-Bromophenol: Corrosive and causes skin irritation.[2] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
2-Bromoacetamide: Toxic if swallowed and causes severe skin burns and eye damage.[3] It is crucial to handle this reagent in a fume hood and wear appropriate PPE. Avoid inhalation of dust.
-
General Precautions: The overall reaction should be conducted in a well-ventilated fume hood. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
Conclusion
This application note details a reliable and straightforward protocol for the laboratory-scale synthesis of this compound via Williamson ether synthesis. The procedure is well-suited for researchers in organic and medicinal chemistry, providing a foundation for the synthesis of more complex molecules. The in-depth explanation of the mechanism and the step-by-step guide ensure that the synthesis can be reproduced with a high degree of success and safety.
References
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Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
- Gowda, B. T., et al. (2009). N-(3-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1639.
-
PubChem. (n.d.). 2-Bromoacetamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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The Strategic Utility of 2-(3-Bromophenoxy)acetamide in Modern Pharmaceutical Synthesis
Introduction: The Emergence of Phenoxyacetamides as Privileged Scaffolds
In the landscape of contemporary drug discovery, the identification and utilization of versatile molecular intermediates are paramount to the efficient construction of novel therapeutic agents. Among these, the phenoxyacetamide scaffold has garnered significant attention due to its prevalence in a wide array of biologically active compounds. This structural motif serves as a key building block in the synthesis of molecules targeting diverse pathological conditions, including inflammation, metabolic disorders, and neurological diseases.[1] This application note provides a detailed technical guide on the synthesis and application of a particularly valuable intermediate: 2-(3-Bromophenoxy)acetamide.
The strategic placement of a bromine atom on the phenoxy ring at the meta-position offers medicinal chemists a reactive handle for further molecular elaboration through various cross-coupling reactions. This, combined with the inherent physicochemical properties of the phenoxyacetamide core, makes this compound a cornerstone intermediate for generating libraries of drug candidates with finely-tuned pharmacological profiles. This guide will delineate the synthetic protocol for this intermediate, explore its application in the synthesis of potent P2Y14 receptor antagonists, and provide expert insights into the causality behind the experimental choices.
Physicochemical Properties and Structural Attributes
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic workflows. The key structural features and corresponding properties are summarized in the table below.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₈H₈BrNO₂ | Provides the elemental composition. |
| Molecular Weight | 230.06 g/mol | Essential for stoichiometric calculations. |
| Appearance | Off-white to pale yellow solid (predicted) | Guides visual assessment of purity. |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Acetone) | Informs choice of reaction and purification solvents. |
| Reactivity | - Ether linkage susceptible to cleavage under harsh acidic conditions. - Amide bond can be hydrolyzed under strong acidic or basic conditions. - Bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Dictates the compatible reaction conditions for subsequent synthetic steps. The bromine atom is the primary site for diversification. |
Synthetic Protocol: Williamson Ether Synthesis
The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis.[2] This robust Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[3] In this case, 3-bromophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then displaces the bromide from 2-bromoacetamide.
Reaction Scheme
Caption: General workflow for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous phenoxyacetamides.
Materials:
-
3-Bromophenol (1.0 eq)
-
2-Bromoacetamide (1.1 eq)[4]
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq), 2-bromoacetamide (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension (approximately 5-10 mL of solvent per gram of 3-bromophenol).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (3-bromophenol) is consumed (typically 4-8 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.
Causality and Experimental Insights:
-
Choice of Base: Potassium carbonate is a mild and effective base for this transformation. Stronger bases like sodium hydride (NaH) could also be used, but K₂CO₃ is generally preferred for its ease of handling and removal.
-
Stoichiometry: A slight excess of 2-bromoacetamide is used to ensure complete consumption of the more valuable 3-bromophenol.
-
Solvent: Acetone is a good choice of solvent as it is polar enough to dissolve the reactants and facilitate the Sₙ2 reaction, while also having a convenient boiling point for reflux. Dimethylformamide (DMF) can also be used and may accelerate the reaction, but its higher boiling point makes it more difficult to remove.
-
Workup: The aqueous workup is crucial to remove the inorganic salts and any remaining water-soluble impurities.
Application in Pharmaceutical Synthesis: A Gateway to P2Y14 Receptor Antagonists
A significant application of phenoxyacetamide intermediates lies in the synthesis of P2Y14 receptor antagonists.[5][6] The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is implicated in inflammatory processes, making it an attractive target for the development of novel anti-inflammatory drugs.[7][8]
A recent study detailed the synthesis of a series of potent P2Y14R antagonists, with the lead compound, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide , demonstrating high efficacy.[5][6] The synthetic strategy is directly adaptable for the use of this compound to generate novel analogs for structure-activity relationship (SAR) studies.
Synthetic Workflow for P2Y14R Antagonists
Caption: Synthetic pathway to P2Y14 receptor antagonists utilizing this compound.
Protocol for Amide Coupling
This generalized protocol illustrates the subsequent transformation of the intermediate.
Materials:
-
This compound
-
Strong acid or base for hydrolysis (e.g., HCl or NaOH)
-
2-(3-Bromophenoxy)acetic acid (from hydrolysis)
-
Substituted benzimidazole amine (or other desired amine)
-
Coupling agents (e.g., HATU, HOBt, EDCI)
-
Organic base (e.g., DIPEA)
-
Anhydrous DMF or DCM
-
Standard workup and purification reagents
Procedure:
-
Hydrolysis: Convert this compound to 2-(3-Bromophenoxy)acetic acid through standard amide hydrolysis procedures (e.g., refluxing with aqueous HCl or NaOH followed by acidification).
-
Amide Coupling:
-
Dissolve 2-(3-Bromophenoxy)acetic acid (1.0 eq), the desired amine (1.0-1.2 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, perform a standard aqueous workup and purify the product by column chromatography or recrystallization.
-
Conclusion and Future Perspectives
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation via the Williamson ether synthesis and the presence of a reactive bromine handle make it an ideal starting material for the construction of diverse molecular libraries. The demonstrated application in the synthesis of potent P2Y14 receptor antagonists highlights its significance in the development of novel anti-inflammatory therapeutics. Researchers and drug development professionals can leverage the protocols and insights provided in this application note to accelerate their discovery programs and explore new chemical space around this privileged scaffold.
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Ma, S., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. Available at: [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
- Kissei Pharmaceutical Co., Ltd. (2007). SYNTHESIS OF PHENOXYACETIC ACID DERIVATIVES. AR054089A1.
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Oliveto, E. P., & Gerold, C. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. Available at: [Link]
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Yao, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. PubMed. Available at: [Link]
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National Institute of Pharmaceutical Education & Research (NIPER) S.A.S. Nagar. Patents. Available at: [Link]
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Experiment 06 Williamson Ether Synthesis. (n.d.). Available at: [Link]
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S. S. Jew, et al. (1975). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. ResearchGate. Available at: [Link]
-
Utah Tech University. Williamson Ether Synthesis. Available at: [Link]
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Farooq, U., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][5]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. PubMed Central. Available at: [Link]
- Boehringer Ingelheim International GmbH. (2023). 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament. WO2023041432A1.
- CN101550090B - Method for synthesizing bromoacetamide. (2013). Google Patents.
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TauRx Therapeutics Ltd. (2020). METHODS OF CHEMICAL SYNTHESIS OF SUBSTITUTED 10H-PHENOTHIAZINE-3,7-DIAMINE COMPOUNDS. EP 3325453 B1. Available at: [Link]
-
Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 13(3), 1-10. Available at: [Link]
-
Hu, Q., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. PubMed. Available at: [Link]
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Organic Syntheses. o-BROMOPHENOL. Available at: [Link]
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Edubirdie. (2022). Williamson Ether Synthesis. Available at: [Link]
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Wang, Y., et al. (2019). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. MDPI. Available at: [Link]
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Bon, R. S., & Nadin, A. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 7, 626-656. Available at: [Link]
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Jiang, J., et al. (2019). Recent progress on the discovery of P2Y 14 receptor antagonists. PubMed. Available at: [Link]
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Application Notes and Protocols for the Agrochemical Evaluation of 2-(3-Bromophenoxy)acetamide
Introduction: The Rationale for Investigating 2-(3-Bromophenoxy)acetamide in Agrochemical Research
The phenoxyacetamide scaffold is a privileged structure in the development of biologically active molecules, with derivatives exhibiting a wide range of activities.[1] In the realm of agrochemicals, phenoxyacetic acids and their derivatives have long been utilized as herbicides.[2][3][4][5] The core structure of this compound presents an intriguing starting point for agrochemical discovery. The presence of a bromine atom at the meta-position of the phenoxy ring is of particular interest, as halogenation is a common strategy to modulate the biological activity and metabolic stability of lead compounds. This document provides a comprehensive guide for researchers and scientists to explore the potential of this compound as a novel agrochemical agent. The protocols outlined herein are designed to facilitate a systematic evaluation of its herbicidal, fungicidal, and insecticidal properties, as well as to provide a framework for preliminary mode of action studies.
Synthesis of this compound: A Proposed Protocol
The synthesis of this compound can be approached through a straightforward two-step process, starting from 3-bromophenol. This proposed protocol is based on established methods for the synthesis of similar phenoxyacetamide derivatives.[6]
Step 1: Synthesis of Ethyl 2-(3-bromophenoxy)acetate
-
Reaction Setup: To a solution of 3-bromophenol (1 equivalent) in a suitable solvent such as acetone or acetonitrile, add potassium carbonate (1.5 equivalents) as a base.
-
Alkylation: Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(3-bromophenoxy)acetate.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Ammonolysis of Ethyl 2-(3-bromophenoxy)acetate
-
Reaction Setup: Dissolve the purified ethyl 2-(3-bromophenoxy)acetate (1 equivalent) in an excess of aqueous ammonia solution.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC.
-
Isolation: The product, this compound, is expected to precipitate out of the solution. Collect the solid by filtration.
-
Purification: Wash the solid with cold water and then dry under vacuum. Recrystallization from a suitable solvent such as ethanol may be performed to obtain a highly pure product.
Agrochemical Screening Protocols
A tiered screening approach is recommended to efficiently evaluate the potential of this compound across different agrochemical applications.
I. Herbicidal Activity Screening
The phenoxy group in the target molecule suggests a potential for herbicidal activity, possibly through mimicking the plant hormone auxin, a common mode of action for phenoxy herbicides.[5][7]
A. In Vitro Seed Germination and Seedling Growth Assay
This primary screen provides a rapid assessment of the compound's effect on plant development.
-
Test Species: A panel of representative monocotyledonous (e.g., Echinochloa crus-galli) and dicotyledonous (e.g., Lactuca sativa, Amaranthus retroflexus) weed species should be used.[8][9]
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve final concentrations ranging from 1 to 1000 µg/mL.
-
Assay Procedure:
-
Place a filter paper in each petri dish and moisten with the test solution or a control (solvent without the test compound).
-
Place a defined number of seeds of the test species on the filter paper. .
-
Seal the petri dishes and incubate under controlled conditions (temperature, light/dark cycle).
-
-
Data Collection and Analysis: After a set period (e.g., 7-10 days), measure the germination rate, root length, and shoot length. Calculate the concentration required for 50% inhibition (IC50) for each parameter.
B. Whole Plant Post-Emergence Assay
This secondary screen evaluates the compound's efficacy when applied to established plants.
-
Plant Cultivation: Grow the selected weed species in pots in a greenhouse until they reach a specific growth stage (e.g., 2-4 leaf stage).
-
Application: Prepare formulations of this compound at various concentrations. Apply the formulations as a foliar spray to the plants.
-
Evaluation: Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over a period of 14-21 days. Rate the herbicidal effect using a standardized scale (e.g., 0% = no effect, 100% = complete kill).
II. Fungicidal Activity Screening
Acetamide derivatives have been reported to possess antifungal properties.[10][11][12]
A. In Vitro Mycelial Growth Inhibition Assay
-
Test Fungi: Use a panel of economically important plant pathogenic fungi, such as Fusarium graminearum, Botrytis cinerea, and Rhizoctonia solani.
-
Assay Procedure:
-
Incorporate various concentrations of this compound into a suitable growth medium (e.g., Potato Dextrose Agar).
-
Place a mycelial plug from a fresh culture of the test fungus in the center of the agar plate.
-
Incubate the plates at the optimal growth temperature for each fungus.
-
-
Data Analysis: Measure the diameter of the fungal colony and calculate the percentage of mycelial growth inhibition compared to a control plate. Determine the EC50 value (effective concentration for 50% inhibition).
III. Insecticidal Activity Screening
The acetamide moiety is present in some commercial insecticides, suggesting a potential for this class of activity.[13][14]
A. Contact Toxicity Assay
-
Test Insects: Use a representative insect pest, such as the cowpea aphid (Aphis craccivora).[14]
-
Assay Procedure:
-
Apply a solution of this compound in a suitable solvent to the dorsal side of the insect's thorax using a micro-applicator.
-
Place the treated insects in a clean container with a food source.
-
-
Evaluation: Assess insect mortality at 24 and 48 hours after treatment. Calculate the LD50 (lethal dose for 50% of the population).
B. Feeding Assay
-
Assay Setup: Incorporate this compound into an artificial diet for a chewing insect (e.g., larvae of Spodoptera litura).
-
Evaluation: Monitor larval mortality and growth inhibition over a set period.
Preliminary Mode of Action Studies
Should significant activity be observed in any of the primary screens, preliminary mode of action studies can provide valuable insights. For instance, if herbicidal activity is confirmed, further investigation could focus on its potential as an auxin mimic.[7]
Auxin-like Activity Assay:
-
Principle: Auxin-like herbicides induce the expression of specific genes, leading to the production of ethylene and cell elongation.
-
Procedure:
-
Treat susceptible plant tissues (e.g., pea stem segments) with this compound.
-
Measure the elongation of the stem segments and the production of ethylene using gas chromatography.
-
Compare the results with a known auxin herbicide (e.g., 2,4-D) and an untreated control.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: In Vitro Herbicidal Activity of this compound
| Test Species | IC50 (µg/mL) - Germination | IC50 (µg/mL) - Root Growth | IC50 (µg/mL) - Shoot Growth |
| Echinochloa crus-galli | |||
| Lactuca sativa | |||
| Amaranthus retroflexus |
Table 2: In Vitro Fungicidal Activity of this compound
| Fungal Species | EC50 (µg/mL) |
| Fusarium graminearum | |
| Botrytis cinerea | |
| Rhizoctonia solani |
Table 3: Insecticidal Activity of this compound
| Insect Species | LD50 (µ g/insect ) - Contact | LC50 (µg/g diet) - Feeding |
| Aphis craccivora | N/A | |
| Spodoptera litura | N/A |
Visualizing Experimental Workflows
Diagrams created using Graphviz can effectively illustrate the experimental workflows.
Caption: A flowchart illustrating the proposed workflow for the synthesis and agrochemical screening of this compound.
Caption: A diagram outlining the key steps in the proposed herbicidal activity assays.
Conclusion
The protocols and application notes provided in this guide offer a robust framework for the initial exploration of this compound as a potential agrochemical. While its biological activities are yet to be determined, the structural alerts within the molecule, coupled with the known efficacy of related compounds, provide a strong rationale for its investigation. A systematic approach, as outlined here, will be crucial in uncovering any potential for this compound to be developed into a novel crop protection agent.
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MDPI. (n.d.). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]
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NIH. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
- Google Patents. (n.d.). CN1292223A - Pesticide composition containing acetamide.
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PubChem. (n.d.). 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]
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ACS Publications. (2024). Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. Retrieved from [Link]
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NIH. (n.d.). N-(3-Bromophenyl)acetamide. Retrieved from [Link]
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Wikipedia. (n.d.). Phenoxy herbicide. Retrieved from [Link]
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(2015). 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. PubMed. Retrieved from [Link]
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Journals Of University Eloued. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. Algerian Journal of Biosciences, 01(02), 046–051. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
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OBSERVATÓRIO DE LA ECONOMÍA LATINOAMERICANA. (2023). Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide Against Fluconazole-Resistant Candida spp.: a promising antifungal agent. Retrieved from [Link]
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NIH. (n.d.). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Retrieved from [Link]
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ACS Publications. (2024). Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). 2-(2-Oxo-morpholin-3-yl)-acetamide Derivatives as Broad-Spectrum Antifungal Agents. Retrieved from [Link]
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-
MDPI. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Retrieved from [Link]
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PubMed. (n.d.). Phenoxyacetic acid herbicides and chlorophenols and the etiology of lymphoma and soft-tissue neoplasms. Retrieved from [Link]
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ACS Publications. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Retrieved from [Link]
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PubMed. (2012). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. Retrieved from [Link]
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RSC Publishing. (n.d.). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. Retrieved from [Link]
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MDPI. (n.d.). Adsorption of Phenoxyacetic Herbicides from Water on Carbonaceous and Non-Carbonaceous Adsorbents. Retrieved from [Link]
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Application Note: Characterizing Protein-Ligand Interactions Using 2-(3-Bromophenoxy)acetamide
Introduction: The Significance of Quantifying Molecular Interactions
In the landscape of drug discovery and molecular biology, the precise characterization of interactions between small molecules and their protein targets is paramount. This understanding forms the bedrock of structure-activity relationship (SAR) studies, target validation, and lead optimization. 2-(3-Bromophenoxy)acetamide is a small molecule with potential therapeutic applications, and a thorough investigation of its binding to target proteins is crucial for its development.
This document provides a comprehensive guide for utilizing this compound as a ligand in various protein binding assays. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for three widely-used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assay (TSA). The causality behind experimental choices is emphasized to empower researchers to design robust, self-validating experiments.
Biophysical Characterization of this compound Binding
A multi-faceted approach employing various biophysical techniques is recommended for a comprehensive understanding of the binding of this compound to its protein target. Each technique offers unique insights into the interaction.
| Technique | Key Parameters Measured | Strengths | Considerations |
| Surface Plasmon Resonance (SPR) | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Real-time, label-free analysis of kinetics and affinity.[1][2] | Requires immobilization of the protein, which could affect its conformation.[1] |
| Isothermal Titration Calorimetry (ITC) | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Direct measurement of thermodynamic parameters in solution.[3][4] | Requires larger amounts of protein and ligand compared to other techniques. |
| Thermal Shift Assay (TSA) | Melting Temperature (Tm) shift (ΔTm) | High-throughput screening, cost-effective.[5][6] | Indirect measure of binding; does not provide kinetic or thermodynamic data directly.[7] |
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a powerful, label-free technique that monitors the binding of an analyte (this compound) to a ligand (the target protein) immobilized on a sensor surface in real time.[1][2] The change in mass upon binding alters the refractive index at the surface, which is detected as a change in the SPR signal.
Causality in SPR Experimental Design
The choice of immobilization strategy is critical to ensure the protein remains active and its binding sites are accessible.[1] Amine coupling is a common method, but if it risks modifying residues in the binding pocket, alternative strategies like capture-based methods should be considered. The range of analyte concentrations should span below and above the expected dissociation constant (KD) to accurately determine both the association and dissociation rates.
Experimental Workflow: SPR
Caption: ITC Experimental Workflow.
Step-by-Step Protocol: ITC Analysis
-
Preparation:
-
Prepare the protein and this compound solutions in the same, well-buffered solution. It is highly recommended to dialyze the protein against the final buffer.
-
Accurately measure the concentrations of the protein and ligand stock solutions.
-
Thoroughly degas both solutions before loading them into the calorimeter.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
Set the experimental temperature.
-
Perform a series of small injections (e.g., 1-2 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.
-
The integrated heat is plotted against the molar ratio of ligand to protein.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters of the interaction.
-
Thermal Shift Assay (TSA): High-Throughput Screening
TSA, also known as differential scanning fluorimetry (DSF), is a rapid and cost-effective method to assess ligand binding by measuring changes in protein thermal stability. [5][6]The binding of a ligand typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). [8]
Causality in TSA Experimental Design
The choice of fluorescent dye is important; SYPRO Orange is commonly used as it fluoresces upon binding to exposed hydrophobic regions of the unfolding protein. [9]The protein concentration should be optimized to give a good signal-to-noise ratio without causing aggregation. The concentration of this compound should be high enough to ensure saturation of the protein's binding sites to observe a significant thermal shift.
Experimental Workflow: TSA
Caption: TSA Experimental Workflow.
Step-by-Step Protocol: TSA Analysis
-
Preparation:
-
Prepare stock solutions of the target protein, this compound, and a fluorescent dye (e.g., SYPRO Orange).
-
The final assay buffer should be compatible with both the protein and the ligand.
-
-
Assay Setup:
-
In the wells of a qPCR plate, mix the protein, the fluorescent dye, and either the buffer (for the control) or this compound.
-
Prepare replicates for each condition.
-
-
Thermal Melt:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25 °C to 95 °C) and measure the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melt curve.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the inflection point of the curve.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein alone from the Tm of the protein in the presence of this compound. A positive ΔTm indicates ligand-induced stabilization.
-
Data Interpretation and Best Practices
-
Cross-Validation: It is highly recommended to use at least two different techniques to validate the binding interaction. For instance, a hit from a TSA screen can be confirmed and further characterized by SPR or ITC.
-
Controls are Critical: Always include appropriate controls, such as a no-ligand control in TSA and ITC, and a reference channel in SPR to subtract buffer effects.
-
Ligand Solubility: Ensure that this compound is fully soluble in the assay buffer at the concentrations being tested to avoid artifacts from aggregation.
-
Protein Quality: The purity and homogeneity of the target protein are essential for obtaining high-quality binding data.
Conclusion
The protocols and principles outlined in this application note provide a robust framework for characterizing the binding of this compound to its protein target. By employing a combination of SPR, ITC, and TSA, researchers can gain a comprehensive understanding of the binding kinetics, thermodynamics, and stability, which is invaluable for advancing drug discovery and development programs.
References
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A guide to simple, direct, and quantitative in vitro binding assays - PMC. (2017, January 20). Retrieved from [Link]
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A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC). (2017, October 13). Retrieved from [Link]
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N-(3-Bromophenyl)acetamide - PMC - NIH. (n.d.). Retrieved from [Link]
-
Quick Start: Isothermal Titration Calorimetry (ITC) - TA Instruments. (n.d.). Retrieved from [Link]
-
Protein–ligand interactions investigated by thermal shift assays (TSA) and dual polarization interferometry (DPI) - PMC - NIH. (n.d.). Retrieved from [Link]
-
A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PubMed Central. (n.d.). Retrieved from [Link]
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Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks [Article v1.0] - PMC. (n.d.). Retrieved from [Link]
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Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR) - Biosensing Instrument. (2026, January 4). Retrieved from [Link]
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Protocols for rapid identification of small-molecule metabolite ligands interacting with proteins - PubMed. (2025, December 20). Retrieved from [Link]
-
Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e]t[10][11]hiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC - PubMed Central. (2022, November 22). Retrieved from [Link]
-
Thermal shift assays for early-stage drug discovery - Axxam SpA. (n.d.). Retrieved from [Link]
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Proteomic and biochemical analysis of 14-3-3-binding proteins during C2-ceramide-induced apoptosis - PubMed. (n.d.). Retrieved from [Link]
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Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1 - Protocols.io. (2012, December 20). Retrieved from [Link]
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-
A Practical Guide to Target Engagement Assays - Selvita. (2026, December 8). Retrieved from [Link]
-
Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance - MDPI. (2024, June 18). Retrieved from [Link]
-
Thermal Shift Assays (TSA) - NanoTemper Technologies. (n.d.). Retrieved from [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. (n.d.). Retrieved from [Link]
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Isothermal titration calorimetry for studying protein-ligand interactions - PubMed. (n.d.). Retrieved from [Link]
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Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay | ACS Pharmacology & Translational Science - ACS Publications. (2024, September 17). Retrieved from [Link]
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N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed. (n.d.). Retrieved from [Link]
-
Biacore SPR for small-molecule discovery - Cytiva. (n.d.). Retrieved from [Link]
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Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents - MDPI. (n.d.). Retrieved from [Link]
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New Technique Reveals Where Proteins and Small Molecules Bind Together. (2024, January 3). Retrieved from [Link]
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Acetamide, N-bromo - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019, January 10). Retrieved from [Link]
-
Large and Small Molecule Screening by SPR | Bio-Rad. (n.d.). Retrieved from [Link]
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Methods for Identifying Ligand Binding Sites in Drug Discovery. (2025, November 21). Retrieved from [Link]
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Methods to investigate protein–protein interactions - Wikipedia. (n.d.). Retrieved from [Link]
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(PDF) 2-Bromo-N-(4-bromophenyl)acetamide - ResearchGate. (n.d.). Retrieved from [Link]
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Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH. (n.d.). Retrieved from [Link]
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2-(4-Bromophenyl)acetamide | C8H8BrNO | CID 256951 - PubChem. (n.d.). Retrieved from [Link]
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Protocol for the Solubilization and Application of 2-(3-Bromophenoxy)acetamide in Cell-Based Assays
An Application Guide by Google Gemini
Abstract: This technical guide provides a comprehensive, field-tested protocol for the dissolution of 2-(3-Bromophenoxy)acetamide for use in a variety of cell-based assays. The document outlines best practices for preparing high-concentration stock solutions, calculating dilutions for working solutions, and minimizing solvent-induced artifacts. The methodologies described herein are designed to ensure experimental reproducibility, data integrity, and the safe handling of the compound.
Foundational Principles: Compound Solubility and Solvent Selection
This compound is an organic compound whose structure, featuring a brominated phenyl ring and an ether linkage, predicts low aqueous solubility. Calculated hydrophobicity values (LogP) for structurally similar molecules are typically greater than 2.0, indicating a preference for non-polar environments over aqueous media[1]. Direct dissolution in aqueous buffers or cell culture media is therefore impractical and likely to result in poor solubility, precipitation, and inaccurate dosing.
The primary strategy for such compounds is to first create a highly concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this purpose due to its exceptional solubilizing power for a wide range of organic molecules and its miscibility with aqueous cell culture media at low concentrations[2].
Table 1: Solvent Selection Rationale
| Solvent | Role | Justification & Best Practices |
| Dimethyl Sulfoxide (DMSO) | Primary Stock Solution | High solubilizing capacity for hydrophobic compounds. Use only high-purity, anhydrous, cell culture-grade DMSO to avoid introducing contaminants or moisture, which can degrade the compound. |
| Ethanol (EtOH) | Alternative Stock Solution | A possible alternative, but generally more cytotoxic to cells than DMSO at equivalent concentrations. May also be more volatile, affecting concentration over time. |
| Cell Culture Medium / PBS | Working Solution Diluent | Used for the final dilution of the DMSO stock to the desired treatment concentration. This step must be performed immediately prior to cell treatment to prevent precipitation. |
Experimental Workflow: From Powder to Cellular Treatment
The successful application of this compound in a cell-based assay relies on a precise and logical workflow. The following diagram outlines the critical steps from initial preparation to the final application in a cell culture system.
Caption: Workflow for preparing this compound for cell-based assays.
Detailed Protocol: Preparation of a 10 mM Master Stock Solution
This protocol details the steps to create a reproducible and stable high-concentration master stock of this compound.
3.1. Materials and Equipment
-
This compound (Molecular Weight: 230.07 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade (e.g., Sigma-Aldrich D2650)
-
Calibrated analytical balance
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile, low-retention filtered tips
-
Vortex mixer
3.2. Safety Precautions
-
Always handle solid this compound and DMSO within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for the compound before handling[3][4]. The compound may cause skin, eye, and respiratory irritation[5][6].
3.3. Step-by-Step Procedure
-
Mass Calculation: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 230.07 g/mol × 1000 mg/g = 2.30 mg
-
-
Weighing: Tare a sterile amber microcentrifuge tube on the analytical balance. Carefully weigh out 2.30 mg of this compound into the tube. Record the exact mass. Expert Tip: Weighing a slightly larger mass (e.g., 10 mg) and scaling the DMSO volume accordingly minimizes measurement errors.
-
Solubilization: Add 1 mL of anhydrous, cell culture-grade DMSO to the tube containing the compound.
-
Dissolution: Cap the tube tightly and vortex at medium-high speed for 2-3 minutes. Visually inspect the solution against a light source to ensure all particulate matter has dissolved. If crystals persist, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
Aliquoting and Storage: To preserve the integrity of the stock solution, dispense it into smaller, single-use aliquots (e.g., 20 µL) in sterile amber tubes. This practice prevents degradation from repeated freeze-thaw cycles and exposure to light and moisture. Store the aliquots in a sealed container at -20°C for short-term storage (1-3 months) or -80°C for long-term stability (up to 1 year).
Protocol: Preparation of Working Solutions for Cellular Assays
The final concentration of DMSO in cell culture should be kept to a minimum, as concentrations above 0.5% can induce cellular stress, differentiation, or toxicity, confounding experimental results[2][7]. A final concentration of ≤ 0.1% DMSO is a widely accepted standard.
4.1. Step-by-Step Procedure
-
Thaw Stock: Remove a single aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the tube to collect the solution at the bottom.
-
Calculate Dilution: Determine the volume of stock solution needed for your desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
C1V1 = C2V2
-
(10,000 µM) × V1 = (10 µM) × (1000 µL)
-
V1 = (10 × 1000) / 10,000 = 1 µL
-
-
Dilution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed, sterile cell culture medium. This results in a 1:1000 dilution.
-
Final DMSO Concentration Check: The final DMSO concentration in this example is 1/1000 or 0.1%, which is an acceptable level for most cell-based assays[2].
-
Vehicle Control: This is a critical, non-negotiable step for data integrity. Prepare a "vehicle control" solution by adding the same volume of pure DMSO to the same volume of cell culture medium used for the test article. In the example above, this would be 1 µL of DMSO in 999 µL of medium. This control ensures that any observed cellular effects are due to the compound and not the solvent.
-
Application: Mix the working solution gently by pipetting and immediately add the desired volume to your cells. Do not store diluted aqueous solutions of the compound, as it may precipitate over time.
References
-
Cheméo. Chemical Properties of Acetamide, N-(3-bromophenyl)- (CAS 621-38-5). [Link]
-
Wikipedia. Acetamide. [Link]
-
PubChem, National Center for Biotechnology Information. N-(3-Bromophenyl)acetamide. [Link]
-
PubChem, National Center for Biotechnology Information. 2-(4-Bromophenyl)acetamide. [Link]
-
SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]
-
National Center for Biotechnology Information. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. [Link]
-
Antibodies.com. Cell-Based Assays Guide. [Link]
-
Organic Syntheses. Acetamide, N-bromo-. [Link]
-
National Center for Biotechnology Information. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Lorenzen, R. H., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(5), 1723–1728. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
PubChem, National Center for Biotechnology Information. 2-(((3-Bromophenyl)(phenyl)methyl)sulfinyl)acetamide. [Link]
Sources
- 1. Acetamide, N-(3-bromophenyl)- (CAS 621-38-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. N-(3-Bromophenyl)acetamide | C8H8BrNO | CID 12123 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
Application Note & Protocols: High-Throughput Screening for Modulators of α-Glucosidase Using 2-(3-Bromophenoxy)acetamide and its Analogs
Introduction: The Therapeutic Potential of the Phenoxy Acetamide Scaffold
The phenoxy acetamide core structure is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-parasitic, anti-cancer, and antiviral effects.[1] Recent research has highlighted the potential of this class of compounds in metabolic diseases, particularly as inhibitors of carbohydrate-hydrolyzing enzymes.[2] Specifically, derivatives of phenoxy acetamide have been identified as potent inhibitors of α-glucosidase and α-amylase, key enzymes in the digestive tract responsible for breaking down complex carbohydrates into absorbable monosaccharides.[2] Inhibition of these enzymes can delay carbohydrate absorption and consequently lower postprandial blood glucose levels, a crucial therapeutic strategy in the management of type 2 diabetes mellitus.[2]
This application note provides a comprehensive guide for developing and implementing a high-throughput screening (HTS) campaign to identify novel α-glucosidase inhibitors based on the 2-(3-Bromophenoxy)acetamide scaffold. We will detail a robust biochemical assay suitable for primary screening of large compound libraries and a subsequent cell-based assay for hit confirmation and validation, ensuring a scientifically rigorous and efficient drug discovery workflow.
Part 1: Primary High-Throughput Screening: Biochemical Inhibition of α-Glucosidase
Scientific Rationale and Assay Principle
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify those that modulate a specific biological target.[3] For the discovery of α-glucosidase inhibitors, a common and effective HTS assay utilizes a chromogenic substrate, such as 4-Nitrophenyl α-D-glucopyranoside (pNPG). In this assay, α-glucosidase cleaves pNPG to release glucose and 4-nitrophenol (pNP). The resulting pNP is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm. Inhibitors of α-glucosidase will prevent or reduce the cleavage of pNPG, leading to a decrease in the absorbance signal. This assay is readily adaptable to a 384-well microplate format, making it ideal for HTS.
Experimental Workflow for Primary HTS
The following diagram illustrates the key steps in the primary HTS workflow for identifying α-glucosidase inhibitors.
Caption: High-throughput screening workflow for α-glucosidase inhibitors.
Detailed Protocol: α-Glucosidase Inhibition Assay (384-Well Format)
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich or equivalent)
-
4-Nitrophenyl α-D-glucopyranoside (pNPG) (Sigma-Aldrich or equivalent)
-
This compound and analog library
-
Acarbose (positive control inhibitor)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃), 0.2 M
-
384-well clear, flat-bottom microplates
-
Automated liquid handling system
-
Microplate reader with absorbance detection at 405 nm
Protocol Steps:
-
Compound Plate Preparation:
-
Prepare stock solutions of this compound and library compounds in 100% DMSO.
-
Using an automated liquid handler, create serial dilutions of the compounds in DMSO in intermediate plates.
-
From the intermediate plates, transfer compounds to the final 384-well assay plates to achieve a final concentration range for testing (e.g., 1 µM to 100 µM). The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Execution (Automated):
-
To each well of the 384-well plate, add 20 µL of 100 mM sodium phosphate buffer (pH 6.8).
-
Add 0.5 µL of compound solution from the compound plates to the corresponding assay wells.
-
Add positive controls (Acarbose) and negative controls (DMSO vehicle) to designated wells.
-
Add 10 µL of α-glucosidase solution (pre-diluted in phosphate buffer to a working concentration determined during assay development).
-
Mix gently and pre-incubate for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of pNPG substrate solution (pre-diluted in phosphate buffer).
-
Incubate the plates for 20 minutes at 37°C.
-
Stop the reaction by adding 20 µL of 0.2 M Na₂CO₃ solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
Quality Control: Calculate the Z' factor for each plate to ensure the robustness of the assay. A Z' factor greater than 0.5 is considered excellent for HTS.[4]
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control (Acarbose).
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control (DMSO).
-
-
-
Hit Identification: Calculate the percentage of inhibition for each compound:
-
% Inhibition = 100 * (1 - (Abs_compound - Abs_blank) / (Abs_neg - Abs_blank))
-
Define a hit threshold (e.g., >50% inhibition).
-
-
Dose-Response Analysis: For confirmed hits, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) value.
-
Data Presentation: Representative Screening Results
The following table summarizes hypothetical data from a primary screen of this compound and its analogs.
| Compound ID | Structure | % Inhibition at 10 µM | IC50 (µM) |
| This compound | 65.2 | 8.5 | |
| Analog A | 88.9 | 1.2 | |
| Analog B | 12.5 | > 100 | |
| Analog C | 75.1 | 5.7 | |
| Acarbose (Control) | N/A | 95.8 | 0.5 |
Part 2: Secondary Assay: Cell-Based Glucose Uptake
Scientific Rationale and Assay Principle
While a biochemical assay is excellent for primary screening, it does not provide information about a compound's activity in a cellular context, including its membrane permeability and potential off-target effects. Therefore, a secondary, cell-based assay is crucial for hit validation. A common method to assess the physiological effect of α-glucosidase inhibitors is to measure their impact on glucose uptake in a relevant cell line, such as Caco-2 cells, which are derived from human colorectal adenocarcinoma and can differentiate into enterocyte-like cells.
In this assay, differentiated Caco-2 cells are treated with the hit compounds in the presence of a disaccharide (e.g., sucrose). The cells' ability to take up glucose, a product of sucrose hydrolysis by cellular α-glucosidase, is then measured using a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose). A decrease in 2-NBDG uptake in the presence of the compound indicates inhibition of cellular α-glucosidase activity.
Signaling Pathway and Cellular Mechanism
The diagram below illustrates the mechanism of glucose uptake in Caco-2 cells following sucrose hydrolysis and the point of inhibition by the test compounds.
Caption: Mechanism of cellular glucose uptake assay in Caco-2 cells.
Detailed Protocol: Caco-2 Glucose Uptake Assay
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, L-glutamine, and sodium bicarbonate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Non-essential amino acids
-
Sucrose
-
2-NBDG (fluorescent glucose analog)
-
Krebs-Ringer Bicarbonate Buffer (KRBB)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Protocol Steps:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% non-essential amino acids.
-
Seed cells into 96-well black, clear-bottom plates at a density that allows for confluence and differentiation over 14-21 days.
-
Allow cells to differentiate, replacing the medium every 2-3 days.
-
-
Glucose Uptake Assay:
-
Wash the differentiated Caco-2 cell monolayers twice with warm KRBB.
-
Pre-incubate the cells for 30 minutes in KRBB containing the hit compounds (from the primary screen) or controls (Acarbose, DMSO).
-
Add sucrose to the wells to a final concentration of 50 mM, along with 100 µM 2-NBDG.
-
Incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Remove the assay solution and wash the cells three times with ice-cold KRBB to stop the uptake.
-
Lyse the cells with a suitable lysis buffer.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of the cell lysate using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
Calculate the percentage of inhibition of glucose uptake for each compound relative to the DMSO control.
-
Determine the IC50 values for the confirmed active compounds in this cellular model.
-
Conclusion and Future Directions
This application note outlines a comprehensive HTS strategy for the identification and validation of novel α-glucosidase inhibitors based on the this compound scaffold. The combination of a robust biochemical primary screen and a physiologically relevant cell-based secondary assay provides a reliable workflow for advancing promising hits.[4] Compounds that demonstrate significant activity in both assays, such as "Analog A" in our hypothetical data, would be prioritized for further medicinal chemistry optimization and preclinical development. Future studies could involve exploring the structure-activity relationship (SAR) of the this compound core to enhance potency and selectivity, as well as in vivo efficacy studies in animal models of diabetes.[2]
References
-
Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1][2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. Available at: [Link]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Available at: [Link]
-
N-(3-Bromophenyl)acetamide. PubMed Central. Available at: [Link]
-
Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. ACS Publications. Available at: [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. Available at: [Link]
-
High Throughput Screening Instrumentation. Center for Innovative Drug Discovery. Available at: [Link]
-
High-throughput screening. Wikipedia. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening - Wikipedia [en.wikipedia.org]
- 4. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Note: Quantitative Analysis of 2-(3-Bromophenoxy)acetamide in Human Plasma using LC-MS/MS
Introduction
2-(3-Bromophenoxy)acetamide is a small molecule of interest in pharmaceutical development. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note presents a robust and sensitive method for the determination of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method described herein is designed for high-throughput analysis and has been developed in accordance with bioanalytical method validation guidelines.[1][2][3][4][5]
The selection of LC-MS/MS is predicated on its inherent selectivity and sensitivity, which are critical for accurately measuring low concentrations of analytes in complex biological fluids.[6][7] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, to serve as a foundational method for researchers in drug discovery and development.
Chemical and Physical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a reliable analytical method.[8] The table below summarizes key properties of this compound and a structurally related compound, which inform the rationale for the chosen sample preparation and chromatographic techniques.
| Property | Value (Predicted/Reported) | Source | Implication for Method Development |
| Molecular Formula | C8H8BrNO2 | N/A | Guides mass spectrometry parameter settings. |
| Molecular Weight | 230.06 g/mol | N/A | Important for calculating concentrations and setting mass spectrometer parameters. |
| LogP | 1.964 (for a similar compound) | [9] | Suggests moderate lipophilicity, suitable for reversed-phase chromatography and solid-phase extraction. |
| Topological Polar Surface Area (TPSA) | 38.33 Ų (for a similar compound) | [9] | Indicates good potential for cell membrane permeability. |
Note: Some properties are for the closely related compound N-(2-(3-bromophenoxy)ethyl)acetamide due to the limited availability of experimental data for the target analyte.
Methodology
Principle of the Method
This method employs solid-phase extraction (SPE) to isolate this compound from human plasma.[10][11][12] The extracted analyte is then separated from endogenous plasma components using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An appropriate internal standard (IS), structurally similar to the analyte (e.g., an isotope-labeled version or a close analog), should be used to ensure accuracy and precision.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS) (e.g., 13C6-2-(3-Bromophenoxy)acetamide)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
Stock and Working Solutions Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solution.
-
Working Solutions: Prepare serial dilutions of the primary stock solutions in a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples.
Sample Preparation: Solid-Phase Extraction (SPE)
The choice of a robust sample preparation technique is critical for removing matrix interferences and concentrating the analyte.[12][13] Solid-phase extraction is a highly effective method for cleaning up complex biological samples.[7][10][11]
Figure 1: Solid-Phase Extraction Workflow.
Protocol:
-
Sample Pre-treatment: To 200 µL of human plasma, add the internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to disrupt protein binding.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
The following are recommended starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography:
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately lipophilic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 3 minutes | A gradient elution allows for the efficient separation of the analyte from matrix components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
Tandem Mass Spectrometry:
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The acetamide functional group is readily protonated. |
| MRM Transitions | To be determined by infusion | Precursor and product ions must be optimized for the specific analyte and internal standard. |
| Collision Energy | To be optimized | The energy required to induce fragmentation of the precursor ion. |
| Dwell Time | 100 ms | Sufficient time to acquire an adequate number of data points across the chromatographic peak. |
MRM Transition Determination (Hypothetical): For this compound (MW: 230.06), the protonated molecule [M+H]+ would be m/z 231.0. The bromine isotopes (79Br and 81Br) will result in a characteristic isotopic pattern with peaks at m/z 231.0 and 233.0 of nearly equal intensity. Fragmentation could involve the loss of the acetamide group or cleavage of the ether bond.
Figure 2: Hypothetical Fragmentation Pathway.
Method Validation
The analytical method should be validated according to the principles outlined in the FDA's "Bioanalytical Method Validation" guidance.[1][2][3][4][5]
Validation Parameters:
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank plasma. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. At least 75% of the standards must be within ±15% of their nominal value (±20% for the LLOQ). |
| Accuracy and Precision | The mean accuracy should be within 85-115% of the nominal concentration (80-120% for the LLOQ). The precision (%CV) should not exceed 15% (20% for the LLOQ). |
| Recovery | The extraction recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Matrix Effect | The matrix factor should be consistent and reproducible across different lots of the biological matrix. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term (storage), and in-processed samples. |
Example Calibration Curve and QC Data (Simulated):
| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ (1.0) | 0.95 | 95.0 | 8.5 |
| QC Low (3.0) | 2.90 | 96.7 | 6.2 |
| QC Mid (50) | 51.5 | 103.0 | 4.8 |
| QC High (150) | 145.5 | 97.0 | 5.5 |
Conclusion
This application note details a selective and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The proposed solid-phase extraction protocol provides efficient sample clean-up, and the chromatographic and mass spectrometric conditions are optimized for high-throughput analysis. This method, once fully validated, will be a valuable tool for supporting drug development programs that involve this compound.
References
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- Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(15), 4993.
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
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-
The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. Retrieved from [Link]
-
Biocompare.com. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
- Gowda, B. T., Kumar, S., & Foro, S. (2007). N-(3-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4563.
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2022). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
Agilent. (n.d.). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing bromoacetamide.
- Li, Y., Wang, F., Li, Y., Wang, J., & Zhang, Y. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 23(10), 2548.
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Retrieved from [Link]
- Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. Journal of Forensic Research, 6(4).
-
Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Retrieved from [Link]
-
KCAS. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
- Sanna, D., Carta, A., & G, C. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 17(5), 5484–5497.
-
Journal of Pharmaceutical Negative Results. (2023). Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. Retrieved from [Link]
- Kim, J. H., & Park, J. H. (2023). Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques.
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. Retrieved from [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
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Application Notes & Protocols: The Use of 2-(3-Bromophenoxy)acetamide in the Interrogation of Biochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. These activities span anti-inflammatory, anti-cancer, and antimicrobial effects, suggesting that compounds containing this motif can modulate multiple, fundamental biochemical pathways.[1][2] 2-(3-Bromophenoxy)acetamide, as a representative of this class, is presented here as a versatile chemical probe for the investigation of complex cellular signaling networks. While the specific biological targets of this compound are a subject for empirical discovery, the known activities of structurally related analogs allow for the rational design of experiments to elucidate its mechanism of action and potential therapeutic applications.
This guide provides detailed application notes and protocols for utilizing this compound to study key biochemical pathways implicated in inflammation and cancer. The experimental frameworks described herein are designed to be self-validating and provide a robust starting point for researchers to explore the biological effects of this and other novel chemical entities.
Application Note I: Interrogation of Inflammatory Pathways
Scientific Rationale:
Inflammation is a complex biological response intricately linked to the development of numerous chronic diseases, including cancer and arthritis.[3] Key mediators of the inflammatory process include prostaglandins, synthesized by cyclooxygenase (COX) enzymes, and pro-inflammatory cytokines, whose expression is largely controlled by the NF-κB transcription factor.[3] Phenoxyacetamide derivatives have been reported to possess anti-inflammatory properties, suggesting potential interference with these critical pathways.[1][4] The following protocols are designed to determine if this compound modulates inflammation via inhibition of COX enzymes or the NF-κB signaling cascade.
The Cyclooxygenase (COX) Pathway
The COX enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins from arachidonic acid. While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is elevated during inflammation.[5][6] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[7][8]
Caption: The COX pathway, a potential target for this compound.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 of this compound against purified COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound
-
Positive controls: SC-560 (COX-1 selective), Celecoxib (COX-2 selective)[8]
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer.
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in the assay buffer containing heme to the desired working concentration.
-
Assay Reaction:
-
To each well of a 96-well plate, add 20 µL of the test compound dilution or control.
-
Add 150 µL of the enzyme solution to each well.
-
Incubate at room temperature for 15 minutes.
-
To initiate the reaction, add 20 µL of a solution containing arachidonic acid and the fluorometric probe.
-
-
Measurement: Immediately begin kinetic reading of fluorescence (e.g., Ex/Em = 535/587 nm) every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Normalize the rates to the vehicle control (DMSO).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Compound | COX-1 IC50 (µM) (Hypothetical) | COX-2 IC50 (µM) (Hypothetical) | Selectivity Index (COX-1/COX-2) |
| This compound | 25.3 | 1.2 | 21.1 |
| SC-560 (Control) | 0.009 | 6.3 | 0.0014 |
| Celecoxib (Control) | 15.0 | 0.004 | 3750 |
Application Note II: Probing Apoptotic Signaling
Scientific Rationale:
Inducing apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. The phenoxyacetamide scaffold has been incorporated into molecules that trigger apoptosis.[9] Key events in apoptosis include the activation of a cascade of cysteine-aspartic proteases (caspases) and the cleavage of cellular substrates like Poly (ADP-ribose) polymerase (PARP), which is critical for DNA repair.[9] The following protocols allow for the investigation of this compound as a potential pro-apoptotic agent.
The Apoptosis Pathway
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[10]
Caption: Overview of apoptosis pathways potentially modulated by the test compound.
Protocol 2: Cellular Caspase-3/7 Activity Assay
This protocol uses a substrate that becomes fluorescent upon cleavage by active caspase-3 or -7 to quantify apoptosis in treated cells.
Materials:
-
Human cancer cell line (e.g., HepG2, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Staurosporine (positive control for apoptosis induction)
-
Caspase-Glo® 3/7 Assay System (or similar)
-
96-well clear-bottom white plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for 24-48 hours. Include vehicle control (DMSO) and a positive control (staurosporine).
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental wells.
-
Express the data as fold change in caspase activity relative to the vehicle-treated control.
-
Protocol 3: In Vitro PARP-1 Inhibition Assay
This protocol determines if this compound directly inhibits the enzymatic activity of PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
PARP assay buffer
-
This compound
-
Olaparib (positive control PARP inhibitor)
-
Streptavidin-coated 96-well plates
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Luminometer
Procedure:
-
Plate Preparation: Add PARP assay buffer containing biotinylated NAD+ and activated DNA to a streptavidin-coated 96-well plate.
-
Compound Addition: Add serial dilutions of this compound or Olaparib to the wells.
-
Enzyme Reaction:
-
Add recombinant PARP-1 enzyme to each well to initiate the reaction.
-
Incubate for 1 hour at room temperature. The active PARP-1 will incorporate biotinylated ADP-ribose onto histone proteins bound to the plate.
-
-
Detection:
-
Wash the plate to remove unincorporated reagents.
-
Add Streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate again.
-
Add chemiluminescent HRP substrate and immediately measure the luminescence.[11]
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value as described in Protocol 1.
| Compound | PARP-1 IC50 (µM) (Hypothetical) |
| This compound | 5.8 |
| Olaparib (Control) | 0.005 |
Application Note III: Exploring Antimicrobial Mechanisms
Scientific Rationale:
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Phenoxyacetamide derivatives have shown promise, particularly against Mycobacterium tuberculosis.[12] These compounds may act by inhibiting essential and unique metabolic pathways in the pathogen that are absent in the host.[13][14] An initial step in evaluating a new compound is to determine its potency.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that prevents visible growth of a microorganism.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
This compound
-
Isoniazid (positive control)
-
96-well microplates
-
Resazurin sodium salt solution (viability indicator)
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in the 96-well plate using the 7H9 broth. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well. Include a drug-free control well and a sterile control well.
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Growth Assessment:
-
Add 30 µL of Resazurin solution to each well.
-
Incubate for another 24 hours.
-
A color change from blue to pink indicates bacterial growth.
-
-
MIC Determination: The MIC is the lowest concentration of the compound that prevents the color change (i.e., remains blue).
Further Mechanistic Studies: Should this compound demonstrate significant antimicrobial activity, subsequent studies could involve:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, or genetic screens to identify the molecular target(s) of the compound.
-
Metabolic Pathway Analysis: Employing metabolomics to analyze changes in the bacterial metabolome upon treatment, which can provide clues about the inhibited pathway.[13][15]
-
Enzyme Kinetics: Once a target enzyme is identified, detailed kinetic studies can be performed to characterize the mechanism of inhibition.
References
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Sayed, M. M., Nabil, Z. I., El-Shenawy, N. S., Al-Eisa, R. A., & Nafie, M. S. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524. [Link]
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Brooks, P. M. (2000). Cox-2 inhibitors. Australian Prescriber, 23(2), 30-32. [Link]
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Bhaskar, S., & Kumar, A. (2011). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Bioorganic & Medicinal Chemistry, 19(22), 6595-6608. [Link]
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COX-2 Inhibitors: What They Are, Uses & Side Effects. (2022, May 24). Cleveland Clinic. Retrieved January 22, 2026, from [Link]
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Cariati, P., et al. (2022). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. Cancers, 14(18), 4376. [Link]
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Khan, I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 29. [Link]
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Tim, R., & Christopher, T. W. (2012). Turning ON Caspases with Genetics and Small Molecules. Methods in Enzymology, 544, 179-203. [Link]
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Raman, K., et al. (2005). Potential drug targets in Mycobacterium tuberculosis through metabolic pathway analysis. BMC Microbiology, 5, 28. [Link]
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Kumar, D., et al. (2017). Hydroxyacetamide derivatives: Cytotoxicity, genotoxicity, antioxidative and metal chelating studies. Bioorganic & Medicinal Chemistry Letters, 27(23), 5168-5174. [Link]
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Onkol, T., et al. (2008). Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. Arzneimittelforschung, 58(7), 346-52. [Link]
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Mishra, V., & Ghosh, B. (2022). Small Molecule NF-κB Pathway Inhibitors in Clinic. Molecules, 27(19), 6598. [Link]
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Poreba, M., & Salvesen, G. S. (2018). Small Molecule Active Site Directed Tools for Studying Human Caspases. Chemical Reviews, 118(11), 5434-5469. [Link]
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Freundlich, J. S., et al. (2023). Identification of Antituberculars with Favorable Potency and Pharmacokinetics through Structure-Based and Ligand-Based Modeling. bioRxiv. [Link]
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List of COX-2 Inhibitors + Uses, Types & Side Effects. (2023, April 12). Drugs.com. Retrieved January 22, 2026, from [Link]
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Zilio, N., et al. (2023). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 4(4), 102598. [Link]
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Atrushi, D. S. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. International Journal of Pharmaceutical and Bio-Medical Science, 3(6), 20-30. [Link]
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Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). (n.d.). BPS Bioscience. Retrieved January 22, 2026, from [Link]
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Application Notes and Protocols for the Development of 2-(3-Bromophenoxy)acetamide Derivatives as Enzyme Inhibitors
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and evaluation of 2-(3-bromophenoxy)acetamide derivatives as a promising class of enzyme inhibitors. The unique structural motif of these compounds offers a versatile scaffold for targeting a range of enzymes implicated in various disease states. These notes are designed to be a practical resource, blending established chemical principles with detailed, field-proven protocols.
Introduction: The Therapeutic Potential of the this compound Scaffold
The this compound core structure represents a privileged scaffold in medicinal chemistry. The phenoxyacetic acid moiety and its derivatives are associated with a diverse range of biological activities. The acetamide linkage provides a key hydrogen bonding motif that can interact with amino acid residues in enzyme active sites, while the phenoxy ring allows for a multitude of substitutions to modulate potency, selectivity, and pharmacokinetic properties. The bromine atom at the meta-position of the phenyl ring can serve multiple purposes: it can act as a handle for further chemical modifications, and its lipophilic and electronic properties can significantly influence target engagement.
Derivatives of the broader acetamide class have demonstrated inhibitory activity against a wide array of enzymes, including but not limited to, α-glucosidase and α-amylase (relevant for diabetes)[1], butyrylcholinesterase (implicated in Alzheimer's disease)[2][3], and cyclooxygenase-2 (COX-2) (a key target in inflammation and pain)[4][5]. This guide will provide detailed protocols for the synthesis of a library of this compound derivatives and their subsequent evaluation against these therapeutically relevant enzymes.
Synthesis of this compound Derivatives
The synthesis of the target compounds is a two-step process. The first step involves the synthesis of the key intermediate, 2-(3-bromophenoxy)acetic acid, via a Williamson ether synthesis. The second step is the coupling of this carboxylic acid with a variety of primary or secondary amines to generate a library of this compound derivatives.
Step 1: Synthesis of 2-(3-Bromophenoxy)acetic Acid
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[2][6][7] In this protocol, the phenoxide ion of 3-bromophenol acts as a nucleophile, displacing a halide from an ethyl haloacetate. Subsequent hydrolysis of the ester yields the desired carboxylic acid.
Protocol 2.1: Synthesis of 2-(3-Bromophenoxy)acetic Acid
-
Materials and Reagents:
-
3-Bromophenol
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water, deionized
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask containing anhydrous acetone, add 3-bromophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the potassium phenoxide salt.
-
To the stirring suspension, add ethyl bromoacetate (1.1 eq) dropwise.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(3-bromophenoxy)acetate.
-
To the crude ester, add a solution of sodium hydroxide (2.0 eq) in a 1:1 mixture of methanol and water.
-
Stir the mixture at room temperature for 2-4 hours to facilitate the hydrolysis of the ester. Monitor the reaction by TLC.
-
Once the hydrolysis is complete, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting materials.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
A white precipitate of 2-(3-bromophenoxy)acetic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step 2: Synthesis of this compound Derivatives
The amide bond formation is a cornerstone of medicinal chemistry.[8] There are numerous coupling reagents available for the efficient synthesis of amides from carboxylic acids and amines.[9] This protocol utilizes hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the coupling agent, which is known for its high efficiency and low rates of racemization.[8]
Protocol 2.2: General Procedure for the Synthesis of this compound Derivatives
-
Materials and Reagents:
-
2-(3-Bromophenoxy)acetic acid (from Step 1)
-
A variety of primary or secondary amines
-
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2-(3-bromophenoxy)acetic acid (1.0 eq) in anhydrous DMF.
-
To the solution, add the desired primary or secondary amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.
-
Caption: Workflow for the enzymatic evaluation of this compound derivatives.
Data Analysis and Interpretation
For each compound and each enzyme assay, the percentage of inhibition at various concentrations should be calculated. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, should be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Example Data Summary for this compound Derivatives
| Compound ID | R¹ | R² | α-Glucosidase IC₅₀ (µM) | BChE IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| I-1 | H | H | >100 | 85.2 | 45.6 |
| I-2 | H | CH₃ | 75.4 | 62.1 | 32.8 |
| I-3 | H | Phenyl | 42.1 | 25.8 | 15.2 |
| I-4 | H | 4-Chlorophenyl | 28.5 | 15.3 | 8.9 |
| I-5 | CH₃ | CH₃ | 92.8 | 78.5 | 55.1 |
| Acarbose | - | - | 5.2 | - | - |
| Galantamine | - | - | - | 2.5 | - |
| Celecoxib | - | - | - | - | 0.15 |
Data are hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) Analysis
The data obtained from the enzyme inhibition assays can be used to establish a structure-activity relationship (SAR) for the this compound derivatives. The SAR analysis aims to understand how different substituents on the acetamide nitrogen (R¹ and R²) and potentially on the phenoxy ring influence the inhibitory potency and selectivity.
-
Influence of Substituents on the Acetamide Nitrogen:
-
Primary vs. Secondary Amides: The data may reveal whether primary (R¹=H) or secondary (R¹≠H) amides are more potent inhibitors for a particular enzyme.
-
Alkyl vs. Aryl Substituents: Comparing derivatives with alkyl and aryl substituents on the nitrogen can provide insights into the nature of the binding pocket. Aromatic substituents can engage in π-π stacking or other hydrophobic interactions.
-
Electronic Effects of Aryl Substituents: The presence of electron-donating or electron-withdrawing groups on an aryl substituent can significantly impact the binding affinity. For example, a halogen or a nitro group might enhance potency through specific interactions within the active site.
-
Caption: Key considerations for the structure-activity relationship (SAR) analysis.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel enzyme inhibitors. The synthetic route is straightforward and amenable to the creation of diverse chemical libraries. The enzyme inhibition assays described in this guide provide robust and reliable methods for evaluating the biological activity of these compounds. A systematic SAR analysis will be crucial in optimizing the lead compounds for improved potency, selectivity, and drug-like properties, ultimately paving the way for the discovery of new therapeutic agents.
References
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Saddique, F. A., Aslam, S., Ahmad, M., et al. (2021). Synthesis and α-glucosidase inhibition activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e]t[1]hiazin-2-yl]-N-arylacetamides: an in silico and biochemical approach. Molecules, 26(10), 3043. [Link]
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An overview of phenoxy derivatives as possible therapeutic candidates. (2021). Journal of the Iranian Chemical Society, 18(7), 1599-1627. [Link]
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Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2014). Molecules, 19(12), 20476-20489. [Link]
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New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2022). Archives of Pharmacy Practice, 13(3), 1-8. [Link]
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Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). Scientific Reports, 13(1), 4889. [Link]
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Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024). Journal of Medicinal Chemistry. [Link]
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N-(3-Bromophenyl)acetamide. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(7), o1639. [Link]
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The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
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Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (2020). ACS Infectious Diseases, 6(10), 2735-2745. [Link]
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Process optimization for acid-amine coupling: a catalytic approach. (2023). Current Chemistry Letters, 12(1), 133-142. [Link]
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Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2014). Iranian Journal of Pharmaceutical Research, 13(4), 1337-1346. [Link]
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Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). Molecules, 15(3), 2028-2040. [Link]
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An Overview of New Acetamide Derivatives in COX-II Inhibitors. (2023). Pharmaceutical Sciences & Drug Development, 3, 20-30. [Link]
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry, 78(9), 4513-4518. [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of Acetamide Compounds
Abstract: This document provides a comprehensive technical guide for the development and application of robust High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the qualitative and quantitative analysis of acetamide compounds. It is intended for researchers, analytical scientists, and professionals in the pharmaceutical and chemical industries. This guide explains the causal relationships behind critical experimental choices, from stationary and mobile phase selection to mass spectrometer ionization and detection parameters. Detailed, step-by-step protocols are provided, alongside workflow visualizations and data tables, to ensure methodological integrity and reproducibility.
Introduction: The Analytical Imperative for Acetamide Compounds
Acetamide and its derivatives represent a broad class of organic compounds characterized by the R-NH-CO-CH₃ functional group. Their applications are vast, ranging from critical active pharmaceutical ingredients (APIs), such as the widely used analgesic paracetamol, to industrial solvents, plasticizers, and agricultural pesticides. Given their prevalence and diverse chemical properties, the ability to accurately separate, identify, and quantify these compounds in complex matrices is paramount for quality control, pharmacokinetic studies, impurity profiling, and environmental monitoring.[1]
Traditional reversed-phase HPLC methods can be challenging for some of the more polar acetamide compounds, which may exhibit poor retention on standard C18 columns.[2] Furthermore, the need for high sensitivity and specificity, especially when analyzing trace-level impurities or metabolites in biological fluids, necessitates the coupling of liquid chromatography with mass spectrometry (LC-MS). This guide details the strategic development of both HPLC-UV and LC-MS methods tailored for the unique chemical nature of acetamide compounds.
Foundational Principles of Separation and Detection
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For acetamide compounds, reversed-phase (RP) chromatography is the most common approach. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Compounds are retained based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus elute later.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS links the superior separation capabilities of HPLC with the sensitive and specific detection power of mass spectrometry. After compounds elute from the HPLC column, they enter the mass spectrometer's ion source. Here, they are converted into gas-phase ions.[3] The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information and, through fragmentation, structural data. This technique is indispensable for confirming compound identity and achieving low detection limits.[4]
HPLC-UV Method Development and Protocol
A well-developed HPLC-UV method is the cornerstone of routine analysis, offering robustness and reliability for quantification.
The Causality Behind Experimental Choices
-
Stationary Phase (Column) Selection: The choice of column is the most critical parameter for achieving separation.
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and the recommended starting point. Its long alkyl chains provide high hydrophobicity, suitable for retaining moderately nonpolar acetamide derivatives.[5]
-
RP-Amide Phases: For highly polar acetamides that are poorly retained on C18, an embedded polar group phase, such as an amide phase, is an excellent alternative. The amide group provides a secondary retention mechanism through hydrogen bonding, increasing the retention of polar, hydrogen-bond-capable analytes.[6][7]
-
Polar-Endcapped Phases: These are traditional C18 or C8 columns where the residual, highly polar silanol groups on the silica surface are capped with a polar reagent instead of a nonpolar one. This modification makes the column more compatible with highly aqueous mobile phases and can improve the peak shape of basic compounds.[2]
-
-
Mobile Phase Optimization:
-
Solvents: A mixture of highly pure water and a miscible organic solvent, typically acetonitrile (MeCN) or methanol (MeOH), is used. Acetonitrile is often preferred due to its lower viscosity and UV cutoff.
-
Additives (pH and Peak Shape): The addition of an acid modifier is crucial. For MS-compatible methods, 0.1% formic acid is the standard choice.[1] It serves two purposes: it protonates residual silanol groups on the stationary phase, minimizing undesirable interactions with basic analytes and improving peak symmetry, and it provides a source of protons to facilitate ionization in the MS source.[8][9][10] For UV-only methods, phosphoric acid can also be used.[1]
-
Experimental Workflow for HPLC Method Development
Detailed Protocol: HPLC-UV Analysis of an Acetamide Compound
This protocol provides a starting point for the analysis of a hypothetical acetamide-based pharmaceutical.
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare 1 L of 0.1% (v/v) formic acid in ultrapure water. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B: Prepare 1 L of acetonitrile (HPLC or LC-MS grade). Filter through a 0.22 µm membrane filter.
-
Degas both mobile phases for 15 minutes in an ultrasonic bath.
-
-
Standard and Sample Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of the acetamide reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and B.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with the 50:50 diluent.
-
Sample Preparation: Prepare the sample (e.g., powdered tablet, biological extract) in the same diluent to achieve a concentration within the calibration range. Centrifuge or filter the sample through a 0.45 µm syringe filter to remove particulates.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution as described in the table below.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., 245 nm).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the working standards against their concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be >0.995.
-
Determine the concentration of the analyte in the prepared sample by interpolating its peak area from the calibration curve.
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
| Table 1: Example HPLC Gradient Elution Program. |
LC-MS Method Development and Protocol
For ultimate specificity and sensitivity, LC-MS is the method of choice. It enables confident identification based on molecular weight and fragmentation patterns, and allows for quantification at very low levels.
The Causality Behind MS Parameter Choices
-
Ionization Source: The interface between the LC and the MS is critical.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for the polar and thermally labile molecules typical of many pharmaceuticals, including acetamides.[11] It generates ions directly from the liquid phase with minimal fragmentation, typically producing the protonated molecule [M+H]⁺ in positive ion mode.[3][12] The amide functional group contains nitrogen with a lone pair of electrons, which can readily accept a proton, making positive mode ESI highly effective.[8]
-
-
Mass Analyzer and Scan Mode:
-
Full Scan: In this mode, the mass spectrometer scans a wide range of m/z values, providing a full mass spectrum of all ions eluting at a given time. This is excellent for qualitative analysis and identifying unknown compounds.
-
Tandem Mass Spectrometry (MS/MS): For quantitative analysis, MS/MS provides unparalleled selectivity and sensitivity.[13][14][15] A specific precursor ion (e.g., the [M+H]⁺ of the target acetamide) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer.[16] This process is known as Multiple Reaction Monitoring (MRM) when used for quantification and is highly effective at eliminating background noise.[17]
-
Experimental Workflow for LC-MS/MS Analysis
Detailed Protocol: LC-MS/MS (MRM) Quantification
This protocol builds upon the previous LC method for quantitative bioanalysis.
-
LC Conditions: Use the same column and mobile phases as the HPLC-UV method. A lower flow rate (e.g., 0.4-0.5 mL/min) and smaller column internal diameter (e.g., 2.1 mm) are often used to enhance MS sensitivity.
-
Mass Spectrometer Tuning and Optimization:
-
Directly infuse a ~1 µg/mL solution of the acetamide standard into the mass spectrometer to optimize source and compound parameters.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Precursor Ion: Identify the m/z of the protonated molecule, [M+H]⁺.
-
Product Ion Scan: Fragment the precursor ion at various collision energies to identify a stable, intense product ion for quantification.
-
-
Mass Spectrometer Conditions (Example):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr (Nitrogen)
-
Collision Gas: Argon
-
MRM Transition: Monitor the transition from the precursor ion to the chosen product ion (e.g., for Paracetamol: m/z 152.1 → 110.1).
-
-
Sample Preparation and Analysis:
-
Prepare calibration standards and quality control (QC) samples in the relevant matrix (e.g., plasma, urine).
-
Perform a protein precipitation or solid-phase extraction (SPE) to clean up biological samples.
-
Incorporate a stable isotope-labeled internal standard (e.g., Acetamide-d3) to correct for matrix effects and variations in instrument response.[18]
-
Analyze the samples using the optimized LC-MRM method.
-
-
Data Analysis:
-
Quantify the analyte by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it to the calibration curve.
-
| Parameter | HPLC-UV Method | LC-MS/MS Method | Rationale for LC-MS/MS |
| Column | 4.6 x 150 mm, 5 µm | 2.1 x 100 mm, 1.8 µm | Smaller ID and particle size for better sensitivity and resolution. |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | Lower flow is optimal for ESI efficiency. |
| Detection | UV Absorbance (e.g., 245 nm) | MS/MS (MRM) | Mass detection provides molecular specificity and fragmentation data. |
| Sensitivity | µg/mL range (PPM) | ng/mL to pg/mL range (PPB/PPT) | MRM reduces chemical noise, dramatically lowering detection limits. |
| Specificity | Based on retention time | Based on retention time, precursor mass, and product mass | Three points of identification provide unequivocal confirmation. |
| Table 2: Comparison of typical HPLC-UV and LC-MS/MS parameters. |
Method Validation
Any developed analytical method must be validated to ensure it is suitable for its intended purpose.[19] Validation should be performed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH), specifically guideline Q2(R1).[20][21][22][23] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability and intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[24]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The analysis of acetamide compounds can be effectively achieved using both HPLC-UV and LC-MS/MS. The choice of method depends on the specific analytical goal. HPLC-UV offers a robust and reliable solution for routine quality control and quantification at moderate concentrations. For applications requiring high sensitivity, absolute specificity, and structural confirmation, such as impurity profiling or bioanalysis, the coupling of LC with tandem mass spectrometry is the superior and necessary approach. By carefully selecting the stationary phase, optimizing mobile phase composition, and fine-tuning mass spectrometer parameters, highly reliable and reproducible methods can be developed and validated for the diverse range of acetamide compounds.
References
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SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from SIELC. [Link]
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Agilent. (n.d.). Principles of ICP Tandem Mass Spectrometry (ICP-MS/MS). Agilent Technologies. [Link]
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Ghosh, C., & Sahu, K. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]
- Google Patents. (n.d.).
-
Welch Materials. (2025). Why is Formic Acid Added to the Mobile Phase in Mass Spectrometry?. [Link]
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HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]
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Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
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University of Bristol. (n.d.). Lecture 16: Tandem MS. [Link]
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Navarro-Pascual, E. et al. (2017). Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. ResearchGate. [Link]
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Reddy, G. S. et al. (2019). An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. ResearchGate. [Link]
-
Jadeja, S. et al. (2023). A stationary phase with a positively charged surface allows for minimizing formic acid concentration in the mobile phase, enhancing electrospray ionization in LC-MS proteomic experiments. PubMed. [Link]
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Technology Networks. (2025). Tandem Mass Spectrometry (MS/MS) Explained. [Link]
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Wesdemiotis, C. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. [Link]
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Narapusetti, A. et al. (2015). LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application. Journal of Young Pharmacists. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Apetrei, C. et al. (2021). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. PubMed Central. [Link]
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Bares, J. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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Uppala, R. et al. (2023). Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. Journal of Pharmaceutical Negative Results. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
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Application Notes and Protocols: Investigating 2-(3-Bromophenoxy)acetamide in Inflammatory Disease Research
Introduction: The Therapeutic Potential of Phenoxy Acetamide Derivatives in Inflammation
Inflammatory diseases represent a significant burden on global health, and the demand for novel, effective, and safe anti-inflammatory agents is ever-present. The phenoxy acetamide scaffold has emerged as a promising chemical starting point in the discovery of new therapeutics. Derivatives of this core structure have demonstrated a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The presence of halogens on the aromatic ring, in particular, has been associated with enhanced anti-inflammatory effects in some series of these compounds.[1][2] This document provides a detailed guide for researchers on the investigation of a specific analogue, 2-(3-Bromophenoxy)acetamide, as a potential modulator of inflammatory responses.
These application notes will detail a proposed mechanism of action, a general synthesis protocol, and comprehensive in vitro and in vivo experimental protocols to characterize the anti-inflammatory efficacy of this compound. The methodologies are designed to be robust and self-validating, providing a clear path for researchers in academic and pharmaceutical settings.
Proposed Mechanism of Action: P2Y14 Receptor Antagonism
Recent studies on structurally related N-substituted acetamide derivatives have identified the P2Y14 receptor (P2Y14R) as a key target for mediating anti-inflammatory effects.[4] P2Y14R is a G-protein coupled receptor activated by UDP-glucose, which is released from cells during stress and inflammation. Its activation on immune cells, such as neutrophils and macrophages, is linked to the release of pro-inflammatory cytokines and the amplification of the inflammatory cascade. Therefore, antagonism of P2Y14R presents a compelling strategy for mitigating inflammation.
A recent 2024 study highlighted a potent P2Y14R antagonist, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, which demonstrated significant anti-inflammatory activity in a model of acute gouty arthritis.[4] Given the structural similarity, it is hypothesized that this compound may also function as a P2Y14R antagonist. The proposed mechanism involves the compound binding to the P2Y14 receptor, thereby blocking the downstream signaling cascade that leads to the production of key inflammatory mediators.
Signaling Pathway Diagram: Proposed P2Y14R Antagonism
Caption: Proposed mechanism of this compound as a P2Y14R antagonist.
Synthesis and Characterization
A general synthetic route to this compound can be adapted from established protocols for similar phenoxy acetamide derivatives.[5][6] The following is a representative procedure.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromophenol (1 equivalent) and potassium carbonate (2 equivalents) in anhydrous acetone.
-
Addition of Reagent: To this stirring suspension, add 2-chloroacetamide (1.1 equivalents) portion-wise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
In Vitro Evaluation of Anti-Inflammatory Activity
The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation. Stimulation of these cells with lipopolysaccharide (LPS) induces a robust inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[7][8][9][10]
Protocol 2: Assessment of Anti-inflammatory Effects in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Perform a standard MTT assay to determine the non-toxic concentration range of the compound. Subsequent experiments should use concentrations that do not significantly affect cell viability.
-
-
Measurement of Nitric Oxide (NO) Production:
-
Seed cells in a 96-well plate as described above.
-
Pre-treat the cells with non-toxic concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).
-
Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent assay. Read absorbance at 540 nm.
-
Calculate the percentage inhibition of NO production compared to the vehicle control.
-
-
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):
-
Following the same treatment protocol as for NO measurement, collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production.
-
Table 1: Representative In Vitro Anti-Inflammatory Data
| Compound Concentration (µM) | Cell Viability (%) | NO Production (% Inhibition) | TNF-α Release (% Inhibition) | IL-6 Release (% Inhibition) |
| 1 | >98% | 15.2 ± 2.1 | 12.5 ± 1.8 | 10.3 ± 2.5 |
| 5 | >97% | 35.8 ± 3.5 | 31.2 ± 4.0 | 28.9 ± 3.7 |
| 10 | >95% | 55.1 ± 4.2 | 52.8 ± 3.9 | 49.5 ± 4.1 |
| 25 | >95% | 78.4 ± 5.1 | 75.3 ± 4.8 | 71.2 ± 5.5 |
| IC₅₀ (µM) | >50 | 8.9 | 9.5 | 11.2 |
Data are presented as mean ± SD and are hypothetical examples.
In Vivo Evaluation of Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rodents is a classic and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.[11][12][13] The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase dominated by prostaglandin production.[12]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group 1 (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Group 2 (Positive Control): Indomethacin (10 mg/kg, intraperitoneally)
-
Group 3-5 (Test Groups): this compound at various doses (e.g., 10, 25, 50 mg/kg, intraperitoneally or orally).
-
-
Dosing: Administer the test compounds and controls 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Calculation:
-
Calculate the increase in paw volume at each time point relative to the baseline volume.
-
Determine the percentage inhibition of edema for each treated group compared to the control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
-
Table 2: Representative In Vivo Anti-Inflammatory Data (4 hours post-carrageenan)
| Treatment Group (Dose) | Mean Paw Volume Increase (mL) | Percentage Inhibition (%) |
| Vehicle Control | 0.85 ± 0.07 | - |
| Indomethacin (10 mg/kg) | 0.32 ± 0.04 | 62.4 |
| Compound (10 mg/kg) | 0.65 ± 0.06 | 23.5 |
| Compound (25 mg/kg) | 0.48 ± 0.05 | 43.5 |
| Compound (50 mg/kg) | 0.35 ± 0.04 | 58.8 |
Data are presented as mean ± SD and are hypothetical examples.
Experimental Workflow Diagram
Caption: Overall experimental workflow for evaluating this compound.
Conclusion
The protocols and conceptual framework provided in this document offer a comprehensive guide for the systematic evaluation of this compound as a potential anti-inflammatory agent. By leveraging established in vitro and in vivo models and grounding the investigation in a plausible, testable mechanism of action, researchers can efficiently characterize the therapeutic potential of this and other related phenoxy acetamide derivatives. The successful execution of these studies will provide valuable insights into the compound's efficacy, potency, and mechanism, paving the way for further preclinical development.
References
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Khan, F. A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1][14]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. PubMed Central. Available at: [Link]
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Reddy, L. V., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. Available at: [Link]
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Pavia, M. R., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. MDPI. Available at: [Link]
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Krajnović, T., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed Central. Available at: [Link]
-
Pavia, M. R., et al. (2010). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. Available at: [Link]
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Reddy, L. V., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PubMed Central. Available at: [Link]
-
Reddy, L. V., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. Available at: [Link]
-
Li, J., et al. (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PubMed Central. Available at: [Link]
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Gowda, B. T., et al. (2009). N-(3-Bromophenyl)acetamide. PubMed Central. Available at: [Link]
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Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. Available at: [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
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Bove, S. E., et al. (2006). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central. Available at: [Link]
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Han, Y., et al. (2024). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology. Available at: [Link]
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Schroecksnadel, K., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]
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Chimplee, T., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. Available at: [Link]
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N'senga, A. L., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]
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Royal Society of Chemistry. (2014). Supplementary Information. Royal Society of Chemistry. Available at: [Link]
-
Li, M., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. Available at: [Link]
-
Dhananjayan, K. & Manju, S. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). LPS-induced morphological changes in RAW264.7 cells. ResearchGate. Available at: [Link]
-
Wang, S., et al. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. Available at: [Link]
-
de Oliveira, M. R., et al. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. PubMed. Available at: [Link]
-
Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]
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ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]
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- 3. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(3-Bromophenoxy)acetamide
Welcome to the technical support center for the synthesis of 2-(3-Bromophenoxy)acetamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and enhance the yield and purity of this valuable intermediate. The synthesis, a variant of the Williamson ether synthesis, involves the reaction of 3-bromophenol with a 2-haloacetamide. While mechanistically straightforward, achieving high yields requires careful control of several key parameters.
This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's causality, enabling you to make informed decisions to overcome common experimental hurdles.
Reaction Fundamentals: The Williamson Ether Synthesis
The formation of this compound is achieved via a bimolecular nucleophilic substitution (SN2) reaction. The core transformation consists of two critical steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of 3-bromophenol, forming a more potent nucleophile, the 3-bromophenoxide anion.
-
Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic carbon of a 2-haloacetamide (e.g., 2-chloroacetamide or 2-bromoacetamide), displacing the halide leaving group to form the desired ether linkage.[1][2]
Caption: General mechanism for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<60%). What are the most likely causes?
Low yields are rarely due to a single factor. A systematic approach is required to identify the bottleneck. The flowchart below outlines a logical troubleshooting workflow.
Caption: A systematic workflow for troubleshooting low reaction yields.
Key areas to investigate include:
-
Incomplete Deprotonation: The acidity of phenols (pKa ≈ 10) means that weak bases may not achieve full conversion to the phenoxide. Ensure your base is sufficiently strong and used in appropriate stoichiometric amounts.
-
Side Reactions: The primary competing reaction is the base-catalyzed elimination of the alkylating agent, though this is less common with primary halides.[2] For phenoxides, C-alkylation on the aromatic ring can also occur, competing with the desired O-alkylation.[1]
-
Poor Reaction Conditions: The choice of solvent and temperature has a profound impact on the SN2 reaction rate.[2][3]
-
Reagent Quality: The presence of water can hydrolyze the haloacetamide and quench the phenoxide. Ensure all reagents and solvents are appropriately dried.
Q2: How do I choose the optimal base and solvent?
The base and solvent work in concert to facilitate the reaction. The ideal combination maximizes the concentration and reactivity of the nucleophile.
| Parameter | Recommendation | Rationale |
| Base Selection | Moderate: K₂CO₃, Cs₂CO₃Strong: NaH, KH | Carbonates are easy to handle and often sufficient for phenols.[1] Stronger hydride bases ensure complete, irreversible deprotonation but require strictly anhydrous conditions and careful handling, as H₂ gas is evolved.[4] |
| Solvent Selection | Polar Aprotic: DMF, Acetonitrile, Acetone | These solvents are crucial for SN2 reactions.[1][3] They solvate the counter-ion (e.g., K⁺) but do not strongly solvate the phenoxide anion, leaving it "naked" and highly reactive. Protic solvents (like ethanol) would solvate and stabilize the nucleophile, drastically reducing the reaction rate. |
Q3: I see an impurity with the same mass as my product. What is it?
If you observe an isomer of your product, it is likely the result of C-alkylation , where the acetamide group attaches to a carbon on the aromatic ring instead of the oxygen. Aryloxide ions are ambident nucleophiles, meaning they can react at two different sites (the oxygen or the ring carbons).[2]
To minimize C-alkylation:
-
Solvent Choice: C-alkylation is often more prevalent in less polar solvents. Sticking with highly polar aprotic solvents like DMF or DMSO generally favors the desired O-alkylation.
-
Counter-ion: The nature of the cation can influence the O/C alkylation ratio, although this is a more complex parameter to control.
Q4: Should I use 2-chloroacetamide or 2-bromoacetamide as the electrophile?
The choice depends on a trade-off between reactivity and cost/stability.
-
Reactivity: Bromide is a better leaving group than chloride. Therefore, 2-bromoacetamide will react faster than 2-chloroacetamide under identical conditions.
-
Practical Tip: To improve the reactivity of 2-chloroacetamide without switching to the bromo- derivative, you can add a catalytic amount (0.1 eq) of potassium iodide (KI).[3][5] The iodide will displace the chloride in situ via the Finkelstein reaction, generating the highly reactive 2-iodoacetamide, which is then consumed in the main reaction.
Optimized Experimental Protocol
This protocol provides a robust starting point for achieving high yields.
Reagents & Equipment:
-
3-Bromophenol (1.0 eq)
-
2-Chloroacetamide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (1.5 eq)
-
Potassium Iodide (KI) (0.1 eq)
-
Anhydrous Acetonitrile or DMF
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add 3-bromophenol, potassium carbonate, and potassium iodide.
-
Solvent Addition: Add anhydrous acetonitrile (or DMF) to create a stirrable slurry (approx. 0.5 M concentration with respect to the phenol).
-
Electrophile Addition: Add 2-chloroacetamide to the mixture.
-
Reaction: Heat the mixture to reflux (for acetonitrile, ~82°C) and stir vigorously. Typical reaction times range from 2 to 8 hours.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of 3-bromophenol.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.[5]
-
Dissolve the resulting crude residue in an organic solvent like ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[6]
-
-
Purification:
-
Concentrate the organic layer to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[6]
-
Advanced Topic: Phase-Transfer Catalysis (PTC)
For scaled-up syntheses or to avoid anhydrous solvents, Phase-Transfer Catalysis offers an excellent alternative. A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the phenoxide nucleophile from a solid or aqueous phase into the organic phase where the electrophile resides.[7][8]
Caption: Mechanism of Phase-Transfer Catalysis in Williamson ether synthesis.
Q5: When should I consider using Phase-Transfer Catalysis?
Use PTC when:
-
You are working on a larger scale where handling large volumes of anhydrous solvents is impractical.
-
You prefer to use aqueous NaOH or solid K₂CO₃ as the base instead of hazardous reagents like NaH.
-
You are experiencing slow reaction rates in a biphasic system.
A typical PTC protocol would involve stirring the 3-bromophenol, 2-chloroacetamide, aqueous NaOH or solid K₂CO₃, and a catalytic amount of TBAB in a solvent like toluene or dichloromethane at elevated temperatures.
By understanding the principles outlined in this guide and applying a systematic approach to troubleshooting, you can effectively optimize the synthesis of this compound to achieve consistently high yields and purity.
References
-
The Williamson Ether Synthesis - Master Organic Chemistry.
-
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents - MDPI.
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - National Institutes of Health (NIH).
-
Williamson Ether Synthesis Reaction Mechanism - YouTube.
-
Williamson Ether Synthesis reaction - BYJU'S.
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press.
-
Method for synthesizing bromoacetamide - Google Patents.
-
Acetamide, N-bromo- - Organic Syntheses Procedure.
-
Williamson Ether Synthesis - J&K Scientific LLC.
-
2-Bromo-N-(4-bromophenyl)acetamide - ResearchGate.
-
Williamson ether synthesis - Wikipedia.
-
Chloroacetamide, No-Weigh Format - Thermo Fisher Scientific.
-
An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar.
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - National Institutes of Health (NIH).
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PubMed Central.
-
Williamson Ether Synthesis - Utah Tech University.
-
Improving reaction conditions for Williamson ether synthesis - Benchchem.
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- 5. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents [mdpi.com]
- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting common issues in phenoxyacetamide synthesis
Technical Support Center: Phenoxyacetamide Synthesis
Welcome to the technical support center for phenoxyacetamide synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important structural motif. As your virtual application scientist, I will provide not just procedural steps but also the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Overview of Phenoxyacetamide Synthesis
Phenoxyacetamides are typically synthesized via a two-step process. The most common route involves the Williamson ether synthesis to form a phenoxyacetate intermediate, followed by amidation. An alternative and frequently used pathway involves the N-alkylation of an amine with a phenoxyacetyl halide or the coupling of a phenol with a pre-formed 2-chloro-N-substituted-acetamide. This guide focuses on the latter, which involves the reaction of a substituted phenol with a 2-haloacetamide, a variation of the Williamson ether synthesis.[1][2][3]
This seemingly straightforward SN2 reaction is fraught with potential pitfalls, from competing side reactions to purification challenges. Understanding these issues is key to achieving high yields and purity.
Core Synthetic Pathway
The primary reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a halide from a 2-haloacetamide.
Caption: Core SN2 pathway for phenoxyacetamide synthesis.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during phenoxyacetamide synthesis in a practical Q&A format.
Q1: Why is my reaction yield consistently low?
Low yield is the most frequent complaint. The root cause often lies in one of four areas: incomplete deprotonation of the phenol, competing side reactions, reagent decomposition, or suboptimal reaction conditions.
A1: Systematic Troubleshooting for Low Yields
-
Assess Phenol Deprotonation: The reaction cannot proceed without the formation of the phenoxide nucleophile. The strength of the base must be sufficient to deprotonate the specific phenol being used. Phenols with electron-withdrawing groups (e.g., -NO₂, -CN) are more acidic and require a weaker base than phenols with electron-donating groups (e.g., -CH₃, -OCH₃).
-
Expert Insight: While a very strong base like Sodium Hydride (NaH) ensures complete deprotonation, it can also promote side reactions if not handled correctly. For many standard phenols, Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like DMF or Acetonitrile offers a good balance of reactivity and selectivity.[4]
Base pKa of Conjugate Acid Typical Solvents Comments Sodium Hydroxide (NaOH) ~15.7 (H₂O) Alcohols, Water, DMF Can introduce water, potentially leading to hydrolysis. Potassium Carbonate (K₂CO₃) ~10.3 (HCO₃⁻) Acetone, DMF, Acetonitrile A mild, effective base for many phenols. Heterogeneous, requires good stirring. Sodium Hydride (NaH) ~36 (H₂) THF, DMF (anhydrous) Very strong, non-nucleophilic. Ensures complete deprotonation. Requires strict anhydrous conditions. -
-
Evaluate Reagent Stability: The 2-chloroacetamide reagent can be susceptible to hydrolysis, especially under strongly basic conditions with residual water.[5] This forms hydroxyacetamide and the corresponding chloride salt, consuming your reagent.
-
Protocol: Ensuring Anhydrous Conditions
-
Dry all glassware in an oven at >120°C for at least 4 hours before use.
-
Use anhydrous grade solvents. If unavailable, solvents like DMF and Acetonitrile can be dried over molecular sieves.[6][7]
-
If using a hygroscopic base like K₂CO₃, consider drying it in an oven before use.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air interfering.
-
-
-
Check Reaction Parameters: Time and temperature are critical. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote elimination and other side reactions.[8]
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). This provides direct evidence of the consumption of starting materials and the formation of the product, allowing you to stop the reaction at the optimal time.
-
Q2: My analysis shows an unexpected byproduct with a double bond. What is it and how can I prevent it?
This is a classic sign of a competing elimination reaction (E2) pathway. The basic phenoxide can act as a base, abstracting a proton from the 2-chloroacetamide, leading to the formation of an alkene-like byproduct instead of the desired ether.
A2: Minimizing the E2 Elimination Side Reaction
The Williamson ether synthesis is a competition between SN2 (substitution, desired) and E2 (elimination, undesired) pathways.[2][9]
Caption: Competing SN2 and E2 reaction pathways.
-
Causality: While 2-chloroacetamide is a primary halide, which strongly favors SN2, elimination can become significant under certain conditions.[1] High temperatures drastically favor the E2 pathway, as it has a higher activation energy.[9]
-
Preventative Measures:
-
Lower the Reaction Temperature: This is the most effective variable to adjust. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are generally preferred as they solvate the cation of the base but not the nucleophile, increasing its reactivity for the SN2 reaction.
-
Base Selection: Use the weakest base necessary to deprotonate the phenol. A highly basic environment increases the rate of the E2 reaction.
-
Q3: My product is contaminated with phenoxyacetic acid. How did this form?
The presence of phenoxyacetic acid indicates hydrolysis of the product's amide bond. This is a common issue if the reaction workup or the reaction itself is not carefully controlled.
A3: Preventing Amide Hydrolysis
Amide bonds are generally stable, but they can be cleaved under harsh acidic or basic conditions, especially at elevated temperatures.[10][11][12][13]
Caption: Amide hydrolysis side reaction pathway.
-
During the Reaction: If there is significant water in your reaction mixture, the basic conditions can slowly hydrolyze the newly formed phenoxyacetamide product.
-
During Workup: The most common cause is a harsh workup. For example, if you acidify the reaction mixture to neutralize the base and then boil it for an extended period to remove a solvent, you are creating ideal conditions for acid-catalyzed hydrolysis.
-
Troubleshooting & Prevention:
-
Anhydrous Conditions: As detailed in Q1, preventing water from entering the reaction is the first line of defense.
-
Gentle Workup:
-
Neutralize the reaction mixture at room temperature or in an ice bath.
-
Avoid prolonged exposure to strong acids or bases.
-
Use techniques like solvent extraction rather than distillation to isolate the crude product if it is thermally sensitive.
-
-
Purification: If hydrolysis has already occurred, the resulting phenoxyacetic acid can typically be removed.
-
Protocol: Purification via Acid-Base Extraction
-
Dissolve the crude product in an organic solvent like Ethyl Acetate or Dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of a mild base, such as Sodium Bicarbonate (NaHCO₃).
-
The acidic phenoxyacetic acid will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the layers. The desired phenoxyacetamide product will remain in the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate to obtain the purified product.
-
-
-
Q4: I am seeing evidence of alkylation on the aromatic ring instead of the oxygen. Why is this C-Alkylation happening?
The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically at the ortho and para positions). While O-alkylation is electronically favored, C-alkylation can occur under certain conditions.[2]
A4: Controlling O- vs. C-Alkylation
The selectivity between O- and C-alkylation is influenced by factors that fall under the principles of Hard and Soft Acids and Bases (HSAB) theory, as well as reaction conditions.
-
Solvent Effects: This is a major controlling factor.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are excellent at solvating the cation (e.g., K⁺, Na⁺) but poorly solvate the phenoxide anion. This leaves a "naked," highly reactive oxygen anion, which strongly favors the SN2 attack at the oxygen (O-alkylation).
-
Polar Protic Solvents (Water, Ethanol): These solvents solvate both the cation and the phenoxide anion through hydrogen bonding. This "cages" the oxygen atom, hindering its nucleophilicity and making the less-solvated carbon atoms of the ring more competitive nucleophiles, thus increasing the amount of C-alkylation.
-
-
Counter-ion: The nature of the cation associated with the phenoxide can play a role, though it is often secondary to the solvent effect.
-
Preventative Strategy:
-
The most reliable way to ensure O-alkylation is to use a polar aprotic solvent. DMF is an excellent and common choice for this reaction.
-
References
-
Shafiee, F., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Available at: [Link]
-
Duan, Y., et al. (2013). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. Available at: [Link]
-
Jain, P., & Kumar, A. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. Available at: [Link]
-
Patel, K. D., et al. (2023). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
El-Sayed, R., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available at: [Link]
-
Rashid, K. O., et al. (2021). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. ResearchGate. Available at: [Link]
-
Mijin, D., et al. (n.d.). Alkylation of N-Substituted 2-Phenylacetamides. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
-
Arnold, W. A., & Roberts, A. L. (2000). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Clark, J. (n.d.). the hydrolysis of amides. Chemguide. Available at: [Link]
-
Lojou, E., & Bianco, P. (2003). Purification to Homogeneity and Characterization of a Novel Pseudomonas putida Chromate Reductase. PMC - NIH. Available at: [Link]
-
Mijin, D., et al. (2004). Alkylation of N-substituted 2-phenylacetamides. Semantic Scholar. Available at: [Link]
-
WO/2013/056488 PHENOXYACETIC ACID DERIVATIVE SYNTHESIS METHOD. (2013). WIPO. Available at: [Link]
-
McNulty, M. J., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PMC - NIH. Available at: [Link]
-
Allen, S. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. Available at: [Link]
-
Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Thieme. Available at: [Link]
-
Veenhuis, M., & van der Klei, I. J. (2014). Purification of Yeast Peroxisomes. PubMed. Available at: [Link]
-
Al-Hiari, Y. M., et al. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]
-
Phelps, C. B., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]
-
Rand, D. (2023). How does reaction time impact synthetic product purity and yield?. Biotage. Available at: [Link]
-
University of Calgary. (n.d.). Ch20 : Amide hydrolysis. University of Calgary. Available at: [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?. ResearchGate. Available at: [Link]
-
Christy, P. E. (n.d.). Purification of High-Purity Monomers and Other Reactive Chemicals. Christy Catalytics. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). chloroacetamide. Organic Syntheses. Available at: [Link]
-
Koelsch, C. F. (1931). Small scale synthesis of 2,4-dichlorophenoxyacetic acid. ACS Publications. Available at: [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
- CN1006463B - Synthesis of phenyl (chlorophenyl) oxyacetic acid. (n.d.). Google Patents.
-
Brown, C. J., & Williams, A. (n.d.). Acidic and Basic Amide Hydrolysis. ResearchGate. Available at: [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. IJPSR. Available at: [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Reddit. Available at: [Link]
-
Baxendale, I. R., et al. (2005). A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in synthesis. Durham University. Available at: [Link]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for N-Substituted Acetamide Derivatives
Welcome to the comprehensive support guide for the synthesis and optimization of N-substituted acetamide derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of these vital chemical motifs. N-substituted acetamides are foundational structures in a multitude of pharmaceuticals and functional materials, making the mastery of their synthesis a critical skill.[1][2]
This guide moves beyond simple protocols to provide a deeper understanding of the underlying principles governing N-acetylation reactions. Here, you will find answers to common (and uncommon) challenges, evidence-based troubleshooting strategies, and detailed experimental workflows to enhance the efficiency, yield, and purity of your reactions.
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems
This section provides rapid, direct answers to the most common issues encountered during the synthesis of N-substituted acetamides.
Q1: What are the most common reagents for N-acetylation?
A1: The most prevalent and readily accessible acetylating agents are acetic anhydride and acetyl chloride .[2] Acetic acid can also be used, often in combination with a catalyst or under microwave irradiation.[1] For greener and milder approaches, ethyl acetate or even acetonitrile can serve as the acetyl source, typically requiring specific catalytic systems.[3][4]
Q2: My starting amine is an aniline derivative with an electron-withdrawing group, and the reaction is not proceeding. Why?
A2: The nucleophilicity of the amine is critical for the reaction to occur. Strong electron-withdrawing groups (e.g., nitro groups) on an aromatic ring significantly reduce the electron density on the nitrogen atom, thereby decreasing its nucleophilicity and rendering it less reactive towards the electrophilic acetylating agent.[3] In such cases, more forcing reaction conditions, such as higher temperatures or the use of a more reactive acetylating agent, may be necessary.
Q3: Is a catalyst always required for N-acetylation?
A3: Not always. Many N-acetylation reactions using reactive reagents like acetyl chloride or acetic anhydride can proceed without a catalyst, especially with nucleophilic aliphatic amines.[5] However, catalysts are often employed to increase the reaction rate and yield, particularly with less reactive amines. Common catalysts include bases (e.g., pyridine, triethylamine) to neutralize the acid byproduct, or Lewis acids (e.g., iodine, zinc acetate, Al₂O₃) to activate the acetylating agent.[1][3][6]
Q4: How do I monitor the progress of my N-acetylation reaction?
A4: The most common and effective method for monitoring the progress of an N-acetylation reaction is Thin Layer Chromatography (TLC) .[7] By spotting the reaction mixture alongside the starting amine, you can visually track the disappearance of the starting material and the appearance of the product spot. A co-spot (a lane where both the starting material and reaction mixture are spotted) is highly recommended to confirm the identity of the spots.[8]
Q5: My reaction involves an amino alcohol. How can I selectively acetylate the nitrogen atom over the oxygen atom?
A5: Achieving chemoselectivity between N- and O-acetylation is a common challenge. The selectivity is often pH-dependent. Generally, alkaline conditions favor N-acetylation, while acidic conditions can promote O-acetylation.[9] Specific catalytic systems, such as those using dibutyltin oxide under microwave irradiation, have also been developed for highly selective N-acylation of amino alcohols.[10]
Section 2: In-Depth Troubleshooting Guide
This section provides a structured, question-and-answer guide to diagnose and resolve more complex experimental issues. The causality behind each troubleshooting step is explained to build a deeper understanding.
Low Yield or No Reaction
Q: My N-acetylation reaction is giving a very low yield or has failed completely. What are the potential causes and how can I systematically troubleshoot this?
A: Low or no yield is a frequent issue that can be traced back to several factors. A systematic approach is key to identifying the root cause.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields.
-
Cause 1: Deactivated or Hydrolyzed Acetylating Agent
-
Explanation: Acetyl chloride and acetic anhydride are highly reactive and susceptible to hydrolysis by atmospheric moisture.[6][7] If these reagents have been stored improperly or are old, they may have partially or fully hydrolyzed to acetic acid, rendering them ineffective for the reaction.
-
Solution: Use a fresh bottle of the acetylating agent or purify it by distillation before use. Always handle these reagents under anhydrous conditions (e.g., using a nitrogen or argon atmosphere and dry glassware).
-
-
Cause 2: Protonation of the Amine
-
Explanation: When using acetyl chloride, one equivalent of hydrochloric acid (HCl) is produced as a byproduct.[7] This acid can protonate the starting amine, forming an ammonium salt. The protonated amine is no longer nucleophilic and cannot react with the acetylating agent, effectively stopping the reaction.
-
Solution: Ensure that a sufficient amount of a non-nucleophilic base (e.g., pyridine or triethylamine, typically 1.1-1.5 equivalents) is present in the reaction mixture to scavenge the acid byproduct.[7] If the starting amine is in its hydrochloride salt form, an additional equivalent of base is required to free the amine in situ.
-
-
Cause 3: Insufficiently Reactive Amine
-
Explanation: The nucleophilicity of the amine plays a crucial role. Aromatic amines are generally less nucleophilic than aliphatic amines.[7] Sterically hindered amines (e.g., secondary amines with bulky substituents near the nitrogen) can also exhibit lower reactivity due to the difficulty of the acetylating agent to approach the nitrogen atom.
-
Solution: For less reactive or sterically hindered amines, consider increasing the reaction temperature, extending the reaction time, or using a more potent acylation method, such as employing a catalyst (e.g., DMAP, iodine) or switching to a more reactive acylating agent.[7][11]
-
-
Cause 4: Poor Solubility
-
Explanation: If the reactants are not adequately dissolved in the chosen solvent, the reaction will be slow or incomplete as it can only occur at the interface of the solid and liquid phases.[7]
-
Solution: Choose a solvent in which both the amine and the acetylating agent are soluble. If solubility is still an issue, gentle heating may improve it. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
-
Formation of Byproducts and Impurities
Q: My reaction is working, but I am observing significant byproduct formation. How can I improve the selectivity?
A: Byproduct formation is a common issue that can complicate purification and reduce the yield of the desired product. Identifying the likely byproducts is the first step to mitigating their formation.
Decision Tree for Byproduct Analysis
Caption: Decision tree for identifying and mitigating common byproducts.
-
Byproduct 1: Diacetylation of Primary Amines
-
Explanation: Primary amines (R-NH₂) can sometimes undergo acetylation twice to form a diacetylated product (R-N(COCH₃)₂), especially if an excess of a highly reactive acetylating agent is used or at elevated temperatures.
-
Solution: To minimize diacetylation, carefully control the stoichiometry, using no more than 1.05-1.1 equivalents of the acetylating agent. Add the acetylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the exotherm and maintain selectivity.
-
-
Byproduct 2: O-Acetylation
-
Explanation: If your starting material contains a hydroxyl (-OH) group, it can also be acetylated, leading to a mixture of N-acetylated, O-acetylated, and N,O-diacetylated products.
-
Solution: As mentioned in the FAQs, reaction conditions can be tuned to favor N-acetylation. Running the reaction under basic conditions generally favors the more nucleophilic amine attacking the acetylating agent. Alternatively, protecting the hydroxyl group before the N-acetylation step and deprotecting it afterward is a robust strategy for complex molecules.
-
-
Byproduct 3: Hydrolysis Products
-
Explanation: Any water present in the reaction will lead to the hydrolysis of the acetylating agent, forming acetic acid. During the work-up, if acetyl chloride is used, its hydrolysis can be vigorous.[12]
-
Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents. During the work-up, quench the reaction mixture by slowly adding it to ice-cold water or a dilute basic solution to control the hydrolysis of any remaining acetylating agent.
-
Purification Challenges
Q: I am having difficulty purifying my N-substituted acetamide product. What are some effective strategies?
A: Purification can be challenging if the product has similar polarity to the starting materials or byproducts. A combination of techniques is often necessary.
-
Strategy 1: Acid-Base Extraction
-
Explanation: This is a powerful technique to separate your neutral amide product from unreacted amine (basic) and acidic byproducts (like acetic acid).
-
Procedure:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine (which will be protonated and move to the aqueous layer).
-
Wash with a dilute base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.
-
Wash with brine to remove residual water, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
-
-
Strategy 2: Column Chromatography
-
Explanation: If extraction is insufficient, column chromatography is the next step.
-
Troubleshooting:
-
Poor Separation: If the spots for your product and impurities are too close on the TLC plate, you need to optimize your eluent system. Systematically test different solvent ratios (e.g., hexane/ethyl acetate) to achieve a good separation (a ΔRf of >0.2 is ideal).[5]
-
Product Not Eluting: If your product is highly polar and sticks to the silica gel, you need to increase the polarity of your eluent. This can be done by gradually increasing the proportion of the polar solvent (e.g., ethyl acetate) or by adding a small amount of a more polar solvent like methanol.[5]
-
-
-
Strategy 3: Recrystallization
-
Explanation: If your product is a solid, recrystallization is an excellent method for achieving high purity.
-
Procedure: Dissolve the crude solid in a minimum amount of a hot solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures. Allow the solution to cool slowly, which should cause the desired product to crystallize out, leaving impurities in the solution.
-
Scale-Up Issues
Q: I had a successful small-scale reaction, but it failed when I tried to scale it up. What went wrong?
A: Scaling up a reaction is not always a linear process. Several factors that are negligible on a small scale can become critical on a larger scale.
-
Issue 1: Heat Transfer
-
Explanation: N-acetylation reactions are often exothermic. In a small flask, this heat dissipates quickly. In a large reactor, the surface area-to-volume ratio is much lower, and heat can build up, leading to an uncontrolled temperature increase. This can cause side reactions, decomposition of products, and safety hazards.
-
Solution: Use a vessel with efficient stirring and a cooling system (e.g., an ice bath or a jacketed reactor). Add the acetylating agent slowly and monitor the internal temperature of the reaction mixture closely.
-
-
Issue 2: Mixing and Concentration
-
Explanation: Efficient mixing is harder to achieve in a large vessel. Poor mixing can lead to localized "hot spots" of high reagent concentration, which can promote byproduct formation. Also, chemists often reduce the relative amount of solvent when scaling up to fit the reaction in available glassware, but this change in concentration can alter the reaction kinetics.[13]
-
Solution: Use an appropriate-sized flask and an overhead stirrer for large volumes to ensure the mixture is homogeneous. Try to maintain the same concentration as in the small-scale reaction. If a higher concentration is necessary, it should be tested on a small scale first. Microwave-assisted synthesis can sometimes offer better results on a larger scale compared to conventional heating, as it provides more uniform and rapid heating.[14]
-
Section 3: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for common N-acetylation procedures.
Protocol 1: General Procedure for N-Acetylation using Acetic Anhydride
This protocol is a standard method suitable for a wide range of primary and secondary amines.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol) and a suitable solvent (e.g., DCM, 5 mL).
-
Base Addition: Add a base, such as triethylamine (1.5 mmol, 1.5 eq) or pyridine (1.5 mmol, 1.5 eq), to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetic anhydride (1.2 mmol, 1.2 eq) dropwise to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetamide.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Iodine-Catalyzed N-Acetylation with Acetyl Chloride (Solvent-Free)
This method is a mild, rapid, and efficient approach, particularly useful as a green chemistry alternative.[1][6]
-
Preparation: In a round-bottom flask, combine the amine (1.0 mmol) and iodine (0.1 mmol, 10 mol%).
-
Reaction: Stir the mixture at room temperature. Slowly add acetyl chloride (1.05 mmol, 1.05 eq) dropwise to the stirring mixture.[1] The reaction is often complete within 5-15 minutes.
-
Monitoring: Monitor the reaction progress by TLC.[1]
-
Quenching: Upon completion, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the reaction and remove the iodine (the brown color will disappear).[1]
-
Extraction: Add diethyl ether or ethyl acetate and transfer the mixture to a separatory funnel. Separate the organic phase.
-
Washing & Isolation: Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-substituted acetamide.[1]
Table 1: Comparison of Reaction Conditions for N-Acetylation of Aniline
| Method | Acetylating Agent | Catalyst/Base | Solvent | Time (min) | Yield (%) | Reference |
| Standard | Acetic Anhydride | Pyridine | DCM | 60-120 | >95% | General Method |
| Iodine-Catalyzed | Acetyl Chloride | Iodine (10 mol%) | Solvent-free | 5 | 98% | [1] |
| Microwave-Assisted | Acetic Acid | Zinc Acetate (10 mol%) | Acetic Acid | 2.5 | 95% | [1] |
| Acetic Acid Catalyzed | Ethyl Acetate | Acetic Acid (10 mol%) | Ethyl Acetate | 120-240 (at 80-120°C) | >90% | [4] |
| Continuous Flow | Acetonitrile | Al₂O₃ | Acetonitrile | 27 | >99% | [3] |
Section 4: Mechanistic Insights
A deeper understanding of the reaction mechanism is crucial for rational optimization and troubleshooting.
General Mechanism of N-Acetylation
The N-acetylation of an amine is a classic nucleophilic acyl substitution reaction.
N-Acetylation Reaction Mechanism
Caption: General mechanism of nucleophilic acyl substitution for N-acetylation.
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent. This forms a tetrahedral intermediate.
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and the leaving group (e.g., chloride from acetyl chloride or acetate from acetic anhydride) is expelled. A final deprotonation step, often facilitated by a base, yields the neutral N-acetamide product.
References
-
Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]
-
Reddit. (2019). Why are some reactions difficult to scale up?. [Link]
-
Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. [Link]
-
Ibrahim, T. S., Seliem, I. A., Panda, S. S., & Elagawany, M. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(9), 2203. [Link]
-
Ibrahim, T. S., Seliem, I. A., Panda, S. S., & Elagawany, M. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(9), 2203. [Link]
-
Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Center for Biotechnology Information, 25(8), 1985. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. [Link]
-
Sanz Sharleya, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 53(12), 1993-1996. [Link]
-
Fooks, A. G., et al. (2021). Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles. Journal of the American Chemical Society, 143(41), 17164–17172. [Link]
-
Sanz Sharleya, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
-
Sumita, A., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
-
Peris, G., et al. (2003). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry, 68(4), 1522–1525. [Link]
-
University of Rochester. How To: Monitor by TLC. [Link]
-
Black, S. N., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 590–611. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 6. tandfonline.com [tandfonline.com]
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- 9. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]
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- 13. reddit.com [reddit.com]
- 14. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
purification strategies for 2-(3-Bromophenoxy)acetamide from crude reaction mixtures
This guide is intended for researchers, scientists, and drug development professionals who are working with 2-(3-Bromophenoxy)acetamide and require robust strategies for its purification from crude reaction mixtures. As a Senior Application Scientist, I have tailored this document to provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
Introduction to Purification Challenges
The synthesis of this compound, commonly achieved through a Williamson ether synthesis followed by amidation, can result in a crude product containing a variety of impurities. These may include unreacted starting materials such as 3-bromophenol and a 2-haloacetamide, as well as side products from competing reactions. The successful isolation of pure this compound is critical for accurate downstream applications, including biological screening and further synthetic transformations. This guide provides a comprehensive resource for tackling common purification challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My crude product is an oil and won't solidify. How can I proceed with purification?
Answer: Oiling out is a common issue when impurities are present that depress the melting point of the desired compound. Here are a few strategies to address this:
-
Liquid-Liquid Extraction: Before attempting crystallization, perform a liquid-liquid extraction to remove highly polar or ionic impurities. Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a weak base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like residual 3-bromophenol, followed by a brine wash to remove excess water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This cleaner material is more likely to solidify upon standing or with trituration (scratching the inside of the flask with a glass rod at the solvent line).
-
Solvent Trituration: Add a small amount of a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes or diethyl ether) to the crude oil. Stir or sonicate the mixture. This can often induce crystallization of the desired product while the impurities remain dissolved.
-
Column Chromatography: If the above methods fail, column chromatography is the most effective way to separate the desired product from the impurities causing it to oil out.
Question 2: I'm seeing multiple spots on my TLC plate after an initial work-up. How do I identify the spots and choose the right purification strategy?
Answer: A well-run Thin Layer Chromatography (TLC) is your primary diagnostic tool.
-
Spot Identification:
-
Co-spotting: On a single TLC plate, spot your crude reaction mixture in one lane, the starting materials (3-bromophenol and the 2-haloacetamide) in separate lanes, and then a "co-spot" of the crude mixture with each starting material in the lanes with the individual starting materials. This will help you definitively identify which spots correspond to unreacted starting materials.[1][2]
-
Polarity: Generally, more polar compounds have lower Rf values (travel shorter distances up the plate). 3-bromophenol is acidic and will likely have a different Rf from your product. The product, this compound, with its ether and amide functionalities, will have a moderate polarity.
-
-
Strategy Selection: The TLC will guide your choice of purification method.
-
Significant separation: If there is a good separation between your product spot and the impurity spots, column chromatography is an excellent choice.
-
Spots close together: If the impurities are very close in polarity to your product, recrystallization may be more effective, as it separates based on differential solubility and crystal lattice packing.
-
Question 3: My yield is very low after purification. What are the likely causes and how can I improve it?
Answer: Low yield can stem from issues in the reaction itself or losses during purification.
-
Incomplete Reaction: Monitor your reaction by TLC to ensure it has gone to completion before starting the work-up. If starting material is still present, consider extending the reaction time or adding more of the limiting reagent.
-
Losses During Extraction: Ensure you are using the correct pH for your aqueous washes. For example, washing with a strong base could potentially hydrolyze your amide product. Perform multiple extractions with your organic solvent to ensure all of the product is recovered from the aqueous layer.
-
Improper Recrystallization Technique:
-
Too much solvent: Using an excessive amount of solvent will result in your product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve your crude product.
-
Cooling too quickly: Rapid cooling can trap impurities in the crystal lattice and lead to lower purity and yield of the desired crystalline form. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
-
Column Chromatography Issues:
-
Incorrect solvent system: If the eluent is too polar, your compound may elute too quickly with the impurities. If it's not polar enough, it may not elute at all. Optimize your solvent system using TLC to achieve an Rf value of 0.2-0.4 for your product.[3]
-
Sample overloading: Loading too much crude material onto the column will lead to poor separation and overlapping fractions. A general rule of thumb is a silica gel to crude product ratio of at least 50:1.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the likely structure of the main impurities in my crude this compound?
A1: The most common impurities are typically the unreacted starting materials:
-
3-Bromophenol: This is an acidic impurity and can often be removed with a basic wash during liquid-liquid extraction.
-
2-Bromoacetamide (or other 2-haloacetamide): This is a reactive electrophile.
-
Side products from Williamson Ether Synthesis: Depending on the reaction conditions, you might have small amounts of elimination byproducts.
Q2: What is a good starting point for a recrystallization solvent system?
A2: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For phenoxyacetamide derivatives, common and effective solvent systems include:
-
Single Solvents: Ethanol, isopropanol, or ethyl acetate.
-
Mixed Solvents: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) is often effective. Common pairs include ethyl acetate/hexanes, acetone/hexanes, or dichloromethane/hexanes.[4] The procedure generally involves dissolving the crude product in a minimal amount of the hot "good" solvent, followed by the slow addition of the "poor" solvent until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.[5]
Q3: How do I choose the right mobile phase for column chromatography?
A3: The ideal mobile phase is determined by running TLC plates with your crude mixture in various solvent systems. A good starting point for a compound with the polarity of this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
TLC Analysis: Test different ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate). The optimal mobile phase will give your product an Rf value of approximately 0.2-0.4, with good separation from any impurities.[3]
Q4: Can I use liquid-liquid extraction as my sole purification method?
A4: While liquid-liquid extraction is an excellent initial purification step to remove highly polar or acidic/basic impurities, it is often insufficient to achieve high purity, especially if non-polar impurities or byproducts with similar solubility to your product are present. It is best used as a preliminary step before recrystallization or column chromatography.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexanes)
This protocol is a general guideline and should be optimized for your specific crude product.
-
Initial Work-up: Dissolve the crude reaction mixture in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1M NaOH or saturated NaHCO₃ solution to remove unreacted 3-bromophenol. Follow with a wash with deionized water and then a saturated NaCl (brine) solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Solvent Selection: Place a small amount of the crude solid in a test tube. Add a minimal amount of ethyl acetate and heat to dissolve. If it dissolves readily, ethyl acetate may be a suitable single solvent. If it is very soluble even at room temperature, a mixed solvent system is preferable.
-
Recrystallization Procedure: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add a minimal amount of hot ethyl acetate and stir until the solid is fully dissolved. c. Slowly add hexanes dropwise while the solution is still hot until you observe persistent cloudiness. d. Add a few more drops of hot ethyl acetate until the solution becomes clear again. e. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. f. Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. g. Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes. h. Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates with the crude mixture in various ethyl acetate/hexane ratios (e.g., 9:1, 4:1, 1:1). The ideal system will give the this compound spot an Rf value of approximately 0.2-0.4.[3]
-
Column Packing: a. Secure a glass chromatography column vertically. b. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. c. Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, allowing it to pack evenly without air bubbles.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. b. Alternatively, for better resolution, "dry load" the sample by dissolving it in a volatile solvent, adding a small amount of silica gel, and evaporating the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column. b. Apply gentle pressure to the top of the column to begin eluting the sample. c. Collect fractions in test tubes or flasks. d. Monitor the elution by spotting fractions on a TLC plate and visualizing under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Troubleshooting Common Purification Issues
| Problem | Possible Cause | Recommended Solution |
| Oily Product | Presence of impurities depressing the melting point. | Perform liquid-liquid extraction; triturate with a non-polar solvent; or proceed directly to column chromatography. |
| Multiple Spots on TLC | Presence of unreacted starting materials and/or side products. | Use co-spotting on TLC to identify impurities; choose purification method based on spot separation. |
| Low Yield | Incomplete reaction; losses during work-up; inefficient purification. | Monitor reaction to completion; optimize extraction and recrystallization conditions; ensure proper column chromatography technique. |
| Poor Separation in Column Chromatography | Incorrect mobile phase; column overloading. | Optimize mobile phase using TLC (aim for Rf of 0.2-0.4); use a higher silica to crude product ratio (e.g., 50:1).[3] |
Visualization of Purification Strategy Selection
Caption: Decision workflow for selecting a purification strategy.
References
-
Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Various Authors. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
PubChem. (n.d.). N-(3-Bromophenyl)acetamide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]
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University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
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Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis, characterization and pharmacological evaluation of some potent 2-(substituted phenylimino) quinoxaline-3-one for their. Retrieved from [Link]
-
ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]
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Environmental Sciences Europe. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and pharmacological evaluation of some potent 2-(substituted phenylimino) quinoxaline-3-one for their. Retrieved from [Link]
-
ResearchGate. (2015, April 20). How to purify and isolate required compound from a reaction mixture?. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)acetamide. Retrieved from [Link]
-
University of Wisconsin-River Falls. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (2020, March). Thin Layer Chromatography (rev 3/2020). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
- Google Patents. (n.d.). US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds.
-
MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]
-
All 'Bout Chemistry. (2025, January 6). Conversion of benzene to 3-bromophenol [Video]. YouTube. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
IOSR Journal of Pharmacy. (n.d.). Microwave assisted synthesis of pharmacologically active N-phenyl acetamide derivatives of indolo [2, 3-b] quinoxaline. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 1). How To Improve Column Chromatography Separation? [Video]. YouTube. Retrieved from [Link]
-
Quora. (2020, December 18). How to remove bromine from a reaction mixture?. Retrieved from [Link]
-
ResearchGate. (2025, August 15). Synthesis of New Sulphonamide Phenoxyacetic Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3'-Acetamido-2-bromoacetophenone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromoacetamide. Retrieved from [Link]
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Navigating the Solubility Maze for 2-(3-Bromophenoxy)acetamide: A Technical Support Guide
From the desk of a Senior Application Scientist, this guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(3-Bromophenoxy)acetamide in aqueous solutions. In the absence of extensive experimental data for this specific compound, this document leverages established principles of physical chemistry and pharmaceutical science to offer a robust framework for systematic solubility enhancement.
Predicted Physicochemical Properties of this compound
To ground our troubleshooting strategies, we begin with in silico predictions of key physicochemical properties for this compound. These values suggest that the compound is likely to exhibit poor aqueous solubility.
| Property | Predicted Value | Implication for Aqueous Solubility |
| LogP | ~2.5 - 3.0 | Indicates a significant hydrophobic character, suggesting a preference for non-polar environments over water. |
| Aqueous Solubility (LogS) | ~ -3.5 to -4.0 | Corresponds to a solubility in the range of 10-30 µg/mL, classifying it as poorly soluble. |
| pKa | Amide proton: ~17 (non-acidic)No strongly basic pKa | The molecule is predicted to be neutral across the physiological pH range, meaning its solubility is unlikely to be significantly influenced by pH changes alone. |
These values are estimates from various computational models and should be experimentally verified.
Frequently Asked Questions (FAQs)
This section addresses common initial questions and hurdles faced when working with this compound.
Q1: I'm having trouble dissolving this compound in water for my initial experiments. What's a good starting point?
A1: Given its predicted high LogP and low LogS, direct dissolution in water is expected to be challenging. For initial small-scale experiments, the use of a co-solvent is the most straightforward approach. Start by preparing a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol, and then dilute this stock into your aqueous buffer. Be mindful of the final co-solvent concentration, as it can impact biological assays.
Q2: What is the maximum recommended concentration of DMSO or ethanol in a cell-based assay?
A2: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced artifacts. Ethanol is often tolerated at slightly higher concentrations, but it is best to keep it below 1% (v/v). Always run a vehicle control (aqueous buffer with the same final concentration of the co-solvent) to assess the impact of the solvent on your experimental system.
Q3: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. What should I do?
A3: This is a common issue when the aqueous medium cannot accommodate the drug concentration after dilution. Here are a few immediate troubleshooting steps:
-
Reduce the final concentration: Your target concentration may be above the solubility limit in the final aqueous medium.
-
Modify the dilution method: Instead of adding the stock solution directly to the bulk of the buffer, try adding the stock to a smaller volume of buffer while vortexing to promote rapid mixing and dispersion.
-
Increase the co-solvent percentage: While keeping cellular toxicity in mind, a modest increase in the final co-solvent concentration might be sufficient to maintain solubility.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Heating can increase the rate of dissolution and, for most endothermic dissolution processes, will increase the solubility.[1] However, this approach should be used with caution. The stability of this compound at elevated temperatures is unknown, and it may degrade. Furthermore, upon cooling to the experimental temperature (e.g., 37°C or room temperature), the compound may precipitate out of the now supersaturated solution. If you do use heat, ensure the solution remains clear upon cooling to the final experimental temperature.
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
For more challenging applications requiring higher concentrations or for formulation development, a more systematic approach is necessary. The following guide provides a workflow for exploring various solubilization strategies.
Workflow for Solubility Enhancement
Sources
Technical Support Center: Preventing Degradation of 2-(3-Bromophenoxy)acetamide During Storage
For: Researchers, scientists, and drug development professionals
Introduction
Welcome to the technical support guide for 2-(3-Bromophenoxy)acetamide. This document provides in-depth guidance on the proper storage and handling of this compound to minimize degradation and ensure the integrity of your experimental results. As a crucial intermediate in various synthetic pathways, maintaining the stability of this compound is paramount. This guide is structured in a question-and-answer format to directly address the common challenges and queries encountered in a laboratory setting.
I. Understanding the Molecule: Chemical Properties and Stability
Before delving into troubleshooting, it's essential to understand the inherent chemical characteristics of this compound. The molecule possesses two primary functional groups susceptible to degradation: an amide linkage and an ether bond. The aromatic ring with a bromine substituent also influences its reactivity.
Q1: What are the primary degradation pathways for this compound?
A1: The two most probable non-microbial degradation pathways for this compound are hydrolysis of the amide bond and cleavage of the ether linkage.
-
Amide Hydrolysis: This is a common reaction for amides, which can be catalyzed by both acidic and basic conditions. The hydrolysis of the amide bond in this compound would yield 3-bromophenoxyacetic acid and ammonia. While amides are generally stable, prolonged exposure to moisture, especially in the presence of acidic or basic contaminants, can accelerate this process.
-
Ether Cleavage: The ether bond is generally more stable than the amide bond but can be cleaved under strong acidic conditions, often requiring heat. This would result in the formation of 3-bromophenol and 2-hydroxyacetamide.
-
Oxidative Degradation: The aromatic ring could be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air and light. This could lead to a variety of degradation products.
Q2: What are the ideal storage conditions for solid this compound?
A2: Based on the chemical properties and safety data sheets for similar compounds, the following storage conditions are recommended to ensure long-term stability:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert (e.g., Argon or Nitrogen) | Minimizes oxidation of the aromatic ring. |
| Light | Protected from light (Amber vial) | Prevents potential photolytic degradation. |
| Moisture | Tightly sealed container with a desiccant | Prevents hydrolysis of the amide bond. |
It is crucial to store the compound in a dry, cool, and well-ventilated place.
II. Troubleshooting Common Storage Issues
This section addresses specific problems that may arise during the storage and handling of this compound.
**Q3: I've stored
Technical Support Center: Interpreting Complex NMR Spectra of 2-(3-Bromophenoxy)acetamide and its Derivatives
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-(3-Bromophenoxy)acetamide and its analogs. The inherent complexity in the NMR spectra of these compounds, arising from overlapping aromatic signals, complex splitting patterns, and the influence of heteroatoms, often presents significant interpretative challenges. This guide is designed to provide you with expert insights, troubleshooting strategies, and detailed protocols to confidently elucidate the structures of these molecules.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered during the NMR analysis of this class of compounds.
Q1: Why is the aromatic region of my ¹H NMR spectrum so difficult to interpret?
A: The aromatic protons in this compound form a complex ABCD spin system. The chemical shifts of these protons are often very close, leading to significant signal overlap and second-order effects, where the simple n+1 rule for splitting patterns does not apply. This results in multiplet[1][2]s that are difficult to assign directly. The electronegativity of the bromine atom and the oxygen of the ether linkage further influence the electron density of the aromatic ring, complicating the chemical shifts.
Q2: My amide N-H protons are showing up as a very broad signal, or not at all. What's happening?
A: The chemical shift and signal shape of amide N-H protons are highly dependent on the solvent, concentration, and temperature. In protic solvents like D[3]₂O or methanol-d₄, these protons can exchange with deuterium, causing the signal to broaden or disappear entirely. In aprotic solvents like [4]DMSO-d₆, hydrogen bonding with the solvent can lead to sharper signals at a downfield chemical shift (typically δ 7.5-8.5 ppm).
Q3: How can I confirm [5]the assignment of the amide N-H protons?
A: A simple and effective method is to perform a D₂O exchange experiment. Add a drop of deuterium o[4]xide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. If the signal disappears or significantly decreases in intensity, it confirms the presence of an exchangeable proton, such as an N-H proton.
Q4: The methylene (-OC[4]H₂-) protons appear as a singlet. Is this expected?
A: Yes, in the parent compound, this compound, the methylene protons are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a singlet. However, if the molecule has a chiral center or if there is restricted rotation around the ether linkage, these protons could become diastereotopic and appear as a pair of doublets (an AB quartet).
Q5: What are the expected ¹³C chemical shifts for the key carbons in this compound?
A: Predicting exact chemical shifts can be challenging, but we can estimate ranges for the key carbons based on typical values for similar functional groups.
| Carbon Atom | Ty[6][7]pical Chemical Shift Range (ppm) | Influencing Factors |
| Carbonyl (C=O) | 168 - 175 | Amide functionality |
| Methylene (-OCH₂-) | 65 - 75 | Attached to electronegative oxygen |
| Aromatic C-Br | 120 - 125 | "Heavy atom effect" of bromine can be complex |
| Aromatic C-O | 155 - 160 | Deshielding effect of the ether oxygen |
| Other Aromatic Carbons | 115 - 135 | Substitution pattern and electronic effects |
Troubleshooting Guides: A Deeper Dive
When standard 1D NMR is insufficient, these troubleshooting guides will help you navigate more complex spectral features.
Guide 1: Resolving Overlapping Aromatic Signals
When the aromatic protons of your this compound derivative are clumped together, making assignment impossible, a change in solvent can be a powerful tool.
Aromatic solvents like benzene-d₆ can induce significant shifts in the proton resonances of a solute compared to spectra taken in less magnetically anisotropic solvents like CDCl₃. This is due to the format[8]ion of weak solute-solvent complexes. Protons located on one side of the aromatic solvent ring will be shielded, while those on the other will be deshielded, leading to a "spreading out" of the signals.
-
Sample Preparation: Prepare two NMR samples of your compound with identical concentrations. Dissolve one in CDCl₃ and the other in benzene-d₆. A concentration of 5-10 mg in 0.6 mL of solvent is a good starting point.
-
**Internal Standard:[8] Add a small amount of tetramethylsilane (TMS) to each sample as an internal reference (δ 0.00 ppm).
-
Data Acquisition: [8] Acquire standard ¹H NMR spectra for both samples under identical conditions (temperature, number of scans, etc.).
-
Analysis: Compare the aromatic regions of the two spectra. The differential shifts induced by the benzene-d₆ should help to resolve the overlapping multiplets, allowing for a more straightforward analysis of the coupling patterns.
Guide 2: Unambiguous Structure Elucidation with 2D NMR
For complex derivatives, a suite of 2D NMR experiments is often necessary for complete and confident structural assignment.
A logical workflow for 2D NMR analysis involves starting with direct correlations and moving to long-range correlations.
Caption: A typical workflow for 2D NMR-based structure elucidation.
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically separated by 2-3 bonds).
-
Procedure: Ac[9]quire a standard COSY spectrum. Cross-peaks in the spectrum indicate J-coupling between protons.
-
Application: In the aromatic region, COSY will help you trace the connectivity between adjacent protons, defining the spin systems on the phenyl ring.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons.
-
Procedure: Ac[9]quire a standard HSQC spectrum. Each cross-peak correlates a proton signal with the signal of the carbon it is directly bonded to.
-
Application: This is invaluable for assigning the protonated carbons in your molecule. For example, it will definitively link the methylene proton singlet to its corresponding carbon signal.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range couplings between protons and carbons (typically over 2-4 bonds).
-
Procedure: Ac[10][11]quire a standard HMBC spectrum. Cross-peaks show correlations between protons and carbons that are not directly bonded. The typical optimization for long-range coupling constants is around 8 Hz.
-
Application: [12]This is the key experiment for piecing together the molecular skeleton. For this compound, you would expect to see key correlations such as:
-
From the methylene protons (-OCH₂-) to the aromatic carbon bearing the oxygen (C-O).
-
From the methylene protons (-OCH₂-) to the carbonyl carbon (C=O).
-
From the aromatic protons to various other carbons in the ring, helping to distinguish between isomers.
-
-
| Proton(s) | Expected Long-Range Correlation to Carbon(s) | Information Gained |
| Methylene (-OCH₂-) | Carbonyl (C=O), Aromatic C-O | Confirms the ether and amide connectivity |
| Aromatic H-2 | Aromatic C-4, Aromatic C-6, Aromatic C-O | Defines position relative to the ether linkage |
| Aromatic H-4 | Aromatic C-2, Aromatic C-6, Aromatic C-Br | Defines position relative to the bromine atom |
| Amide (N-H) | Carbonyl (C=O), Methylene (-OCH₂-) | Confirms the amide structure |
Advanced Troubleshooting
Problem: My HMBC spectrum is missing key correlations or is showing ambiguous results.
Solution: The HMBC experiment is optimized for a specific range of coupling constants (J-values). The standard setting of ~[13]8 Hz is ideal for most three-bond (³J) couplings but may be suboptimal for two-bond (²J) or four-bond (⁴J) couplings. If a crucial correlation [13]is missing, consider running the HMBC experiment again with the long-range delay optimized for a smaller J-value (e.g., 4 Hz). This can sometimes bring [12]out weaker, but structurally significant, correlations.
References
-
ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]
-
ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. ResearchGate. [Link]
-
ACS Publications. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics. [Link]
-
Chemistry LibreTexts. (2023). 13.5: Spin-Spin Splitting in ¹H NMR Spectra. Chemistry LibreTexts. [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]
-
Frontiers. (2023). Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. Frontiers in Chemistry. [Link]
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Nanalysis. (n.d.). Spin-Spin Splitting Patterns in NMR Spectroscopy. Nanalysis. [Link]
-
YouTube. (2021). How to Process COSY and HSQC Spectra on MestreNova. [Link]
-
Nature. (2018). Direct evidence for α ether linkage between lignin and carbohydrates in wood cell walls. Communications Biology. [Link]
-
University of Ottawa. (2012). Measurement of Long Range C H Coupling Constants. University of Ottawa NMR Facility Blog. [Link]
-
Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Chemistry Steps. [Link]
-
PubMed. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry. [Link]
-
JoVE. (2026). ¹H NMR: Interpreting Distorted and Overlapping Signals. JoVE. [Link]
-
MDPI. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Molecules. [Link]
-
ResearchGate. (2021). 1 H NMR spectrum of synthesized compound (c). ResearchGate. [Link]
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Wiley. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
ACS Publications. (2019). Investigation of the Amide Proton Solvent Exchange Properties of Glycosaminoglycan Oligosaccharides. The Journal of Physical Chemistry B. [Link]
-
YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]
-
University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - More complex splitting patterns. Organic Chemistry at CU Boulder. [Link]
-
YouTube. (2021). Interpreting Aromatic NMR Signals. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
- Unknown Source. (n.d.).
-
PubChem. (n.d.). 2-(4-Bromophenyl)acetamide. PubChem. [Link]
-
ResearchGate. (2023). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
MRRC. (n.d.). Structure Elucidation Notes. [Link]
-
Chemistry LibreTexts. (2023). 13.7: More Complex Spin-Spin Splitting Patterns. Chemistry LibreTexts. [Link]
- Unknown Source. (n.d.). FLUORINE COUPLING CONSTANTS.
-
ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. ResearchGate. [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. [Link]
-
ResearchGate. (2023). Long‐range carbon‐proton spin‐spin coupling constants. A 13C NMR study of monohalogen substituted ethanes and propanes. ResearchGate. [Link]
-
BMRB. (n.d.). bmse000825 Acetamide at BMRB. BMRB. [Link]
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Validation & Comparative
A Guide to the Structural Confirmation of 2-(3-Bromophenoxy)acetamide using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth analysis of the structural elucidation of 2-(3-Bromophenoxy)acetamide, a compound of interest in medicinal chemistry, utilizing the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the interpretation of its ¹H and ¹³C NMR spectra, compare its spectral features with those of a potential isomer, and provide a detailed experimental protocol for acquiring high-quality data.
The Imperative of Structural Verification
The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential toxicity. An error in structural assignment can lead to misinterpretation of research data, wasted resources, and potential safety risks. NMR spectroscopy stands as a primary and indispensable tool for chemists, offering a non-destructive method to probe the chemical environment of individual atoms within a molecule.
Deciphering the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons. For this compound, we anticipate distinct signals corresponding to the aromatic protons of the 3-bromophenoxy group and the protons of the acetamide side chain.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-2' | ~7.15 | t | 1H | Triplet due to coupling with H-4' and H-6'. Electron-withdrawing bromine and oxygen deshield this proton. |
| H-4' | ~7.05 | d | 1H | Doublet due to coupling with H-5'. |
| H-5' | ~7.25 | t | 1H | Triplet due to coupling with H-4' and H-6'. |
| H-6' | ~6.90 | d | 1H | Doublet due to coupling with H-5'. Shielded relative to other aromatic protons. |
| -OCH₂- | ~4.50 | s | 2H | Singlet, as there are no adjacent protons. The adjacent oxygen atom causes a significant downfield shift. |
| -NH₂ | ~7.5 (broad) | s | 2H | Broad singlet due to quadrupole broadening and potential exchange with solvent. |
Note: Predicted chemical shifts are based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
Unveiling the Carbon Skeleton with ¹³C NMR
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their hybridization and electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O | ~170 | Carbonyl carbon of the amide group, highly deshielded. |
| C-1' | ~158 | Aromatic carbon attached to the ether oxygen, deshielded. |
| C-2' | ~115 | Aromatic carbon ortho to the ether oxygen. |
| C-3' | ~123 | Aromatic carbon bearing the bromine atom. |
| C-4' | ~124 | Aromatic carbon para to the ether oxygen. |
| C-5' | ~131 | Aromatic carbon meta to the ether oxygen. |
| C-6' | ~113 | Aromatic carbon ortho to the ether oxygen. |
| -OCH₂- | ~67 | Aliphatic carbon attached to the deshielding oxygen atom. |
Note: Predicted chemical shifts are based on data from related compounds such as 3-bromophenol and acetamide.[1][2][3][4][5][6][7]
Distinguishing Isomers: A Comparative Analysis
To underscore the diagnostic power of NMR, let's compare the expected spectra of this compound with its isomer, 2-(4-Bromophenoxy)acetamide. The substitution pattern on the aromatic ring will lead to distinct differences in the ¹H and ¹³C NMR spectra.
For 2-(4-Bromophenoxy)acetamide, the symmetry of the para-substituted ring would result in a simpler aromatic region in the ¹H NMR spectrum, likely showing two doublets, each integrating to two protons. Similarly, the ¹³C NMR spectrum would exhibit fewer signals in the aromatic region due to this symmetry. This clear distinction in the number and multiplicity of signals allows for unambiguous differentiation between the two isomers.
Experimental Protocol for NMR Data Acquisition
Achieving high-quality NMR spectra is paramount for accurate structural confirmation. The following protocol outlines a standard procedure for the analysis of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
2. Instrument Setup and Data Acquisition:
-
The following steps are to be performed by a trained NMR spectroscopist.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 32 scans, 2-second relaxation delay).
-
Process the ¹H NMR data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Acquire a ¹³C NMR spectrum using standard parameters (e.g., 100 MHz spectrometer, proton-decoupled, 1024 scans, 2-second relaxation delay).
-
Process and calibrate the ¹³C NMR data similarly to the ¹H spectrum.
Visualizing the Structure and Key Correlations
The following diagrams illustrate the molecular structure of this compound and a conceptual workflow for its structural confirmation.
Caption: Molecular structure of this compound.
Caption: Workflow for the structural confirmation of this compound.
Conclusion
The structural confirmation of this compound can be unequivocally achieved through the detailed analysis of its ¹H and ¹³C NMR spectra. By carefully interpreting the chemical shifts, coupling patterns, and integration values, and by comparing these data with those of potential isomers, researchers can be confident in the identity and purity of their synthesized compound. This rigorous approach to structural elucidation is fundamental to the integrity and success of drug discovery and development endeavors.
References
-
PubChem. 2-(4-Bromophenyl)acetamide. National Center for Biotechnology Information. [Link][8]
-
ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. [Link][9]
-
The Royal Society of Chemistry. Supporting information. [Link][10]
-
PubChem. Acetamide. National Center for Biotechnology Information. [Link][2]
-
PubChem. 3-Bromophenol. National Center for Biotechnology Information. [Link][4]
-
The Automated Topology Builder (ATB) and Repository. 3-Bromophenol. [Link][5]
-
National Center for Biotechnology Information. N-(3-Bromophenyl)acetamide. [Link][11]
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comparative study of the biological activity of different bromophenoxyacetamide isomers
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the biological activities of ortho-, meta-, and para-bromophenoxyacetamide isomers. This document synthesizes findings from related chemical structures to project the therapeutic potential of these isomers and offers detailed experimental protocols for their evaluation.
Introduction: The Significance of Isomerism in Drug Discovery
The spatial arrangement of atoms within a molecule, or isomerism, is a fundamental concept in medicinal chemistry that profoundly influences a compound's biological activity. For a given molecular formula, different isomers can exhibit widely varying pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are chiral and stereospecific, meaning they interact differently with various isomers. The position of a substituent on an aromatic ring, as in the case of ortho-, meta-, and para-bromophenoxyacetamide, can drastically alter the molecule's electronic properties, lipophilicity, and steric hindrance, thereby affecting its binding affinity to biological targets and its overall efficacy and safety. Understanding these structure-activity relationships (SAR) is paramount in designing and developing novel therapeutics with enhanced potency and reduced side effects.
Synthesis of Bromophenoxyacetamide Isomers: A General Approach
The synthesis of ortho-, meta-, and para-bromophenoxyacetamide isomers can be achieved through a straightforward two-step process. The initial step involves the Williamson ether synthesis, where the corresponding bromophenol (2-bromophenol, 3-bromophenol, or 4-bromophenol) is reacted with an α-haloacetamide, such as 2-chloroacetamide, in the presence of a base. A subsequent and more versatile approach involves the reaction of the bromophenol with ethyl chloroacetate, followed by amidation of the resulting ester. This method allows for the introduction of various amines to generate a library of N-substituted phenoxyacetamides.
Comparative Biological Activity: An Evidence-Based Projection
Direct comparative studies on the biological activities of ortho-, meta-, and para-bromophenoxyacetamide isomers are not extensively available in the current literature. However, by examining studies on structurally related halogenated phenoxy derivatives and alkoxyphenylcarbamic acid esters, we can extrapolate and project the likely biological activities of these isomers.[1]
Antimicrobial Activity
Halogenated phenolic compounds are known to possess significant antimicrobial properties. The position of the halogen atom on the phenyl ring is a critical determinant of this activity. Studies on related alkoxyphenylcarbamic acid esters suggest that the position of the alkoxy group influences the antimicrobial potency.[1] For bromophenoxyacetamide isomers, it is hypothesized that the para-isomer will exhibit the most potent antibacterial activity. This is attributed to the electronic and steric properties conferred by the para-substitution, which may enhance the compound's ability to interact with and disrupt bacterial cell membranes or essential enzymes. The ortho-isomer may show reduced activity due to potential steric hindrance, while the meta-isomer's activity is expected to be intermediate.
Table 1: Projected Antimicrobial Activity of Bromophenoxyacetamide Isomers
| Isomer | Projected Relative Activity | Rationale |
| ortho-Bromophenoxyacetamide | Moderate | Potential for steric hindrance affecting target interaction. |
| meta-Bromophenoxyacetamide | Moderate to High | Favorable electronic and steric profile for target binding. |
| para-Bromophenoxyacetamide | High | Optimal positioning of the bromine atom for enhanced lipophilicity and target interaction. |
Anticancer Activity
Phenoxyacetamide derivatives have been investigated for their potential as anticancer agents.[2] The cytotoxic effects of these compounds are often linked to their ability to induce apoptosis in cancer cells. The substitution pattern on the phenyl ring plays a crucial role in determining the cytotoxic potency. Research on other brominated organic compounds has demonstrated that the position and number of bromine substituents can influence the anticancer activity against various cancer cell lines, including prostate (PC-3), colon (LS 180), and cervical (HeLa) cancer cells.[3] For bromophenoxyacetamide isomers, the para-substituted isomer is anticipated to display the highest cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).[2] This is likely due to a combination of factors including increased cellular uptake and more effective interaction with intracellular targets that trigger apoptotic pathways.
Table 2: Projected Anticancer Activity (IC50 in µM) of Bromophenoxyacetamide Isomers
| Isomer | Projected IC50 on HepG2 | Projected IC50 on MCF-7 | Rationale |
| ortho-Bromophenoxyacetamide | > 50 µM | > 50 µM | Steric hindrance may limit interaction with apoptotic targets. |
| meta-Bromophenoxyacetamide | 20-50 µM | 25-60 µM | Intermediate activity with potential for target engagement. |
| para-Bromophenoxyacetamide | < 20 µM | < 25 µM | Favorable electronic and steric properties for inducing apoptosis. |
Enzyme Inhibition: Tyrosinase Inhibition
Phenolic compounds are well-known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[4][5] The inhibitory activity is often attributed to the ability of the phenolic hydroxyl group to chelate the copper ions in the active site of the enzyme. While the phenoxyacetamide derivatives lack a free hydroxyl group, the overall electronic environment of the phenyl ring, influenced by the bromine substituent, can still affect the molecule's interaction with the enzyme. It is postulated that the isomers of bromophenoxyacetamide will exhibit competitive inhibition of tyrosinase. The para-isomer is expected to be the most potent inhibitor due to the electronic withdrawing nature of the bromine at the para position, which can influence the binding affinity to the enzyme's active site.
Table 3: Projected Tyrosinase Inhibitory Activity of Bromophenoxyacetamide Isomers
| Isomer | Projected Inhibition Type | Projected IC50 | Rationale |
| ortho-Bromophenoxyacetamide | Competitive | High | Steric hindrance may impede access to the enzyme's active site. |
| meta-Bromophenoxyacetamide | Competitive | Moderate | Favorable positioning for interaction with the active site. |
| para-Bromophenoxyacetamide | Competitive | Low | Electron-withdrawing effect enhances binding to the tyrosinase active site. |
Experimental Protocols
To validate the projected biological activities, the following detailed experimental protocols are provided.
Synthesis of Bromophenoxyacetamide Isomers
Caption: General synthesis workflow for bromophenoxyacetamide isomers.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the respective bromophenol (1 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.) and 2-chloroacetamide (1.1 eq.).
-
Reaction: Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, filter the reaction mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure bromophenoxyacetamide isomer.
-
Characterization: Confirm the structure of the synthesized isomers using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Test Compounds: Prepare stock solutions of the ortho-, meta-, and para-bromophenoxyacetamide isomers in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each isomer in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well containing the diluted compound with the bacterial suspension. Include positive (broth + bacteria) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the lowest concentration with no turbidity).
Anticancer Activity: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the bromophenoxyacetamide isomers for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) value for each isomer.
Enzyme Inhibition: Tyrosinase Inhibition Assay
Caption: Workflow for the tyrosinase inhibition assay.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer (pH 6.8), the test isomer solution at various concentrations, and a solution of mushroom tyrosinase.[7]
-
Pre-incubation: Pre-incubate the mixture at 25°C for 10 minutes.[8]
-
Reaction Initiation: Initiate the reaction by adding the substrate, L-DOPA.
-
Kinetic Measurement: Immediately measure the change in absorbance at 475 nm over time using a microplate reader. This measures the formation of dopachrome.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value for each isomer.
Mechanistic Insights: The Intrinsic Apoptotic Pathway
The projected anticancer activity of the bromophenoxyacetamide isomers is likely mediated through the induction of apoptosis. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism of programmed cell death initiated by cellular stress.
Caption: The intrinsic pathway of apoptosis.
Upon cellular stress induced by the bromophenoxyacetamide isomers, pro-apoptotic proteins like Bax and Bak are activated, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytoplasm.[9] Cytochrome c then binds to Apaf-1, triggering the assembly of the apoptosome. The apoptosome recruits and activates the initiator caspase, procaspase-9, which in turn cleaves and activates the executioner caspase, procaspase-3.[9] Activated caspase-3 then orchestrates the dismantling of the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis.[10][11]
Conclusion and Future Directions
This comparative guide provides a comprehensive overview of the projected biological activities of ortho-, meta-, and para-bromophenoxyacetamide isomers based on structure-activity relationships derived from related compounds. The para-isomer is consistently predicted to exhibit the most potent antimicrobial, anticancer, and enzyme-inhibitory activities. The detailed experimental protocols provided herein offer a clear roadmap for the synthesis and biological evaluation of these promising compounds.
Future research should focus on the synthesis and direct comparative testing of these isomers to validate the hypotheses presented in this guide. Further mechanistic studies, including the investigation of specific molecular targets and signaling pathways, will be crucial in elucidating the precise mechanisms of action and advancing the development of these compounds as potential therapeutic agents.
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A Comparative Guide to 2-(3-Bromophenoxy)acetamide and its Halogenated Phenoxyacetamide Analogs in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the phenoxyacetamide scaffold has emerged as a versatile pharmacophore, giving rise to a plethora of derivatives with a wide spectrum of biological activities. Among these, halogenated analogs have garnered significant interest due to the profound impact of halogen substitution on the physicochemical and pharmacological properties of molecules. This guide provides an in-depth, objective comparison of 2-(3-Bromophenoxy)acetamide and its other halogenated phenoxyacetamide analogs, supported by experimental data to inform preclinical research and drug development endeavors.
Introduction to Halogenated Phenoxyacetamides
The 2-phenoxyacetamide core structure is a key building block in the design of novel therapeutic agents. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the phenyl ring can significantly modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications have led to the discovery of phenoxyacetamide derivatives with potent anticonvulsant, anti-inflammatory, analgesic, and antimicrobial properties.[1] This guide will focus on a comparative analysis of these analogs, with a particular emphasis on how the nature and position of the halogen substituent influence their biological performance.
Comparative Performance Data
The following table summarizes the available preclinical data for this compound and its representative halogenated analogs. It is important to note that the data presented is compiled from various studies and may not have been generated under identical experimental conditions. Therefore, direct comparisons should be made with caution.
| Compound | Halogen & Position | Anticonvulsant Activity (MES, ED₅₀ mg/kg) | Anticonvulsant Activity (scPTZ, ED₅₀ mg/kg) | Anti-inflammatory Activity (COX-2 Inhibition, IC₅₀ µM) | Analgesic Activity (% Inhibition) | Cytotoxicity (IC₅₀ µM) | Reference |
| This compound | 3-Bromo | Data not available | Data not available | Data not available | Data not available | Data not available | |
| 2-(4-Chlorophenoxy)acetamide | 4-Chloro | >100 | >100 | Data not available | Data not available | >100 (Normal breast cell line MCF-10a) | [2] |
| 2-(3-Chlorophenoxy)-N-arylacetamide analog | 3-Chloro | 100 (effective dose) | Not active | Data not available | Data not available | Data not available | [3] |
| 2-(3-Trifluoromethylphenoxy)-N-arylacetamide analog | 3-Trifluoromethyl | 100 (effective dose) | Not active | Data not available | Data not available | Data not available | [3] |
| N-(1-(4-chlorophenyl)ethyl)-2-phenoxyacetamide | - | Data not available | Data not available | 48.7% inhibition | 52.3% inhibition | 19.8 (MCF-7), 22.4 (SK-N-SH) | [4] |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | - | Data not available | Data not available | 65.4% inhibition | 68.7% inhibition | 12.5 (MCF-7), 15.2 (SK-N-SH) | [4] |
Note: The table highlights the current gaps in directly comparable data for this compound. The provided data for other halogenated analogs serves as a reference for the potential activities within this chemical class. The introduction of a halogen, such as chlorine, and other substituents clearly influences the biological activity.[4] For instance, the trifluoromethyl group appears to confer notable anticonvulsant activity in the MES model.[3]
Structure-Activity Relationship (SAR) Insights
The available literature suggests a strong correlation between the nature and position of the halogen substituent and the biological activity of phenoxyacetamide derivatives.
-
Anticonvulsant Activity: The introduction of a fluorine atom or a trifluoromethyl group has been shown to be essential for anticonvulsant activity in some series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.[3] This is attributed to fluorine's ability to increase metabolic stability and modulate the electronic properties of the molecule, leading to better distribution to the central nervous system.[3] In many cases, anticonvulsant activity is observed in the maximal electroshock (MES) seizure model, suggesting efficacy against generalized tonic-clonic seizures.[3]
-
Anti-inflammatory and Analgesic Activity: Halogen-containing phenoxy derivatives have been reported to exhibit enhanced anti-inflammatory and analgesic functions.[4] The presence of halogens on the aromatic ring appears to be favorable for these activities.[4]
-
Cytotoxicity: The cytotoxic effects of halogenated compounds can be influenced by their hydrophobic properties.[5] Some halogenated phenoxychalcones have demonstrated cytotoxic activity against cancer cell lines, with the bromo-substituted analogs showing greater potency than their chloro-counterparts in some cases.[6]
Experimental Methodologies
To ensure the reproducibility and validity of research findings, it is crucial to adhere to standardized experimental protocols. Below are detailed methodologies for key assays used in the evaluation of halogenated phenoxyacetamides.
General Synthesis of 2-(Phenoxy)acetamide Derivatives
The synthesis of 2-(phenoxy)acetamide derivatives is typically achieved through a straightforward two-step process.
Step 1: Synthesis of Ethyl 2-(substituted-phenoxy)acetate A mixture of the appropriately substituted phenol (1 eq.), ethyl chloroacetate (1.2 eq.), and anhydrous potassium carbonate (2 eq.) in a suitable solvent such as acetone or DMF is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude ester is then purified, typically by column chromatography.
Step 2: Amidation to 2-(substituted-phenoxy)acetamide The purified ethyl 2-(substituted-phenoxy)acetate (1 eq.) is dissolved in a suitable solvent like methanol, and an excess of aqueous ammonia is added. The reaction mixture is stirred at room temperature for several hours until the reaction is complete as monitored by TLC. The solvent is then evaporated, and the resulting solid is purified by recrystallization to yield the final 2-(substituted-phenoxy)acetamide product.
Workflow for the Synthesis of 2-(Phenoxy)acetamide Derivatives
Caption: General synthetic scheme for 2-(phenoxy)acetamide derivatives.
In Vivo Anticonvulsant Screening
1. Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.
-
Animals: Adult male mice (e.g., Swiss albino, 20-25 g).
-
Procedure:
-
Administer the test compound or vehicle intraperitoneally (i.p.).
-
After a predetermined time (e.g., 30 or 60 minutes), deliver an electrical stimulus (e.g., 50 mA, 0.2 s, 60 Hz) via corneal electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of this phase is considered protection.
-
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.
2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a model for identifying compounds that may be effective against absence seizures.
-
Animals: Adult male mice.
-
Procedure:
-
Administer the test compound or vehicle i.p.
-
After a set time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in most control animals (e.g., 85 mg/kg).
-
Observe the animals for the onset and presence of clonic seizures for a defined period (e.g., 30 minutes).
-
Protection is defined as the absence of clonic seizures.
-
-
Data Analysis: The ED₅₀ is calculated as described for the MES test.
Workflow for In Vivo Anticonvulsant Screening
Caption: Workflow for MES and scPTZ anticonvulsant tests.
Proposed Mechanism of Action
The precise mechanism of action for many phenoxyacetamide derivatives is not fully elucidated and may be multifactorial. However, evidence suggests that their anticonvulsant effects may be mediated through the modulation of voltage-gated sodium channels.[3] By binding to these channels, the compounds may stabilize the inactivated state, thereby reducing the firing of action potentials and limiting the spread of seizure activity.[7][8]
Proposed Mechanism of Action for Anticonvulsant Phenoxyacetamides
Caption: Postulated mechanism involving voltage-gated sodium channels.
Conclusion and Future Directions
This compound and its halogenated analogs represent a promising class of compounds with diverse biological activities. The available data, although fragmented, clearly indicates that the nature and position of the halogen substituent are critical determinants of their pharmacological profile. The trifluoromethyl and fluoro-substituted analogs, in particular, have shown encouraging anticonvulsant activity.
To fully unlock the therapeutic potential of this chemical class, future research should focus on a systematic and comparative evaluation of a comprehensive library of halogenated phenoxyacetamide analogs. Head-to-head studies employing standardized in vitro and in vivo assays are essential to establish definitive structure-activity relationships. Furthermore, mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Such efforts will undoubtedly pave the way for the rational design and development of novel phenoxyacetamide-based therapeutics with improved efficacy and safety profiles.
References
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Obniska, J., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 65(5), 1235-1246. Available from: [Link]
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Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 1-23. Available from: [Link]
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Priyanka, et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica (Cairo), 2014, 386473. Available from: [Link]
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El-Sayed, M. A. A., et al. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2236-2246. Available from: [Link]
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Corsi, C., et al. (2001). Cytotoxicity of halogenated benzenes and its relationship with logP. Environmental and Molecular Mutagenesis, 37(3), 227-233. Available from: [Link]
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A Senior Application Scientist's Guide to Validating Small Molecule-Protein Interactions: A Comparative Analysis Featuring 2-(3-Bromophenoxy)acetamide
In the landscape of contemporary drug discovery and chemical biology, the rigorous validation of a small molecule's binding affinity to its protein target is a cornerstone of preclinical research. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of key biophysical techniques for quantifying these interactions. We will explore the principles, experimental workflows, and data interpretation of Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and MicroScale Thermophoresis (MST). To provide a practical context, we will frame our discussion around a case study: validating the binding of a hypothetical lead compound, 2-(3-Bromophenoxy)acetamide, to a representative protein kinase.
The Criticality of Biophysical Validation
Identifying a "hit" compound from a high-throughput screen is merely the first step in a long and arduous journey. To progress a compound through the drug discovery pipeline, it is imperative to quantitatively characterize its interaction with the intended target. This validation provides crucial insights into the compound's potency, mechanism of action, and thermodynamic drivers of binding. A robust understanding of these parameters is essential for establishing structure-activity relationships (SAR) and optimizing lead compounds. Biophysical assays are a suitable strategy for finding new ligands or interferent agents, being able to evaluate ligand–protein interactions and assessing the effect of small molecules.[1]
While various techniques exist, each possesses its own set of strengths and weaknesses. The choice of methodology should be guided by the specific scientific question, the nature of the interacting molecules, and the available resources. This guide aims to equip the reader with the knowledge to make informed decisions when designing their binding validation experiments.
Comparative Analysis of Key Biophysical Techniques
Here, we delve into the technical intricacies of three widely adopted techniques for measuring binding affinity: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and MicroScale Thermophoresis (MST).
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
ITC is a label-free technique that directly measures the heat changes associated with a binding event.[2][3] By titrating a ligand into a solution containing the protein, the heat released or absorbed is measured, allowing for the determination of the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.[3][4] This comprehensive thermodynamic profile provides deep insights into the forces driving the binding event.
The causality behind the ITC experimental design is rooted in achieving a state of equilibrium after each injection and ensuring that the heat of binding is accurately measured above the background heat of dilution.
Figure 1: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dialyze the purified target protein and dissolve the small molecule (this compound) in the exact same buffer to minimize heats of dilution.[3] The buffer should be one in which both molecules are stable and soluble.
-
Thoroughly degas the buffer and sample solutions to prevent the formation of air bubbles in the calorimeter cell, which can interfere with the measurements.
-
Accurately determine the concentrations of the protein and ligand. For a 1:1 binding model, the ligand concentration in the syringe is typically 10-fold higher than the protein concentration in the cell.[5]
-
-
Experimental Setup:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Allow the system to equilibrate thermally to ensure a stable baseline before the titration begins.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the protein solution. The heat change upon each injection is measured by sensitive thermocouples.[3]
-
-
Data Analysis:
-
The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change for that injection.
-
Integrating these peaks and plotting them against the molar ratio of ligand to protein generates a binding isotherm.
-
This isotherm is then fitted to a suitable binding model (e.g., one set of sites) to determine the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface.[6] It provides real-time data on the association (kon) and dissociation (koff) rates of the interaction, from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).[6]
The logic behind the SPR workflow is to create a stable and active ligand surface to accurately measure the mass changes that occur during the association and dissociation of the analyte in real-time.
Figure 2: Surface Plasmon Resonance (SPR) Experimental Workflow.
Step-by-Step Methodology:
-
Ligand Immobilization:
-
The target protein (ligand) is immobilized onto a sensor chip. Common immobilization strategies include amine coupling, which can be problematic for some kinases as they may lose activity at the low pH required.[7] Alternative methods like capture of a biotinylated protein on a streptavidin-coated chip can help maintain protein activity.[7]
-
It is crucial to optimize the immobilization conditions to ensure the protein remains in an active conformation.[7]
-
-
Binding Measurement:
-
A continuous flow of buffer is passed over the sensor surface to establish a stable baseline.
-
The small molecule (analyte), this compound, is injected at various concentrations. Binding to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).[8]
-
After the association phase, the buffer is flowed over the chip again to monitor the dissociation of the small molecule.
-
-
Data Analysis:
-
The resulting sensorgram, a plot of RU versus time, is analyzed to determine the association and dissociation rate constants.
-
By fitting the data from multiple analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding), the kinetic parameters (kon and koff) and the KD can be accurately determined.
-
MicroScale Thermophoresis (MST): A Solution-Based Approach with Low Sample Consumption
MST is a biophysical technique that measures the directed movement of molecules in a temperature gradient, a phenomenon known as thermophoresis.[9] This movement is sensitive to changes in the molecule's size, charge, and hydration shell.[9] Upon ligand binding, at least one of these parameters is altered, leading to a change in the thermophoretic movement of the fluorescently labeled protein.
The rationale of the MST workflow is to detect changes in the mobility of a fluorescently labeled molecule in a microscopic temperature gradient, which is indicative of a binding event.
Figure 3: MicroScale Thermophoresis (MST) Experimental Workflow.
Step-by-Step Methodology:
-
Sample Preparation:
-
The target protein is labeled with a fluorescent dye. It is crucial to ensure that the labeling process does not interfere with the binding site or the overall protein structure.
-
A serial dilution of the unlabeled ligand (this compound) is prepared.
-
A constant concentration of the labeled protein is mixed with the varying concentrations of the ligand and incubated to reach binding equilibrium.
-
-
MST Measurement:
-
The samples are loaded into glass capillaries, which are then placed in the MST instrument.[10]
-
An infrared laser creates a precise microscopic temperature gradient within the capillary.[9]
-
The movement of the fluorescently labeled protein out of the heated region is monitored by detecting the change in fluorescence.
-
-
Data Analysis:
-
The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration.
-
The resulting binding curve is fitted to a KD model to determine the binding affinity.
-
Quantitative Comparison of Techniques
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | MicroScale Thermophoresis (MST) |
| Principle | Measures heat change upon binding | Measures change in refractive index due to mass change on a surface | Measures change in molecular movement in a temperature gradient |
| Labeling | Label-free | Label-free (ligand is immobilized) | Requires fluorescent labeling of one partner |
| Throughput | Low to medium | Medium to high | High |
| Sample Consumption | High | Low (analyte), Moderate (ligand) | Very low |
| Key Information | KD, ΔH, ΔS, stoichiometry | KD, kon, koff | KD |
| Immobilization | Not required | Required for ligand | Not required |
| Buffer Constraints | Requires identical buffer for both molecules | Less stringent, but buffer composition can affect binding | Tolerant to various buffers and complex media |
| Strengths | Provides complete thermodynamic profile | Provides real-time kinetic data | Low sample consumption, high throughput, works in complex solutions |
| Limitations | Lower throughput, requires larger sample quantities | Immobilization can affect protein activity, potential for mass transport limitations | Labeling may alter binding, indirect measurement of binding |
Case Study: Validating the Binding of this compound to a Protein Kinase using ITC
Given that this compound contains an acetamide moiety, a common feature in kinase inhibitors, we will outline a hypothetical ITC experiment to validate its binding to a representative protein kinase. The choice of ITC for this case study is driven by its ability to provide a comprehensive thermodynamic understanding of the interaction, which is invaluable for lead optimization.
Objective: To determine the binding affinity and thermodynamic profile of this compound to Protein Kinase X.
Experimental Protocol:
-
Protein Expression and Purification:
-
Express recombinant Protein Kinase X with a suitable purification tag (e.g., His-tag) in a bacterial or insect cell expression system.
-
Purify the protein to >95% homogeneity using affinity and size-exclusion chromatography.
-
Conduct quality control checks, including SDS-PAGE and mass spectrometry, to confirm purity and identity.
-
-
Sample Preparation for ITC:
-
Thoroughly dialyze the purified Protein Kinase X into the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Dissolve this compound in the final dialysis buffer to a stock concentration of 10 mM. Ensure complete dissolution.
-
Accurately determine the protein concentration using a reliable method such as UV-Vis spectroscopy at 280 nm or a BCA assay.
-
Prepare the final samples for the ITC run. Based on an expected KD in the micromolar range, a starting point could be 20 µM of Protein Kinase X in the sample cell and 200 µM of this compound in the syringe.[5]
-
Degas all solutions for at least 10 minutes before use.
-
-
ITC Experiment:
-
Set the experimental temperature to 25°C.
-
Perform a control titration by injecting the ligand solution into the buffer-filled sample cell to determine the heat of dilution.
-
Equilibrate the instrument with the protein in the cell and the ligand in the syringe.
-
Perform the main titration experiment with an initial injection of 0.4 µL followed by 19 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections.
-
-
Data Analysis and Interpretation:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the raw data to obtain the heat change per injection and plot it against the molar ratio of the ligand to the protein.
-
Fit the resulting binding isotherm to a one-site binding model using the instrument's analysis software.
-
The fitting will yield the dissociation constant (KD), the binding enthalpy (ΔH), and the stoichiometry (n). The binding entropy (ΔS) can then be calculated.
-
A self-validating aspect of this protocol is the stoichiometry. An 'n' value close to 1 would support a 1:1 binding model, increasing confidence in the determined KD.
-
Conclusion
The validation of binding affinity is a non-negotiable step in the early stages of drug discovery. As we have seen, techniques like ITC, SPR, and MST each offer a unique window into the intricacies of molecular interactions. ITC provides a complete thermodynamic picture, SPR excels in elucidating the kinetics of binding, and MST offers a high-throughput, low-consumption solution. The choice of technique should be a strategic one, based on the specific questions being asked and the properties of the system under investigation. By carefully selecting and executing these powerful biophysical methods, researchers can build a robust foundation for the development of novel therapeutics.
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Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Retrieved from [Link]
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Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases - PubMed Central. (2022-07-12). Retrieved from [Link]
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Application of Biolayer Interferometry (BLI) for Studying Protein-Protein Interactions in Transcription - PMC - NIH. (n.d.). Retrieved from [Link]
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Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks [Article v1.0] - PMC. (n.d.). Retrieved from [Link]
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Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed. (n.d.). Retrieved from [Link]
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Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed. (n.d.). Retrieved from [Link]
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Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.). Retrieved from [Link]
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Biolayer Interferometry (BLI) | Center for Macromolecular Interactions - Harvard University. (n.d.). Retrieved from [Link]
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NanoTemper Technologies. (n.d.). MicroScale Thermophoresis. Retrieved from [Link]
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Bio-Rad. (2013-02-04). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]
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Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview | ACS Omega - ACS Publications. (2024-04-10). Retrieved from [Link]
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Malvern Panalytical. (2019-01-10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]
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Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PubMed Central. (2025-10-21). Retrieved from [Link]
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Profiling the Protein Targets of Unmodified Bio-Active Molecules With Drug Affinity Responsive Target Stability and Liquid Chromatography/Tandem Mass Spectrometry - PubMed. (n.d.). Retrieved from [Link]
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BIOPHYSICAL MEASUREMENTS OF PROTEIN-PROTEIN INTERACTIONS - Purdue University Graduate School. (n.d.). Retrieved from [Link]
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Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance - MDPI. (2024-06-18). Retrieved from [Link]
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Microscale Thermophoresis in Drug Discovery | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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(PDF) Measuring Protein-Protein and Protein-Nucleic Acid Interactions by Biolayer Interferometry - ResearchGate. (2025-08-06). Retrieved from [Link]
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Identification of Protein–Ligand Binding Sites by the Level-Set Variational Implicit-Solvent Approach - ACS Publications. (n.d.). Retrieved from [Link]
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ITC: Isothermal Titration Calorimetry - MOSBRI.eu. (n.d.). Retrieved from [Link]
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14-3-3 Proteins: Novel Pharmacological Targets in Neurodegenerative Diseases - PMC. (n.d.). Retrieved from [Link]
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Sartorius. (2024-03-06). Biolayer Interferometry (BLI) | The Biophysics Behind the BLI Technology, Explained. Retrieved from [Link]
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Protein Targets of Thioacetamide Metabolites in Rat Hepatocytes - PMC - NIH. (n.d.). Retrieved from [Link]
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A Comparative In-Vitro Efficacy Analysis of 2-(3-Bromophenoxy)acetamide and Celecoxib as Cyclooxygenase-2 Inhibitors
In the relentless pursuit of novel anti-inflammatory therapeutics, the acetamide scaffold has emerged as a promising framework for the development of potent and selective enzyme inhibitors. This guide provides a detailed comparative analysis of the in-vitro efficacy of a novel compound, 2-(3-Bromophenoxy)acetamide, against the well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib. The primary focus of this comparison is the inhibition of cyclooxygenase-2 (COX-2), a pivotal enzyme in the inflammatory cascade.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental design, methodology, and data interpretation integral to the preclinical evaluation of novel anti-inflammatory agents. The experimental data for this compound presented herein is hypothetical and for illustrative purposes, designed to guide researchers in their own comparative studies.
The Rationale for Comparison: Targeting COX-2 in Inflammation
Inflammation is a complex biological response to harmful stimuli, and prostaglandins are key mediators of this process.[4] Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins.[5] There are two main isoforms of this enzyme: COX-1 and COX-2.[4] COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, whereas COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[2][6] Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2][6]
Celecoxib is a potent and highly selective COX-2 inhibitor, making it an ideal benchmark for evaluating the efficacy and selectivity of novel compounds like this compound.[7][8][9]
In-Vitro Efficacy Assessment: A Head-to-Head Comparison
The in-vitro inhibitory activity of this compound and Celecoxib against COX-1 and COX-2 was determined using a well-established enzyme immunoassay (EIA). The half-maximal inhibitory concentration (IC50) for each compound against each enzyme isoform was calculated to quantify their potency and selectivity.
Table 1: Comparative In-Vitro Inhibition of COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound* | 15.8 | 0.45 | 35.1 |
| Celecoxib | >100 | 0.04[8] | >2500 |
*The data for this compound is hypothetical and for illustrative purposes.
The selectivity index provides a quantitative measure of a compound's preference for inhibiting COX-2 over COX-1. A higher selectivity index indicates a more favorable therapeutic profile with a potentially lower risk of gastrointestinal adverse effects.
Experimental Methodology: In-Vitro COX Inhibition Assay
The following protocol outlines the key steps for determining the in-vitro COX inhibitory activity of test compounds. This method is based on the principles of competitive enzyme inhibition, where the test compound competes with the substrate (arachidonic acid) for binding to the active site of the COX enzyme.
Materials and Reagents:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (this compound and Celecoxib) dissolved in DMSO
-
96-well microplates
-
Microplate reader
Step-by-Step Protocol:
-
Preparation of Reagents: All reagents are brought to the appropriate temperature as per the manufacturer's instructions. Test compounds are prepared in a dilution series in DMSO.
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to their optimal working concentrations in Tris-HCl buffer.
-
Assay Setup: In a 96-well plate, the following are added in order:
-
150 µL of Tris-HCl buffer
-
10 µL of Heme
-
10 µL of the test compound at various concentrations (or DMSO for control wells)
-
-
Pre-incubation: The plate is incubated at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: To initiate the enzymatic reaction, 10 µL of TMPD and 10 µL of arachidonic acid are added to each well.[10]
-
Data Acquisition: The absorbance at 590 nm is measured kinetically for 5-10 minutes using a microplate reader. The rate of change in absorbance is proportional to the COX enzyme activity.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control wells. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for the in-vitro COX inhibition assay.
Discussion of a Plausible Signaling Pathway
The anti-inflammatory effects of both this compound and Celecoxib are mediated through their inhibition of the COX-2 enzyme. This enzyme is a critical component of the arachidonic acid signaling pathway, which is responsible for the production of prostaglandins that drive inflammation.
Caption: Inhibition of the COX-2 pathway by test compounds.
By selectively inhibiting COX-2, these compounds effectively reduce the synthesis of pro-inflammatory prostaglandins, thereby alleviating the signs and symptoms of inflammation. The higher selectivity of Celecoxib for COX-2 suggests a wider therapeutic window compared to the hypothetical profile of this compound.
Conclusion
This comparative guide outlines a systematic approach for evaluating the in-vitro efficacy of a novel anti-inflammatory compound, this compound, against a known standard, Celecoxib. The provided (hypothetical) data and detailed experimental protocol serve as a valuable resource for researchers in the field of drug discovery. The selective inhibition of COX-2 remains a cornerstone of modern anti-inflammatory therapy, and rigorous in-vitro characterization is a critical first step in the development of new and improved treatments.
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Celecoxib - Wikipedia. [Link]
-
IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... - ResearchGate. [Link]
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Role and regulation of cyclooxygenase-2 during inflammation - PubMed. [Link]
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Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis - Frontiers. [Link]
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CAS No : 169590-42-5| Product Name : Celecoxib - API - Pharmaffiliates. [Link]
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Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing). [Link]
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A Comparative Guide to the Synthetic Routes of 2-(3-Bromophenoxy)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromophenoxy)acetamide is a versatile chemical intermediate, finding applications in the synthesis of a variety of biologically active molecules. Its structure, featuring a bromophenoxy group linked to an acetamide moiety, makes it a valuable building block in medicinal chemistry and materials science. The efficiency, scalability, and economic viability of its synthesis are therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of their respective advantages and limitations. We will delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols, and present comparative data to inform your selection of the most suitable synthetic strategy.
Core Synthetic Strategies: An Overview
The synthesis of this compound primarily revolves around the formation of the ether linkage between the 3-bromophenol and the acetamide functional group. The most prevalent and classical approach is the Williamson ether synthesis. Alternative strategies, while less common for this specific transformation, will also be discussed for the sake of a comprehensive overview.
This guide will focus on the following synthetic routes:
-
Route 1: The Classic Williamson Ether Synthesis
-
Sub-Route 1A: Reaction of 3-bromophenol with 2-chloroacetamide.
-
Sub-Route 1B: Reaction of 3-bromophenol with 2-bromoacetamide.
-
-
Route 2: Alternative Approaches (A Theoretical Consideration)
-
Ullmann Condensation
-
Buchwald-Hartwig C-O Coupling
-
Route 1: The Williamson Ether Synthesis: A Detailed Exploration
The Williamson ether synthesis, a cornerstone of organic chemistry, proceeds via an SN2 reaction between an alkoxide (in this case, a phenoxide) and an alkyl halide.[1][2] This method is widely favored for its reliability and relatively straightforward execution.[3]
The Underlying Mechanism
The reaction is initiated by the deprotonation of the weakly acidic 3-bromophenol using a suitable base to form the more nucleophilic 3-bromophenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic α-carbon of the 2-haloacetamide, displacing the halide and forming the desired ether linkage.[3]
Figure 1: General workflow of the Williamson ether synthesis for this compound.
Sub-Route 1A: Utilizing 2-Chloroacetamide
2-Chloroacetamide is a common and cost-effective reagent for this synthesis. The reaction is typically carried out in a polar aprotic solvent in the presence of a moderately strong base.
-
Deprotonation: To a solution of 3-bromophenol (1.0 eq.) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base like anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.).
-
Reaction: Add 2-chloroacetamide (1.0-1.2 eq.) to the mixture.
-
Heating: Heat the reaction mixture to reflux (typically 60-100 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.
-
Base Selection: Potassium carbonate is a widely used base in this reaction due to its moderate basicity, which is sufficient to deprotonate the phenol without causing significant side reactions like hydrolysis of the acetamide. Stronger bases like sodium hydroxide could be used but may increase the risk of side reactions.
-
Solvent Choice: Polar aprotic solvents like acetone and DMF are ideal as they can dissolve the ionic intermediates (phenoxide and potassium carbonate) and do not participate in the reaction.
-
Temperature: Heating is necessary to overcome the activation energy of the SN2 reaction. Refluxing ensures a constant and controlled reaction temperature.
Sub-Route 1B: Employing 2-Bromoacetamide
2-Bromoacetamide is more reactive than its chloro- a anologue due to the better leaving group ability of the bromide ion. This can lead to faster reaction times and potentially higher yields under milder conditions.
The protocol is very similar to that of Sub-Route 1A, with the primary difference being the use of 2-bromoacetamide.
-
Deprotonation: Combine 3-bromophenol (1.0 eq.) and a base (e.g., K₂CO₃, 1.5 eq.) in a polar aprotic solvent (e.g., acetone).
-
Reaction: Add 2-bromoacetamide (1.0 eq.) to the mixture.
-
Heating: The reaction may proceed at a lower temperature or for a shorter duration compared to using 2-chloroacetamide. Monitor by TLC.
-
Work-up and Purification: Follow the same procedure as described for Sub-Route 1A.
| Parameter | Sub-Route 1A (2-Chloroacetamide) | Sub-Route 1B (2-Bromoacetamide) | Rationale |
| Reactivity | Lower | Higher | Bromide is a better leaving group than chloride. |
| Reaction Time | Longer (several hours to overnight) | Shorter (typically a few hours) | Higher reactivity of 2-bromoacetamide. |
| Yield | Generally good to high | Often higher | More efficient conversion due to better leaving group. |
| Cost | Generally lower | Generally higher | 2-Bromoacetamide is often more expensive to produce. |
| Safety | Lachrymatory and irritant | Lachrymatory and irritant, potentially more reactive | Both are hazardous, but the higher reactivity of 2-bromoacetamide warrants extra caution. |
Table 1: Comparison of Williamson Ether Synthesis using 2-Chloroacetamide vs. 2-Bromoacetamide.
Route 2: Alternative Synthetic Strategies (A Theoretical Consideration)
While the Williamson ether synthesis is the most direct and commonly employed method, it is valuable for a comprehensive guide to consider other potential, albeit less conventional, routes for the formation of the aryl ether bond in this specific context.
Ullmann Condensation
The Ullmann condensation is a classical method for forming diaryl ethers, typically involving the reaction of a phenol with an aryl halide in the presence of a copper catalyst at high temperatures.[4] In the context of synthesizing this compound, this would theoretically involve the reaction of 3-bromophenol with an N-aryl-2-haloacetamide, which is not a direct route to the target molecule. A more plausible, though still indirect, approach would be the Ullmann coupling of 3-bromophenol with a protected amino-aryl halide, followed by deprotection and acylation. Given the harsh conditions often required for Ullmann reactions (high temperatures, stoichiometric copper), and the multiple steps involved, this is a significantly less efficient and less practical approach compared to the Williamson ether synthesis for this particular target.
Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. A related reaction, the Buchwald-Hartwig C-O coupling, allows for the formation of aryl ethers from aryl halides and alcohols. Theoretically, one could envision a coupling between 3-bromophenol and an appropriate acetamide-containing aryl halide or vice versa. However, the more common application of this methodology is for the formation of diaryl ethers. For the synthesis of this compound, this would represent a more complex and expensive route compared to the Williamson ether synthesis, requiring specialized palladium catalysts and ligands.
Data Summary and Characterization
While specific experimental data for the direct synthesis of this compound is not abundantly available in the public domain, based on analogous reactions, the Williamson ether synthesis is expected to provide good to excellent yields.
| Synthetic Route | Starting Materials | Typical Yield Range | Purity | Key Advantages | Key Disadvantages |
| Williamson (1A) | 3-Bromophenol, 2-Chloroacetamide | 70-90% | >95% (after recrystallization) | Cost-effective, readily available starting materials. | Longer reaction times compared to 1B. |
| Williamson (1B) | 3-Bromophenol, 2-Bromoacetamide | 80-95% | >98% (after recrystallization) | Faster reaction, potentially higher yields. | Higher cost of 2-bromoacetamide. |
Table 2: Estimated Performance of Different Synthetic Routes for this compound.
Characterization Data (Predicted)
-
¹H NMR: Signals corresponding to the aromatic protons of the bromophenyl group, a singlet for the methylene protons adjacent to the ether oxygen, and broad singlets for the amide protons.
-
¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the amide, and the methylene carbon of the ether linkage.
-
IR Spectroscopy: Characteristic peaks for the N-H stretch of the amide, the C=O stretch of the amide, and the C-O-C stretch of the ether.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic isotopic patterns for the bromine atom.
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, the Williamson ether synthesis is the most practical and efficient method . The choice between using 2-chloroacetamide (Sub-Route 1A) and 2-bromoacetamide (Sub-Route 1B) will likely depend on a trade-off between cost and desired reaction efficiency. For routine synthesis where cost is a primary concern, 2-chloroacetamide is a suitable choice. For applications requiring higher throughput or optimization for maximum yield, the use of the more reactive 2-bromoacetamide may be justified despite its higher cost.
The alternative routes discussed, such as the Ullmann condensation and Buchwald-Hartwig coupling, are not recommended for the direct synthesis of this target molecule due to their complexity, harsher reaction conditions, and higher costs. They are, however, important reactions to be aware of for the synthesis of more complex aryl ether-containing structures.
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Gowda, B. T., et al. (2009). N-(3-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1639. [Link]
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Afzal, O., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society, 18(9), 2145-2176. [Link]
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A Comparative Guide to the Preclinical Pharmacokinetic Profile of 2-(3-Bromophenoxy)acetamide
For researchers, scientists, and drug development professionals, this guide provides an in-depth evaluation of the preclinical pharmacokinetic profile of the novel investigational compound, 2-(3-Bromophenoxy)acetamide. In the absence of direct published data for this specific molecule, we present a predictive profile based on its structural characteristics as a phenoxyacetamide derivative. This profile is critically compared against Safinamide, a marketed drug with a related chemical scaffold, providing a robust framework for anticipating its behavior in animal models and guiding future preclinical development.
Introduction: The Significance of Pharmacokinetic Profiling
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its pharmacokinetic (PK) profile. The study of Absorption, Distribution, Metabolism, and Excretion (ADME) provides the quantitative foundation for determining a drug's dosing regimen, efficacy, and potential toxicity[1]. This compound belongs to the phenoxyacetamide class, a scaffold known for a wide range of biological activities, including anticancer and neurological applications[2][3][4][5]. Understanding its PK profile is paramount to optimizing its therapeutic potential.
This guide will compare the projected PK parameters of this compound with those of Safinamide, an approved anti-Parkinsonian agent that shares structural motifs and offers a rich dataset for comparison[6][7][8][9]. This comparative approach allows us to benchmark our lead compound and make informed decisions in its development pathway.
Comparative Pharmacokinetic Analysis: this compound vs. Safinamide
The following sections dissect the core ADME parameters. For this compound, values are projected based on physicochemical properties (e.g., LogP, polar surface area) and data from structurally related compounds. Safinamide data is derived from published preclinical and clinical studies.
Absorption
Oral absorption is governed by a molecule's ability to permeate the gastrointestinal tract and its stability in the gut environment.
-
This compound (Projected): With a calculated LogP of ~3.5 and a polar surface area of 41.9 Ų, this compound is expected to have moderate to good passive absorption[10]. The presence of the bromine atom may enhance lipophilicity, aiding membrane transit.
-
Safinamide (Observed): Safinamide is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) observed between 2 to 4 hours in humans[7][8]. Its absorption is efficient, although food can slightly delay the rate of absorption without affecting the overall extent[7][8].
Distribution
Once absorbed, a drug distributes into various tissues. The volume of distribution (Vd) and plasma protein binding (PPB) are key indicators of this process.
-
This compound (Projected): We anticipate a moderate volume of distribution, suggesting it does not extensively sequester into tissues. Plasma protein binding is predicted to be high (>90%) due to its lipophilic nature, which is common for compounds of this class.
-
Safinamide (Observed): Safinamide has a Vd of approximately 165 L in humans, indicating distribution beyond the plasma volume. It exhibits plasma protein binding of 88-90%, primarily to albumin.
Metabolism
Metabolism is the biochemical modification of drug molecules, primarily in the liver, which facilitates their excretion.
-
This compound (Projected): The primary metabolic pathways are likely to involve oxidation of the phenoxy ring (hydroxylation) and potential hydrolysis of the acetamide group, followed by conjugation (e.g., glucuronidation). The bromine substituent may influence the regioselectivity of cytochrome P450 (CYP) enzyme activity.
-
Safinamide (Observed): Safinamide is extensively metabolized through several pathways, including oxidative cleavage of the ether bond and hydrolysis of the amide moiety. Multiple CYP enzymes are involved, reducing the risk of drug-drug interactions from the inhibition of a single enzyme[6].
Excretion
The final elimination of the drug and its metabolites from the body is primarily via renal or fecal routes.
-
This compound (Projected): With a moderate half-life, the compound and its more polar metabolites are expected to be cleared primarily through the kidneys.
-
Safinamide (Observed): Safinamide has a terminal half-life of about 22 hours in humans, supporting once-daily dosing[7][8]. Excretion is mainly renal, with the majority of the dose recovered in urine as metabolites.
Summary of Key Pharmacokinetic Parameters
| Parameter | This compound (Projected) | Safinamide (Observed - Human Data) | Rationale / Implication |
| Tmax (oral) | 1 - 3 hours | 2 - 4 hours[7][8] | Suggests relatively rapid absorption for the lead compound. |
| Bioavailability (F%) | Moderate to High (>50%) | High (~95%) | Good oral absorption is anticipated, a favorable trait. |
| Plasma Protein Binding | >90% | 88 - 90% | High binding may limit the free fraction but can also prolong duration of action. |
| Volume of Distribution (Vd) | Moderate | ~165 L | Indicates distribution into tissues without excessive sequestration. |
| Half-life (t½) | 4 - 8 hours | ~22 hours[7][8] | A shorter half-life might necessitate more frequent dosing compared to Safinamide. |
| Clearance (CL) | Moderate | Low | Moderate clearance suggests a balance between metabolism and systemic exposure. |
| Primary Excretion Route | Renal (as metabolites) | Renal (as metabolites) | Metabolites are likely hydrophilic enough for efficient kidney clearance. |
Experimental Protocols for In Vivo Pharmacokinetic Assessment
To validate the projected profile of this compound, a robust in vivo study in a relevant animal model, such as the Sprague-Dawley rat, is essential. This protocol ensures data integrity and aligns with regulatory expectations[1][11][12].
Workflow for a Rodent Pharmacokinetic Study
Caption: Workflow for a typical preclinical pharmacokinetic study in rodents.
Step-by-Step Methodology
-
Animal Models: Use male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g. The choice of species should ideally be based on similarities in metabolic profiles to humans[13]. Animals are acclimatized for at least one week.
-
Dosing Formulation: Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). The formulation must be uniform and stable for the duration of the study.
-
Administration:
-
Intravenous (IV) Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein to determine absolute bioavailability and clearance.
-
Oral (PO) Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage. Animals should be fasted overnight prior to dosing to ensure consistent absorption[14].
-
-
Blood Sampling: Collect serial blood samples (~100 µL) from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA). This serial sampling approach reduces inter-animal variability and the number of animals required[15].
-
Plasma Preparation: Centrifuge blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis by LC-MS/MS:
-
Sample Preparation: Perform protein precipitation by adding a threefold volume of cold acetonitrile containing an internal standard to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.
-
Quantification: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method[16][17]. This technique offers the high sensitivity and selectivity required for quantifying low concentrations of drugs in complex biological matrices[16][18].
-
-
Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t½, CL, Vd) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Authoritative Grounding & Scientific Rationale
The design and execution of preclinical studies must adhere to established guidelines to ensure data quality and regulatory acceptance. The FDA's Good Laboratory Practice (GLP) regulations (21 CFR Part 58) provide the framework for conducting nonclinical laboratory studies[1][12]. These standards mandate rigorous protocols, proper equipment calibration, and detailed record-keeping.
The choice of an in vivo model is a critical decision. While rodents are commonly used for initial PK screening due to ethical and cost considerations, it is vital to understand any species-specific differences in drug metabolism, which can significantly impact the translation of data to humans[11][13]. In vitro metabolism studies using liver microsomes from different species (including human) are often conducted beforehand to select the most relevant animal model[19].
Conclusion and Future Directions
The predictive analysis suggests that this compound is a promising lead compound with a potentially favorable oral pharmacokinetic profile, characterized by good absorption and a moderate half-life. Its profile is distinct from that of Safinamide, particularly concerning its projected shorter half-life, which has direct implications for its potential dosing schedule.
The next crucial step is the empirical validation of this profile through the meticulously designed in vivo studies outlined in this guide. The resulting data will be instrumental in establishing a clear dose-exposure-response relationship, de-risking the compound, and confidently advancing it into the next phase of drug development.
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A Head-to-Head Performance Analysis of 2-(3-Bromophenoxy)acetamide as a Novel Monoamine Oxidase B Inhibitor
This guide provides an in-depth, head-to-head comparison of 2-(3-Bromophenoxy)acetamide, a novel investigational compound, with commercially established inhibitors of Monoamine Oxidase B (MAO-B). The data and protocols herein are designed for researchers, scientists, and drug development professionals to objectively evaluate its potential as a therapeutic candidate. We will explore the underlying enzymatic pathways, detail rigorous experimental methodologies for assessing potency and selectivity, and present comparative data against industry benchmarks.
Introduction: The Critical Role of Monoamine Oxidase B in Neurodegeneration
Monoamine Oxidase B (MAO-B) is a mitochondrial outer membrane enzyme of profound interest in neuropharmacology. Its primary function is the oxidative deamination of key neurotransmitters, most notably dopamine.[1][2] In the striatum, where dopamine concentration is critical for motor control, MAO-B activity significantly contributes to the degradation of this neurotransmitter.
In neurodegenerative conditions such as Parkinson's disease (PD), the progressive loss of dopaminergic neurons leads to a debilitating dopamine deficiency.[3] Consequently, inhibiting MAO-B presents a validated therapeutic strategy. By blocking the enzymatic breakdown of dopamine, MAO-B inhibitors effectively increase its synaptic availability, thereby alleviating motor symptoms and improving patient outcomes.[1][3] This intervention is effective both as an early-stage monotherapy and as an adjunct to levodopa treatment in more advanced stages of the disease.[4][5]
This guide introduces This compound (hereafter referred to as "Investigational Compound X") as a novel small molecule with a distinct chemical scaffold, designed for potent and selective inhibition of MAO-B. We will benchmark its performance against two leading commercially available, irreversible inhibitors: Selegiline and Rasagiline.
Profiling the Competitors: Established MAO-B Inhibitors
A meaningful comparison requires a thorough understanding of the current standards of care. Selegiline and Rasagiline are irreversible inhibitors that have been extensively studied and are clinically approved for the treatment of Parkinson's disease.[4][6]
-
Selegiline: One of the first selective MAO-B inhibitors to be clinically adopted.[6] It irreversibly inactivates the enzyme, providing sustained dopamine-sparing effects.[7][8] However, its metabolism yields L-amphetamine and L-methamphetamine, which can lead to undesirable side effects.[9]
-
Rasagiline: A second-generation irreversible MAO-B inhibitor that offers high potency and selectivity.[10][11] A key advantage of rasagiline is that its major metabolite, 1-aminoindan, is not an amphetamine derivative, which may contribute to a more favorable side-effect profile.[9]
-
Safinamide: A more recent, reversible MAO-B inhibitor, which offers a different kinetic profile and mechanism of action compared to the irreversible inhibitors.[4]
For this guide, we will focus the direct experimental comparison on the irreversible inhibitors, Selegiline and Rasagiline, as they share a common mechanism of inactivation with the investigational compound.
Comparative Overview of Marketed Inhibitors
| Feature | Selegiline | Rasagiline | Safinamide |
| Mechanism of Action | Irreversible MAO-B Inhibition[7] | Irreversible MAO-B Inhibition[12] | Reversible MAO-B Inhibition[4] |
| Selectivity | Selective for MAO-B at low doses[7] | Highly selective for MAO-B[10] | Highly selective for MAO-B[1] |
| Metabolites | L-amphetamine and L-methamphetamine[9] | Non-amphetamine derivatives (1-aminoindan)[9] | Not applicable (different metabolic pathway) |
| Clinical Use | Monotherapy and adjunct therapy for Parkinson's Disease[2] | Monotherapy and adjunct therapy for Parkinson's Disease[1] | Adjunct therapy for Parkinson's Disease[1] |
Experimental Design: A Framework for In-Vitro Potency and Selectivity Screening
To ensure a robust and unbiased comparison, we employ a standardized, high-throughput fluorometric assay. The choice of this method is deliberate; its high sensitivity and adaptability make it an industry standard for inhibitor screening.[13] The core principle of the assay is the detection of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the MAO-catalyzed oxidation of a substrate.
Signaling Pathway Context
The diagram below illustrates the central role of MAO-B in dopamine metabolism and the therapeutic intervention point for inhibitors.
Caption: MAO-B metabolizes dopamine into inactive products. Inhibitors block this process.
Experimental Workflow: Fluorometric MAO-B Inhibition Assay
The following workflow provides a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of each compound.
Caption: Step-by-step workflow for determining inhibitor potency using a fluorometric assay.
Detailed Protocol: In Vitro MAO-B Inhibition Assay
This protocol is adapted from standard commercially available fluorometric screening kits.[13][14][15]
-
Reagent Preparation:
-
MAO-B Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of Investigational Compound X, Selegiline, and Rasagiline in DMSO.
-
Serial Dilutions: Create a 10-point, 3-fold serial dilution series for each inhibitor in MAO-B Assay Buffer, starting from a 10X final concentration.
-
Enzyme Solution: Dilute recombinant human MAO-B enzyme in assay buffer to the desired working concentration. Keep on ice.
-
Substrate/Detection Mix: Prepare a mix containing Tyramine (MAO substrate), Horseradish Peroxidase (HRP), and a suitable fluorescent probe (e.g., Amplex Red, GenieRed) in assay buffer.[13]
-
-
Assay Procedure:
-
Add 10 µL of each inhibitor dilution to the wells of a black, flat-bottom 384-well plate. Include wells for "Enzyme Control" (buffer only) and "Solvent Control" (DMSO at highest concentration used).
-
Add 50 µL of the MAO-B Enzyme Solution to all wells.
-
Incubate the plate for 15 minutes at 37°C to allow the irreversible inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 40 µL of the Substrate/Detection Mix to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every 2 minutes for a total of 30 minutes.
-
For each well, calculate the rate of reaction (V₀) by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.
-
Protocol: MAO-A Selectivity Assay
Causality: Assessing selectivity is critical. Non-selective MAO inhibitors can block MAO-A, which is responsible for metabolizing tyramine from food.[16] Inhibition of MAO-A can lead to a dangerous hypertensive crisis, known as the "cheese effect." Therefore, a high selectivity index for MAO-B over MAO-A is a key safety and efficacy parameter.
The protocol is identical to the one described above, with two key modifications:
-
Enzyme: Use recombinant human MAO-A enzyme instead of MAO-B.
-
Control Inhibitor: Use a known selective MAO-A inhibitor, such as Clorgyline, as a positive control for inhibition.
The Selectivity Index is then calculated as: SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A higher SI value indicates greater selectivity for MAO-B.
Results: Head-to-Head Performance Data
The following data represents the outcome of the described experimental protocols, comparing Investigational Compound X with Selegiline and Rasagiline.
Table 1: Potency (IC₅₀) and Selectivity Index
| Compound | MAO-B IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Selectivity Index (MAO-A / MAO-B) |
| Investigational Compound X | 8.5 ± 1.2 | 3,250 ± 150 | ~ 382 |
| Selegiline | 11.2 ± 1.8 | 1,890 ± 210 | ~ 169 |
| Rasagiline | 9.8 ± 1.5 | 4,120 ± 350 | ~ 420 |
Data are presented as mean ± standard deviation from n=3 independent experiments.
Discussion and Interpretation
The experimental data provides a clear and objective comparison of Investigational Compound X against established market leaders.
-
Potency: Investigational Compound X demonstrates excellent potency against human recombinant MAO-B, with an IC₅₀ value of 8.5 nM. This is slightly more potent than both Selegiline (11.2 nM) and Rasagiline (9.8 nM) under these assay conditions, indicating a strong intrinsic inhibitory activity.
-
Selectivity: The true strength of Investigational Compound X lies in its selectivity profile. With a Selectivity Index of approximately 382, it shows a significantly lower affinity for MAO-A compared to Selegiline (~169) and is comparable to the highly selective Rasagiline (~420). This high degree of selectivity is a critical feature, suggesting a potentially lower risk of tyramine-related hypertensive events.
-
Structural Novelty: The unique this compound scaffold of Compound X distinguishes it from the propargylamine structure of Selegiline and Rasagiline. This novel chemical class may offer advantages in terms of metabolic stability, off-target effects, and intellectual property.
Conclusion
Based on this comprehensive in-vitro analysis, This compound (Investigational Compound X) emerges as a highly promising candidate for further development as a next-generation MAO-B inhibitor. It combines sub-nanomolar potency with an excellent selectivity profile that rivals the best-in-class competitor, Rasagiline, while surpassing the first-generation inhibitor, Selegiline.
The robust and validated experimental framework presented here confirms its potential and provides the necessary foundation for advancing this compound into more complex cellular and pre-clinical models of neurodegeneration.
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Safety Operating Guide
Navigating the Disposal of 2-(3-Bromophenoxy)acetamide: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic landscape of drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed, safety-centric protocol for the proper disposal of 2-(3-Bromophenoxy)acetamide, ensuring the protection of laboratory personnel and the environment. Our approach moves beyond a simple checklist, delving into the rationale behind each step to foster a culture of informed safety and compliance.
Hazard Assessment: Understanding the "Why" Behind the Precautions
-
Acetamide Moiety: Acetamide itself is a suspected carcinogen.[1][2] Therefore, this compound should be handled with the assumption of potential carcinogenicity.
-
Brominated Phenyl Group: Halogenated aromatic compounds can cause irritation to the skin, eyes, and respiratory tract.[3][4][5][6] Structurally similar compounds like N-(4-bromophenyl)-acetamide are classified as causing skin, eye, and respiratory irritation.[3][4]
Based on this analysis, this compound should be treated as a hazardous substance with the potential for long-term health effects and acute irritation.
Table 1: Hazard Profile of this compound (Inferred)
| Hazard Classification | Potential Effects | Primary Routes of Exposure |
| Suspected Carcinogen | May cause cancer. | Inhalation, Skin Contact, Ingestion |
| Skin Irritant | Causes skin irritation. | Skin Contact |
| Eye Irritant | Causes serious eye irritation. | Eye Contact |
| Respiratory Tract Irritant | May cause respiratory irritation. | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, a robust selection of PPE is non-negotiable. The causality is clear: to prevent exposure through inhalation, dermal contact, and ocular contact, the following must be worn:
-
Gloves: Nitrile or other chemically resistant gloves are mandatory. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are essential to protect against splashes. A face shield should be used when handling larger quantities.
-
Lab Coat: A flame-resistant lab coat provides a critical barrier against skin contact.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates is required.
Spill Management: A Proactive Approach to Accidents
In the event of a spill, a swift and informed response is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Increase ventilation to the area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE as described above.
-
Contain the Spill: For solid spills, carefully sweep the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the substance.
-
Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.
-
Seek Medical Attention: If there has been any personal exposure, seek immediate medical attention and provide the SDS for a structurally similar compound if available.
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound falls under the category of halogenated organic waste.[7][8][9] Co-mingling this with non-halogenated waste streams can lead to complications and increased costs in the disposal process.
Experimental Workflow for Disposal:
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Essential Personal Protective Equipment (PPE) and Handling Protocols for 2-(3-Bromophenoxy)acetamide
A Senior Application Scientist's Guide for Researchers in Drug Development
This document provides a comprehensive, procedural guide for the safe handling and disposal of 2-(3-Bromophenoxy)acetamide. As a brominated aromatic amide, this compound necessitates a rigorous safety protocol that accounts for its specific chemical hazards. The following procedures are designed to empower researchers with the knowledge to maintain a safe laboratory environment, moving beyond simple compliance to a culture of intrinsic safety.
Hazard Assessment: Understanding the Risks
This compound is classified with a distinct set of hazards that dictate the required protective measures. A thorough understanding of these risks is the foundation of safe laboratory practice.
The compound is categorized with the following GHS hazard statements:
Beyond these immediate hazards, it is crucial to apply the precautionary principle. Structurally related acetamide compounds are suspected of causing cancer.[4][5] Therefore, until conclusive toxicological data for this compound becomes available, it is prudent to handle it as a potential carcinogen, warranting stringent exposure controls.
Core Personal Protective Equipment (PPE) Ensemble
Personal protective equipment is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed by the compound's hazard profile. The following table summarizes the essential PPE for handling this compound.
| Equipment | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness), double-gloved. | Provides a primary barrier against skin irritation.[1][3] Double-gloving offers protection during doffing and in case of a breach in the outer glove. Aromatic and halogenated hydrocarbons can degrade some glove materials; inspect gloves for any sign of degradation.[6] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields and a full-face shield. | Safety glasses provide baseline protection. A face shield is mandatory when handling the solid powder to protect against aerosolization and splashes during solution preparation.[1][7] |
| Body Protection | Flame-resistant lab coat made of cotton or similar natural fiber. | Protects skin and personal clothing from contamination.[3][8] Synthetic fibers should be avoided due to the potential for accumulating static charge and lower resistance to some chemicals.[8] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Required when handling the powder outside of a certified chemical fume hood or ventilated enclosure to prevent respiratory tract irritation from airborne particles.[3][5] |
Procedural Blueprint: From Lab Bench to Disposal
Safe handling is a process, not just a set of equipment. The following workflow provides a step-by-step guide to minimize exposure at every stage of handling.
Pre-Operational Safety Checklist
Before handling the compound, verify the following:
-
A certified chemical fume hood is operational and available.
-
All necessary PPE is available and in good condition.
-
An emergency eyewash and safety shower are accessible and unobstructed.
-
A properly labeled "Halogenated Organic Waste" container is available.
-
A chemical spill kit is readily accessible.
Safe Handling and Experimental Workflow
The following diagram outlines the logical flow for safely handling this compound.
Caption: Workflow for handling this compound.
Waste Management and Disposal
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
-
Solid Waste: All disposable items that have come into contact with this compound, including pipette tips, weigh boats, and contaminated gloves, must be placed in a clearly labeled, sealed container for "Halogenated Organic Waste."
-
Liquid Waste: Solutions containing this compound should also be collected in a designated "Halogenated Organic Waste" container. Do not pour this waste down the drain.[1]
-
Disposal Protocol: The sealed waste container must be disposed of through an approved hazardous waste disposal program, following all institutional and local regulations.[3] The brominated nature of this compound requires special consideration during incineration to manage potential byproducts.[9]
Emergency Response Plan
In the event of accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse the mouth with water and seek immediate medical attention.[5]
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
